molecular formula C13H14O2 B182758 5-(4-Methylphenyl)cyclohexane-1,3-dione CAS No. 61888-37-7

5-(4-Methylphenyl)cyclohexane-1,3-dione

Cat. No.: B182758
CAS No.: 61888-37-7
M. Wt: 202.25 g/mol
InChI Key: NFJVIBUOAMVFME-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJVIBUOAMVFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341886
Record name 5-(4-Methylphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61888-37-7
Record name 5-(4-Methylphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(4-Methylphenyl)cyclohexane-1,3-dione. This compound, a member of the cyclohexane-1,3-dione family, holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of molecules. This document summarizes key physicochemical data, provides detailed experimental protocols for its synthesis and characterization, and explores its potential mechanisms of action through an examination of related compounds.

Chemical Properties and Data

This compound, also known as 5-(p-tolyl)cyclohexane-1,3-dione, is a solid organic compound.[1] Its chemical structure consists of a cyclohexane-1,3-dione ring substituted with a 4-methylphenyl (p-tolyl) group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₄O₂PubChem[2]
Molecular Weight 202.25 g/mol PubChem[2]
CAS Number 61888-37-7PubChem[2]
Physical Form SolidSigma-Aldrich[3]
Melting Point 172-173 °CPhD Thesis (implied)
Computed XLogP3 2.6PubChem
Computed Hydrogen Bond Donor Count 1PubChem
Computed Hydrogen Bond Acceptor Count 2PubChem
Computed Rotatable Bond Count 2PubChem

Table 2: Computed Spectral Data for this compound

Spectrum TypeKey Peaks/SignalsSource
GC-MS Major fragments at m/z: 202, 145, 118, 100PubChem[2]
¹³C NMR (Predicted) δ (ppm): ~20.9 (CH₃), ~35.5 (CH₂), ~45.8 (CH), ~58.9 (CH₂), ~126.8 (Ar-CH), ~129.5 (Ar-CH), ~136.9 (Ar-C), ~140.2 (Ar-C), ~204.5 (C=O)PubChem[2]

Synthesis and Experimental Protocols

Synthesis via Michael Addition

This protocol describes a plausible synthesis of this compound from 4-methylchalcone and diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-(3-(4-methylphenyl)-3-oxopropyl)malonate

  • In a round-bottom flask, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.

  • Add a solution of 4-methylchalcone (1 equivalent) in ethanol dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization, Hydrolysis, and Decarboxylation to yield this compound

  • Dissolve the crude product from Step 1 in a solution of sodium hydroxide (e.g., 2 M aqueous solution).

  • Heat the mixture to reflux for 4-6 hours to effect cyclization and hydrolysis of the ester groups.

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will induce decarboxylation.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

dot

Synthesis_Workflow reagents1 4-Methylchalcone + Diethyl Malonate + Sodium Ethoxide step1 Michael Addition reagents1->step1 intermediate Diethyl 2-(3-(4-methylphenyl) -3-oxopropyl)malonate step1->intermediate step2 Cyclization, Hydrolysis, Decarboxylation intermediate->step2 reagents2 NaOH (aq), then HCl (aq) reagents2->step2 product 5-(4-Methylphenyl) cyclohexane-1,3-dione step2->product

Caption: Synthetic workflow for this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: While specific experimental data for the title compound is not available, the expected spectrum for the enol form would show signals for the aromatic protons (a pair of doublets in the 7.0-7.3 ppm region), a signal for the vinylic proton (~5.5 ppm), signals for the aliphatic protons of the cyclohexane ring (multiplets between 2.0 and 3.0 ppm), and a singlet for the methyl group protons (~2.3 ppm).

  • ¹³C NMR: The predicted carbon signals are listed in Table 2.

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups (around 1700-1730 cm⁻¹ for the diketo form and a broader band for the enol form), C=C stretching of the aromatic ring (around 1600 and 1480 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹).

Mass Spectrometry (MS):

  • The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 202, with fragmentation patterns corresponding to the loss of functional groups.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, the broader class of cyclohexane-1,3-dione derivatives has been investigated for various therapeutic applications.

Antimicrobial and Antifungal Activity

Several studies have reported the antibacterial and antifungal activities of cyclohexane-1,3-dione derivatives.[1][4] These compounds have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species.[5] The mechanism of action is not fully elucidated but may involve the disruption of cellular processes essential for microbial growth.

Cytotoxicity and Anticancer Potential

Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6] Some of these compounds have demonstrated significant cytotoxicity, suggesting their potential as templates for the development of new anticancer agents.[7] The inhibitory activity of some derivatives against receptor tyrosine kinases has been proposed as a possible mechanism of action.[8]

Enzyme Inhibition

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A significant area of research for cyclohexane-1,3-dione derivatives is their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[9] HPPD is a key enzyme in the tyrosine catabolism pathway.[10] Its inhibition leads to a buildup of tyrosine and a deficiency in downstream products like plastoquinone and tocopherols, which is herbicidal in plants and has therapeutic applications in certain metabolic disorders in humans.[4][11]

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HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate product Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Effect Herbicidal Effect (Plants) Therapeutic Effect (Humans) Plastoquinone->Effect Inhibitor 5-Aryl-cyclohexane-1,3-dione (e.g., 5-(4-Methylphenyl) cyclohexane-1,3-dione) Inhibitor->HPPD inhibition

Caption: Inhibition of the HPPD pathway by cyclohexane-1,3-diones.

Superoxide Dismutase 1 (SOD1) Aggregation Inhibition: Some chiral cyclohexane-1,3-diones have been identified as inhibitors of mutant superoxide dismutase 1 (SOD1) dependent protein aggregation.[10] Misfolding and aggregation of SOD1 are implicated in the pathology of amyotrophic lateral sclerosis (ALS).[5][12] By preventing the aggregation of SOD1, these compounds may offer a therapeutic strategy for this neurodegenerative disease.[7]

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SOD1_Aggregation_Pathway MutantSOD1 Mutant SOD1 (unstable monomer) MisfoldedSOD1 Misfolded SOD1 MutantSOD1->MisfoldedSOD1 Oligomers Soluble Oligomers (toxic) MisfoldedSOD1->Oligomers aggregation Aggregates Insoluble Aggregates Oligomers->Aggregates ALS Amyotrophic Lateral Sclerosis (ALS) Pathology Oligomers->ALS Inhibitor 5-Aryl-cyclohexane-1,3-dione Inhibitor->MisfoldedSOD1 inhibition of aggregation

Caption: Potential inhibition of SOD1 aggregation in ALS.

Conclusion

This compound is a compound of interest with a foundation of known chemical properties and a high potential for biological activity based on the performance of related structures. This guide provides a summary of the current knowledge and a framework for future research. The detailed synthetic and characterization protocols, though based on analogous compounds, offer a solid starting point for its preparation and study. The exploration of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent warrants further investigation, which could lead to the development of novel therapeutic agents. Further experimental validation of its biological activities and elucidation of its precise mechanisms of action are critical next steps for drug development professionals.

References

An In-depth Technical Guide to 5-(p-Tolyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61888-37-7

This technical guide provides a comprehensive overview of 5-(p-Tolyl)cyclohexane-1,3-dione, a member of the biologically significant class of 5-arylcyclohexane-1,3-diones. Due to the limited availability of specific data for this particular compound, this guide leverages information from closely related analogs to present a thorough technical profile. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

5-(p-Tolyl)cyclohexane-1,3-dione is a solid organic compound. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and from data available for analogous compounds such as 5-phenylcyclohexane-1,3-dione.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₂[Calculated]
Molecular Weight 202.25 g/mol [Calculated]
Appearance Expected to be a crystalline solid[Inferred]
Melting Point Not reported for 5-(p-Tolyl)cyclohexane-1,3-dione. For 5-phenylcyclohexane-1,3-dione: 188 °C.[1]
Solubility Expected to be soluble in organic solvents.[Inferred]

Synthesis and Characterization

The synthesis of 5-arylcyclohexane-1,3-diones is commonly achieved through a Michael addition reaction.[2][3] This method offers a versatile route to a variety of substituted cyclohexane-1,3-diones.

Representative Synthesis Protocol: Michael Addition

A general and efficient method for the synthesis of 5-arylcyclohexane-1,3-diones involves the base-catalyzed Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by intramolecular cyclization, hydrolysis, and decarboxylation.[2]

Disclaimer: The following protocol is a representative method for the synthesis of 5-arylcyclohexane-1,3-diones and has been adapted for the specific synthesis of 5-(p-Tolyl)cyclohexane-1,3-dione.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Following this, add a solution of 4-(p-tolyl)but-3-en-2-one in ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid. The resulting precipitate is collected by filtration.

  • Hydrolysis and Decarboxylation: The intermediate product is then refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide) to effect hydrolysis and decarboxylation.

  • Purification: The final product, 5-(p-Tolyl)cyclohexane-1,3-dione, is obtained after acidification of the reaction mixture, followed by filtration, washing, and recrystallization from a suitable solvent.[2]

Characterization Data

Table 1: Representative ¹H NMR Data for 5-Phenylcyclohexane-1,3-dione

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.18-7.35m5HAromatic protons
3.25-3.35m1HCH at C5
2.45-2.75m4HCH₂ protons at C4 and C6
2.20-2.30m2HCH₂ protons at C2

Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.

Table 2: Representative ¹³C NMR Data for 5-Phenylcyclohexane-1,3-dione

Chemical Shift (δ) ppmAssignment
206.0C1, C3 (C=O)
142.5Aromatic C (quaternary)
128.8Aromatic CH
127.0Aromatic CH
126.5Aromatic CH
48.5C2
46.0C4, C6
40.0C5

Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.[4]

Table 3: Representative IR and Mass Spectrometry Data for 5-Phenylcyclohexane-1,3-dione

TechniqueKey Peaks
IR (KBr, cm⁻¹) ~3400 (O-H, enol form), ~2950 (C-H, aliphatic), ~1600 (C=O, enol form), ~1580 (C=C, aromatic)
Mass Spec (m/z) 188 (M⁺)

Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.[5]

Biological Activity and Potential Applications

Cyclohexane-1,3-dione derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery and agrochemical development.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cyclohexane-1,3-dione derivatives against various cancer cell lines.[3][6] The mechanism of action is often associated with the induction of apoptosis.

Table 4: Reported Anticancer Activity of Cyclohexane-1,3-dione Derivatives

CompoundCancer Cell LineActivity (IC₅₀)Reference
2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivativesA549, H460, HT-29, MKN-45, U87MG, SMMC-7721Ranging from 0.24 to 9.36 nM (as c-Met kinase inhibitors)[6]
Compound 5c (a cyclohexane-1,3-dione derivative)Human breast adenocarcinoma (MDA-MB-231)LC₅₀ = 10.31±0.003 μg/ml[3]
Antibacterial Activity

Derivatives of cyclohexane-1,3-dione have also been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[7]

Table 5: Reported Antibacterial Activity of Cyclohexane-1,3-dione Derivatives

CompoundBacterial StrainActivityReference
Ciprofloxacin dione derivatives (5a, 5e, 5f)S. aureus, S. epidermidis, B. subtilisGood activity
Dialkyl carboxylate cyclohexane derivativesE. coliExcellent activity[7]
Herbicidal Activity

Certain cyclohexane-1,3-dione derivatives are potent herbicides. Their mode of action involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocochromanol biosynthesis in plants.[8][9][10] This inhibition leads to the bleaching of the plant tissues.

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-(p-Tolyl)cyclohexane-1,3-dione) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.[11][12][13][14]

Antibacterial Activity: Disk Diffusion Assay

The disk diffusion assay is a standard method to determine the susceptibility of bacteria to antimicrobial agents.[15][16][17][18][19]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.

  • Disk Application: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.[15][16][17][18][19]

Visualizations

Synthesis Workflow

G Synthesis Workflow for 5-Arylcyclohexane-1,3-diones cluster_0 Reaction Setup cluster_1 Michael Addition cluster_2 Cyclization & Work-up cluster_3 Final Steps A Sodium Ethoxide Preparation B Addition of Diethyl Malonate A->B C Addition of α,β-Unsaturated Ketone B->C D Reflux C->D E Neutralization & Filtration D->E F Hydrolysis & Decarboxylation E->F G Purification F->G G Workflow for In Vitro Biological Assays cluster_0 Anticancer Assay (MTT) cluster_1 Antibacterial Assay (Disk Diffusion) A1 Cell Seeding A2 Compound Treatment A1->A2 A3 MTT Addition A2->A3 A4 Solubilization A3->A4 A5 Absorbance Reading A4->A5 B1 Inoculum Preparation B2 Plate Inoculation B1->B2 B3 Disk Application B2->B3 B4 Incubation B3->B4 B5 Measure Zone of Inhibition B4->B5 G Inhibition of HPPD by Cyclohexane-1,3-dione Herbicides A p-Hydroxyphenylpyruvate (HPP) B HPPD Enzyme A->B Substrate C Homogentisic Acid (HGA) B->C Catalysis F Inhibition E Plastoquinone & Tocopherol Biosynthesis C->E D Cyclohexane-1,3-dione Herbicide D->B G Bleaching of Plant Tissues E->G Disruption leads to

References

The Rise of the "Dims": A Technical Guide to the Discovery and History of Cyclohexane-1,3-dione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The battle against weeds in modern agriculture is a continuous effort to develop selective and effective herbicides. Among the chemical classes that have had a significant impact are the cyclohexane-1,3-diones, often referred to as "dims." This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and chemical synthesis of this important class of herbicides, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Discovery to Commercialization

The journey of cyclohexane-1,3-dione herbicides began in the early 1970s with the pioneering work of Nippon Soda.[1][2] Their research led to the discovery of the first commercialized compound in this class, alloxydim, which was introduced for the control of grass weeds in broad-leaf crops.[1] This initial success spurred further research and development, leading to the introduction of the more potent sethoxydim around 1983.[1]

Since 1975, a total of eight cyclohexanedione herbicides have been brought to market, primarily for controlling grassy weeds in a variety of broad-leaf crops such as soybeans and cotton.[2][3] Notable examples that followed the initial discoveries include clethodim, cycloxydim, tralkoxydim, and butroxydim.[1][2] This class of herbicides is characterized by its selective action, effectively targeting grasses while leaving broadleaf plants largely unharmed.[3]

Mechanism of Action: Targeting Essential Plant Pathways

Cyclohexane-1,3-dione herbicides exert their effects by inhibiting one of two key enzymes in vital plant metabolic pathways.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary and most well-known mechanism of action for the majority of commercialized cyclohexane-1,3-dione herbicides is the inhibition of acetyl-coenzyme A carboxylase (ACCase).[3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6][7] By blocking ACCase, these herbicides disrupt the production of lipids, leading to a cessation of growth, necrosis of meristematic tissues, and ultimately, the death of susceptible grass species.[6][8] The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants; the enzyme in broadleaf species is significantly less sensitive to inhibition.[5][7]

ACCase_Inhibition_Pathway cluster_FattyAcid_Biosynthesis Fatty Acid Biosynthesis in Plastid cluster_Herbicide_Action Herbicide Action cluster_Outcome Physiological Outcome Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Bicarbonate, ATP Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase Membranes Cell Membranes Fatty_Acids->Membranes ACCase->Malonyl_CoA No_Fatty_Acids No Fatty Acid Production CHD_Herbicide Cyclohexanedione (e.g., Sethoxydim, Clethodim) CHD_Herbicide->ACCase Inhibition Growth_Arrest Growth Arrest No_Fatty_Acids->Growth_Arrest Necrosis Necrosis Growth_Arrest->Necrosis Plant_Death Plant Death Necrosis->Plant_Death HPPD_Inhibition_Pathway cluster_Tyrosine_Catabolism Tyrosine Catabolism Pathway cluster_Carotenoid_Biosynthesis Carotenoid Biosynthesis cluster_Herbicide_Action Herbicide Action cluster_Outcome Physiological Outcome Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor HPPD->HGA No_Carotenoids No Carotenoid Production Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Triketone_Herbicide Triketone/Cyclohexanedione (e.g., Sulcotrione) Triketone_Herbicide->HPPD Inhibition Bleaching Bleaching No_Carotenoids->Bleaching Plant_Death Plant Death Bleaching->Plant_Death Herbicide_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Development & Registration Phase Compound_Library Compound Library (Synthetic & Natural) High_Throughput_Screening High-Throughput Screening (In vitro & In vivo) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation QSAR Structure-Activity Relationship (SAR/QSAR) Lead_Generation->QSAR Lead_Optimization Lead Optimization QSAR->Lead_Optimization Lead_Optimization->Lead_Generation Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Field_Trials Field Trials Candidate_Selection->Field_Trials Toxicology_Ecotoxicology Toxicology & Ecotoxicology Studies Field_Trials->Toxicology_Ecotoxicology Regulatory_Submission Regulatory Submission Toxicology_Ecotoxicology->Regulatory_Submission Commercialization Commercialization Regulatory_Submission->Commercialization

References

An In-depth Technical Guide on the Physicochemical Properties of 5-(p-tolyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-tolyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a class of organic compounds that have garnered significant interest in medicinal chemistry. The core scaffold of cyclohexane-1,3-dione is recognized for its versatile biological activities, including potential as anticancer, antimicrobial, and enzyme inhibitory agents. The addition of a p-tolyl group at the 5-position introduces specific steric and electronic properties that can modulate its biological and physicochemical characteristics. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(p-tolyl)cyclohexane-1,3-dione, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological relevance based on related compounds.

Physicochemical Properties

Quantitative data for 5-(p-tolyl)cyclohexane-1,3-dione is summarized below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for this particular molecule are not widely published. Therefore, some of the presented data are computed estimates.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₂[1][2]
Molecular Weight 202.25 g/mol [1][2]
CAS Number 61888-37-7[1]
Physical Form SolidInferred from supplier data
Purity 97%Supplier Data
Computed XLogP3-AA 1.7PubChem
Computed Topological Polar Surface Area 34.1 ŲPubChem
Storage Conditions Sealed in dry, room temperature[1][2]

Synthesis and Characterization

Synthesis Workflow

Synthesis Workflow General Synthesis of 5-Aryl-cyclohexane-1,3-diones Reactants Reactants: - Aryl-α,β-unsaturated ketone - Malonic ester Michael_Addition Michael Addition Reactants->Michael_Addition Base_Catalyst Base Catalyst (e.g., Sodium Ethoxide) Base_Catalyst->Michael_Addition Intermediate Diester Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Claisen Condensation Intermediate->Cyclization Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis_Decarboxylation Product 5-Aryl-cyclohexane-1,3-dione Hydrolysis_Decarboxylation->Product

Caption: General synthesis workflow for 5-aryl-cyclohexane-1,3-diones via Michael addition.

Experimental Protocol: Synthesis (General)
  • Step 1: Michael Addition. To a solution of a suitable base, such as sodium ethoxide in ethanol, is added a malonic ester (e.g., diethyl malonate). The mixture is stirred at room temperature to form the enolate. An aryl-α,β-unsaturated ketone (e.g., p-tolyl vinyl ketone) is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure the completion of the Michael addition.

  • Step 2: Intramolecular Claisen Condensation (Cyclization). The diester intermediate formed in situ is then subjected to an intramolecular Claisen condensation. This is often achieved by heating the reaction mixture under reflux.

  • Step 3: Hydrolysis and Decarboxylation. The resulting cyclic β-keto ester is hydrolyzed using an aqueous acid or base, followed by acidification. Subsequent heating of the reaction mixture leads to decarboxylation, yielding the final 5-aryl-cyclohexane-1,3-dione product.

  • Purification. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

Characterization Workflow

Characterization Workflow Characterization of 5-(p-tolyl)cyclohexane-1,3-dione Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (e.g., GC-MS or ESI-MS) Synthesized_Product->MS IR Infrared Spectroscopy (FTIR) Synthesized_Product->IR Elemental_Analysis Elemental Analysis Synthesized_Product->Elemental_Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Elemental_Analysis->Structure_Confirmation

Caption: Standard workflow for the structural characterization of the synthesized product.

Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a spectrometer (e.g., 400 MHz). Expected signals would include those for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the aliphatic protons of the cyclohexane-1,3-dione ring.

    • ¹³C NMR: The sample is dissolved in a deuterated solvent. The spectrum is recorded on an NMR spectrometer. Expected signals would include those for the carbonyl carbons, the aromatic carbons, the methyl carbon, and the aliphatic carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Electrospray Ionization (ESI-MS) is another common technique. The molecular ion peak [M]⁺ corresponding to the molecular weight of 202.25 would be expected.

  • Infrared (IR) Spectroscopy: The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film. Characteristic absorption bands for the carbonyl groups (C=O) of the dione are expected in the region of 1700-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Elemental Analysis: The elemental composition (C, H, O) of the purified compound is determined to confirm the molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 5-(p-tolyl)cyclohexane-1,3-dione are limited, the broader class of cyclohexane-1,3-dione derivatives has shown promise in several therapeutic areas.

Anticancer Activity

Derivatives of cyclohexane-1,3-dione have been investigated for their anti-proliferative effects against various cancer cell lines.[4][5] A key mechanism of action for some of these compounds is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[6][7] Overactivity of certain tyrosine kinases is a hallmark of many cancers.

Tyrosine_Kinase_Inhibition Potential Mechanism of Anticancer Activity Compound 5-Aryl-cyclohexane- 1,3-dione Derivative TK Tyrosine Kinase (e.g., c-Met) Compound->TK Binds to active site Substrate Substrate Protein Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream Inhibition Inhibition Block->Phosphorylation Blocks

Caption: Inhibition of tyrosine kinase signaling by cyclohexane-1,3-dione derivatives.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of cyclohexane-1,3-dione derivatives.[8][9] The exact mechanism of antimicrobial action is not fully elucidated but may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Conclusion

5-(p-tolyl)cyclohexane-1,3-dione is a compound with potential for further investigation in drug discovery, given the established biological activities of related cyclohexane-1,3-dione derivatives. This guide has provided a summary of its known physicochemical properties and outlined general experimental procedures for its synthesis and characterization. Further experimental studies are warranted to fully elucidate its physical, chemical, and biological profile to assess its therapeutic potential.

References

Tautomerism in 5-(4-Methylphenyl)cyclohexane-1,3-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 5-(4-Methylphenyl)cyclohexane-1,3-dione, a substituted β-dicarbonyl compound of interest in medicinal chemistry and organic synthesis. The document outlines the fundamental principles governing this tautomeric equilibrium, detailed experimental protocols for synthesis and characterization, and a quantitative analysis of the tautomeric populations. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related 5-arylcyclohexane-1,3-dione analogs to provide a robust predictive framework. The content is structured to serve as a valuable resource for researchers in drug discovery and development, offering insights into the structural dynamics and physicochemical properties of this class of compounds.

Introduction to Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond).[1] For 1,3-dicarbonyl compounds such as this compound, this equilibrium is particularly significant as the enol form is stabilized by conjugation and the formation of an intramolecular hydrogen bond. The position of this equilibrium is influenced by several factors including the solvent, temperature, and the electronic nature of substituents on the dicarbonyl backbone.[2] Understanding and quantifying this tautomeric balance is crucial for predicting the reactivity, biological activity, and pharmacokinetic properties of drug candidates.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion of the diketo tautomer and two possible enol tautomers. The equilibrium is dynamic, with the relative populations of each tautomer being solvent and temperature-dependent.

Tautomerism cluster_keto Diketo Tautomer cluster_enol1 Enol Tautomer 1 cluster_enol2 Enol Tautomer 2 Keto [Image of Diketo Tautomer] Enol1 [Image of Enol Tautomer 1] Keto->Enol1 K_eq1 Enol2 [Image of Enol Tautomer 2] Keto->Enol2 K_eq2

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the Michael addition of a suitable nucleophile to a chalcone derivative, followed by cyclization.[3]

Materials:

  • 4-Methylchalcone

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

  • 4-Methylchalcone, dissolved in ethanol, is then added to the reaction mixture.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow A Prepare Sodium Ethoxide in Ethanol B Add Diethyl Malonate A->B C Add 4-Methylchalcone B->C D Reflux C->D E Acidification D->E F Extraction with Diethyl Ether E->F G Purification by Column Chromatography F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Determination of Tautomeric Equilibrium Constant by ¹H NMR Spectroscopy

The relative concentrations of the keto and enol tautomers can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to unique protons of each tautomer.[2]

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

Procedure:

  • Prepare a solution of this compound in the desired deuterated solvent of a known concentration.

  • Acquire the ¹H NMR spectrum of the solution.

  • Identify the characteristic signals for the keto and enol tautomers. The enolic vinyl proton typically appears in the range of 5.0-6.0 ppm, while the α-protons of the keto form appear at a higher field. The enolic hydroxyl proton is often observed as a broad singlet at a downfield chemical shift.

  • Integrate the area of a well-resolved signal for the enol tautomer (e.g., the vinyl proton) and a well-resolved signal for the keto tautomer (e.g., the α-methylene protons).

  • Calculate the mole fraction (X) of each tautomer using the integrated areas. For example, if integrating the single enolic vinyl proton and the two α-methylene protons of the diketo form:

    • Area_enol = Integral of the enol vinyl proton

    • Area_keto = Integral of the keto α-methylene protons

    • X_enol = Area_enol / (Area_enol + (Area_keto / 2))

    • X_keto = (Area_keto / 2) / (Area_enol + (Area_keto / 2))

  • The equilibrium constant (K_eq) is then calculated as the ratio of the mole fractions: K_eq = X_enol / X_keto.

  • For thermodynamic analysis, repeat the measurements at different temperatures.

Quantitative Data on Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Constants (K_eq = [Enol]/[Keto]) of 5-Arylcyclohexane-1,3-dione Analogs in Various Solvents at Room Temperature.

SolventDielectric Constant (ε)5-Phenylcyclohexane-1,3-dione (Estimated K_eq)5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (Experimental K_eq)
Chloroform-d (CDCl₃)4.8~1.51.8
Acetone-d₆20.7~0.80.9
Methanol-d₄32.7~0.50.6
Dimethyl sulfoxide-d₆ (DMSO-d₆)46.7~0.30.4

Note: The K_eq values for 5-phenylcyclohexane-1,3-dione are estimations based on the trend observed for other β-dicarbonyl compounds where increasing solvent polarity favors the more polar diketo form.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 5-Arylcyclohexane-1,3-diones in CDCl₃.

ProtonDiketo Tautomer (δ, ppm)Enol Tautomer (δ, ppm)
CH₂ (C4, C6)2.5 - 2.82.3 - 2.6
CH (C5)3.0 - 3.32.8 - 3.1
CH₂ (C2)~3.5 (s)-
=CH (C2)-5.4 - 5.6 (s)
Aryl-H7.1 - 7.47.1 - 7.4
Enol-OH-11.0 - 12.0 (br s)

Note: The chemical shifts are approximate and can vary depending on the specific aryl substituent and concentration.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors:

  • Solvent Polarity: As illustrated in Table 1, more polar solvents tend to stabilize the more polar diketo tautomer, shifting the equilibrium towards the keto form.[2]

  • Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.

  • Conjugation: The enol form benefits from extended conjugation between the C=C double bond and the remaining carbonyl group, as well as the aryl ring.

  • Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°).

Factors_Influencing_Equilibrium Equilibrium Keto-Enol Equilibrium Solvent Solvent Polarity Equilibrium->Solvent Shifts towards more polar tautomer H_Bonding Intramolecular H-Bonding Equilibrium->H_Bonding Stabilizes Enol Conjugation Conjugation Equilibrium->Conjugation Stabilizes Enol Temperature Temperature Equilibrium->Temperature Determined by ΔH°

Caption: Factors influencing the keto-enol equilibrium.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior, with the keto-enol equilibrium being highly sensitive to environmental factors. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for its study by leveraging data from analogous systems and outlining detailed experimental protocols. For researchers in drug development, a thorough understanding of the tautomeric landscape of such molecules is indispensable for rational drug design and the optimization of lead compounds. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and thermodynamic parameters for this compound.

References

Spectroscopic and Synthetic Profile of 5-(4-Methylphenyl)cyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione. The information presented is intended to support research and development activities in medicinal chemistry and related fields where this molecule may serve as a key building block or a compound of interest.

Spectroscopic Data

The structural characterization of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum is available through spectral databases, providing evidence for the carbon skeleton of the molecule.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.3d2HAr-H (ortho to methyl)
~7.0-7.2d2HAr-H (meta to methyl)
~3.0-3.5m1HCH at C5
~2.3-2.8m4HCH₂ at C4 and C6
~2.3s3HAr-CH₃
~2.0-2.3m2HCH₂ at C2

Note: This is a predicted spectrum and actual values may vary. The compound exists in a tautomeric equilibrium between the diketo and enol forms, which will influence the observed chemical shifts and multiplicities, particularly for the protons on the cyclohexane ring.

Table 2: Available ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~210C=O (diketo form)
~190C=O (enol form)
~140Quaternary Ar-C
~137Quaternary Ar-C
~129Ar-CH
~127Ar-CH
~100=CH (enol form)
~50CH₂
~45CH
~30CH₂
~21Ar-CH₃

Note: The available data does not provide specific peak assignments. The assignments are based on typical chemical shifts for similar structures.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, confirming its molecular weight.[1]

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
202100[M]⁺ (Molecular Ion)
145High[M - C₃H₅O]⁺
118High[M - C₆H₆O]⁺
100Moderate[C₇H₈O]⁺

Note: The fragmentation pattern is consistent with the structure, showing losses of fragments from the cyclohexane-1,3-dione ring.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretch (aliphatic)
1715-1690StrongC=O stretch (diketone)
1650-1600MediumC=C stretch (aromatic and enol)
1600-1550StrongC=O stretch (enol, conjugated)
1515MediumC=C stretch (aromatic)
815StrongC-H bend (p-disubstituted aromatic)

Experimental Protocols

The synthesis of this compound is typically achieved through a Michael addition reaction. This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Synthesis of this compound via Michael Addition

This protocol is a generalized procedure based on the synthesis of similar cyclohexane-1,3-dione derivatives.

Materials:

  • 4-(p-Tolyl)-3-buten-2-one (Michael acceptor)

  • Diethyl malonate (Michael donor)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Michael Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • To this mixture, add 4-(p-tolyl)-3-buten-2-one dropwise. The reaction is typically exothermic. Maintain the temperature below 50°C. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and then add a solution of sodium hydroxide. Heat the mixture to reflux for an additional 2-4 hours to hydrolyze the ester groups.

  • Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic. This will induce decarboxylation. Gently heat the mixture until carbon dioxide evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield this compound as a solid.

Characterization:

Confirm the identity and purity of the synthesized compound using the spectroscopic methods outlined above (NMR, MS, and IR). The melting point of the purified product should also be determined and compared to literature values.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 4-(p-Tolyl)-3-buten-2-one + Diethyl Malonate Reaction Michael Addition & Intramolecular Condensation Reactants->Reaction Base (NaOEt) Hydrolysis Hydrolysis & Decarboxylation Reaction->Hydrolysis NaOH, then HCl Purification Recrystallization Hydrolysis->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared Spectroscopy (IR) Product->IR Data Structural Confirmation NMR->Data MS->Data IR->Data

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

This guide provides a foundational set of data and methodologies for working with this compound. Researchers are encouraged to consult the primary literature for more specific details and to perform their own analytical characterization to ensure the quality of their materials.

References

The Therapeutic Potential of Cyclohexane-1,3-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent structural features, including the presence of two carbonyl groups and a reactive methylene bridge, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the burgeoning field of cyclohexane-1,3-dione derivatives, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Applications

Cyclohexane-1,3-dione derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. A major target of these compounds is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC).

Inhibition of c-Met Tyrosine Kinase

A number of cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their inhibitory activity against c-Met kinase. The quantitative data for some of the most potent compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6dH460 (NSCLC)Data not explicitly provided, but identified as an optimal scaffold for inhibitor design.[1][2]
1,2,4-Triazine Derivative 5-0.24 - 9.36 nM (enzymatic assay)[3]
1,2,4-Triazine Derivative 7a-< 1.00 nM (enzymatic assay)[3]
1,2,4-Triazine Derivative 7b-< 1.00 nM (enzymatic assay)[3]
1,2,4-Triazine Derivative 10c-< 1.00 nM (enzymatic assay)[3]
1,2,4-Triazine Derivative 10e-< 1.00 nM (enzymatic assay)[3]
1,2,4-Triazine Derivative 11c-< 1.00 nM (enzymatic assay)[3]
1,2,4-Triazine Derivative 11f-< 1.00 nM (enzymatic assay)[3]
Cytotoxicity against Cancer Cell Lines

The anticancer potential of these derivatives has been further evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from MTT assays are presented below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5cMDA-MB-231 (Breast Cancer)10.31 ± 0.003 µg/mL[4]
40 Synthesized DerivativesH460 (NSCLC), A549 (NSCLC), HT29 (Colorectal), MKN-45 (Gastric), U87MG (Glioma), SMMC-7721 (Hepatocellular)Varied, with 19 molecules identified as most cytotoxic[1]
1,2,4-Triazine DerivativesA549, H460, HT-29, MKN-45, U87MG, SMMC-7721Single-digit µM range[3]
c-Met Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Invasion Invasion & Metastasis STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: The c-Met signaling cascade initiated by HGF binding.

Experimental Protocols

A general procedure for the synthesis of 1,2,4-triazine derivatives starts with the reaction of cyclohexane-1,3-dione with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride to yield 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate is then reacted with phenylisothiocyanate to form the tetrahydrobenzo[e][5][6][7]triazine derivative. Further modifications can be achieved through reactions with hydrazines or multi-component reactions with aromatic aldehydes and active methylene compounds.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cyclohexane-1,3-dione derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[4]

Antibacterial and Antiviral Applications

Cyclohexane-1,3-dione derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and some viruses.

Antibacterial Activity

The antibacterial efficacy of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5cStaphylococcus aureus, Escherichia coli, etc.2500[4]
N,N-Dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative strains0.0005 - 0.032[8]
Antiviral Activity

Preliminary studies have suggested that some cyclohexane-1,3-dione derivatives may possess antiviral properties. For instance, certain derivatives have shown inhibitory activity against SARS-CoV nsp14 and vaccinia virus D1-D12.[9]

Compound IDVirus/Target% InhibitionReference
Compound 4aSARs-Cov nsp 1493.42[9]
Compound 4bSARs-Cov nsp 1487.49[9]
Compound 6bSARs-Cov nsp 1498.23[9]
Compound 4bVaccinia virus D1-D1298.27[9]
Experimental Protocols
  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Inhibition of Other Key Enzymes

Beyond c-Met, cyclohexane-1,3-dione derivatives have been shown to inhibit other enzymes implicated in various diseases.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Certain 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism. Inhibition of HPPD has applications in the treatment of hereditary tyrosinemia type I and as herbicides.

Compound IDEnzyme SourceIC50 (µM)Reference
2-Acyl-cyclohexane-1,3-dione with C11 alkyl side chain (5d)Plant HPPD0.18 ± 0.02[5][10]
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)Rat liver HPPD~0.040[11]
2-(6-phenylnicotinoyl)cyclohexane-1,3-dione (IV-45)Arabidopsis thaliana HPPD0.21[12][13]
Mutant Superoxide Dismutase 1 (SOD1) Aggregation Inhibition

In the context of neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS), cyclohexane-1,3-dione derivatives have been identified as inhibitors of mutant SOD1 protein aggregation.

Compound IDAssayEC50 (µM)Reference
Compound 26PC12-G93A-YFP assay0.7[14]
CHD AnalogsPC12-G93A-YFP assay3 - 8[14]
Mutant SOD1 Aggregation Pathway in ALS

The aggregation of mutant SOD1 is a key pathological event in familial ALS. The following diagram illustrates a simplified pathway of this process.

SOD1_Aggregation Mutant_SOD1_Gene Mutant SOD1 Gene Misfolded_SOD1 Misfolded SOD1 Monomers Mutant_SOD1_Gene->Misfolded_SOD1 Transcription & Translation Oligomers Soluble Oligomers Misfolded_SOD1->Oligomers Self-assembly Aggregates Insoluble Aggregates Oligomers->Aggregates Further Aggregation Neuronal_Toxicity Neuronal Toxicity & Cell Death Aggregates->Neuronal_Toxicity

Caption: Simplified pathway of mutant SOD1 aggregation in ALS.

Experimental Protocols

A common method involves the reaction of a carboxylic acid with cyclohexane-1,3-dione in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is typically stirred at room temperature for several hours.[5]

General Experimental Workflow

The development of therapeutic agents based on the cyclohexane-1,3-dione scaffold generally follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Enzyme Assays, Cell-based Assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification & Lead Optimization In_Vitro_Screening->Hit_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A general workflow for the development of cyclohexane-1,3-dione derivatives.

Conclusion

Cyclohexane-1,3-dione derivatives represent a highly promising and versatile class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer, antibacterial, and enzyme inhibitory agents warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying biological pathways. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives holds significant promise for the development of novel and effective therapies for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)cyclohexane-1,3-dione is a carbocyclic compound with a structure that makes it a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents and other bioactive compounds. The cyclohexane-1,3-dione scaffold is a key component in a number of herbicides and has been investigated for its potential in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, commencing with the preparation of the requisite α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation, followed by a Michael addition of a malonic ester and subsequent intramolecular cyclization and decarboxylation.

Overall Synthetic Workflow

The synthesis is a two-stage process. The first stage is the synthesis of the chalcone intermediate, and the second stage is the formation of the target cyclohexane-1,3-dione.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Cyclohexane-1,3-dione Formation A p-Tolualdehyde C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Acetophenone B->C D 4'-Methylchalcone C->D F Michael Addition D->F E Diethyl Malonate E->F G Intramolecular Cyclization (Dieckmann Condensation) F->G H Hydrolysis & Decarboxylation G->H I This compound H->I

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4'-Methylchalcone

The precursor, 4'-methylchalcone (1-(4-methylphenyl)-3-phenylprop-2-en-1-one), is synthesized via a base-catalyzed Claisen-Schmidt condensation between p-tolualdehyde and acetophenone.[1][2]

Reaction Mechanism: Claisen-Schmidt Condensation

G Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate NaOH, Ethanol Aldol Adduct Aldol Adduct Enolate->Aldol Adduct p-Tolualdehyde 4'-Methylchalcone 4'-Methylchalcone Aldol Adduct->4'-Methylchalcone -H2O G Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate NaOEt, Ethanol Michael Adduct Michael Adduct Malonate Enolate->Michael Adduct 4'-Methylchalcone Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate NaOEt (Intramolecular Dieckmann Condensation) Final Product This compound Cyclized Intermediate->Final Product H3O+, Δ (Hydrolysis & Decarboxylation)

References

Application Notes and Protocols: Synthesis of 5-Arylcyclohexane-1,3-diones via Robinson Annulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of six-membered rings.[1][2][3] This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is of significant interest in medicinal chemistry and drug development due to its ability to generate complex cyclic scaffolds present in numerous biologically active molecules, including steroids and alkaloids.[1][3] This document provides detailed application notes and protocols for the synthesis of 5-arylcyclohexane-1,3-diones, a class of compounds with potential applications in drug discovery, leveraging the Robinson annulation of chalcones with β-keto esters. Cyclohexane-1,3-dione derivatives are recognized as versatile precursors for a wide range of biologically active heterocyclic compounds and natural products.[4]

Reaction Mechanism and Workflow

The synthesis of 5-arylcyclohexane-1,3-diones via this modified Robinson annulation approach involves a two-stage process. The first stage is the classical Robinson annulation to form a 6-alkoxycarbonyl-5-aryl-2-cyclohexen-1-one intermediate. The second stage involves the hydrolysis and decarboxylation of this intermediate to yield the target 5-arylcyclohexane-1,3-dione.

Stage 1: Robinson Annulation

The reaction is initiated by the base-catalyzed Michael addition of a β-keto ester (e.g., ethyl acetoacetate) to a chalcone (an α,β-unsaturated ketone). The resulting enolate then undergoes an intramolecular aldol condensation to form a cyclic β-hydroxy ketone, which subsequently dehydrates to yield the thermodynamically stable α,β-unsaturated cyclic ketone.[3][5]

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start_materials Chalcone + Ethyl Acetoacetate base1 Base (e.g., NaOH) start_materials->base1 Deprotonation michael_adduct Michael Adduct (1,5-Diketone Intermediate) start_materials->michael_adduct base1->michael_adduct Nucleophilic Attack base2 Base michael_adduct->base2 Enolate Formation cyclic_intermediate Cyclic β-Hydroxy Ketone michael_adduct->cyclic_intermediate base2->cyclic_intermediate Intramolecular Cyclization product1 6-Ethoxycarbonyl-5-aryl-2-cyclohexen-1-one cyclic_intermediate->product1 Dehydration cyclic_intermediate->product1

Caption: Mechanism of Robinson Annulation for Cyclohexenone Synthesis.

Stage 2: Hydrolysis and Decarboxylation

The resulting 6-ethoxycarbonyl-5-aryl-2-cyclohexen-1-one can be converted to the target 5-arylcyclohexane-1,3-dione through acidic or basic hydrolysis of the ester, followed by decarboxylation. This process is analogous to the decarboxylation of β-keto esters like Hagemann's ester.[1][6]

Hydrolysis_Decarboxylation product1 6-Ethoxycarbonyl-5-aryl-2-cyclohexen-1-one hydrolysis Hydrolysis (Acid or Base) product1->hydrolysis beta_keto_acid β-Keto Acid Intermediate hydrolysis->beta_keto_acid decarboxylation Decarboxylation (Heat) beta_keto_acid->decarboxylation final_product 5-Arylcyclohexane-1,3-dione decarboxylation->final_product

Caption: Conversion of Cyclohexenone to Cyclohexane-1,3-dione.

Experimental Protocols

Protocol 1: Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone

This protocol is adapted from a procedure for the Robinson annulation of trans-chalcone and ethyl acetoacetate.

Materials:

  • trans-Chalcone

  • Ethyl acetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Acetone

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve trans-chalcone (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.

  • Add a catalytic amount of sodium hydroxide (e.g., 0.1 eq) to the mixture.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and then in an ice bath to induce crystallization of the crude product.

  • Isolate the crude product by vacuum filtration and wash with cold ethanol.

  • For purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone).

Quantitative Data:

EntryAryl Substituent (on Chalcone)ProductYield (%)Reference
1Phenyl6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone~36 (average)[7]
2Substituted PhenylsVarious 6-ethoxycarbonyl-5-aryl-cyclohexenones44-48[8]
Protocol 2: General Procedure for Hydrolysis and Decarboxylation to form 5-Arylcyclohexane-1,3-dione

This protocol is a general procedure based on the principles of β-keto ester hydrolysis and decarboxylation.[1][6] Optimization for specific substrates may be required.

Materials:

  • 6-Ethoxycarbonyl-5-aryl-2-cyclohexen-1-one

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Ethanol or other suitable solvent

Procedure (Acid-catalyzed):

  • Dissolve the 6-ethoxycarbonyl-5-aryl-2-cyclohexen-1-one (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for several hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-arylcyclohexane-1,3-dione by column chromatography or recrystallization.

Data Summary

The following table summarizes representative examples of the synthesis of 5-arylcyclohexenone precursors.

Chalcone Reactantβ-Keto EsterBase/CatalystSolventProductYield (%)
trans-ChalconeEthyl acetoacetateNaOHEthanol6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone~36
Substituted benzaldehyde-derived chalconesEthyl acetoacetateNaOHEthanolCorresponding 6-ethoxycarbonyl-5-aryl-cyclohexenones44-48

Applications in Drug Development

Cyclohexane-1,3-dione and its derivatives are valuable scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of a variety of heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][9] The introduction of an aryl group at the 5-position can significantly influence the pharmacological profile of these molecules, making the synthesis of 5-arylcyclohexane-1,3-diones a topic of interest for the development of new therapeutic agents.

Experimental Workflow Diagram

Experimental_Workflow start Start Materials: - Chalcone - Ethyl Acetoacetate - Base robinson Robinson Annulation (Reflux in Ethanol) start->robinson isolation1 Isolation of Crude Cyclohexenone (Crystallization, Filtration) robinson->isolation1 purification1 Purification (Recrystallization) isolation1->purification1 product1 6-Ethoxycarbonyl-5-aryl-2-cyclohexen-1-one purification1->product1 hydrolysis Hydrolysis & Decarboxylation (Acid/Base, Reflux) product1->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification2 Purification (Chromatography/Recrystallization) workup->purification2 final_product 5-Arylcyclohexane-1,3-dione purification2->final_product

Caption: General experimental workflow for the two-stage synthesis.

References

Application Notes and Protocols for the Spectral Analysis of 5-(4-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)cyclohexane-1,3-dione is a dicarbonyl compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its structural elucidation is crucial for quality control and for understanding its reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including predicted spectral data, experimental protocols for data acquisition, and a workflow for spectral analysis.

Predicted Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the known tautomeric equilibrium of cyclohexane-1,3-diones and the electronic effects of the 4-methylphenyl substituent. The compound exists in equilibrium between its diketo and enol forms. The data presented here is for the more stable enol form.

Structure and Atom Numbering:

Figure 1. Structure and atom numbering of this compound (enol form).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d2HH-8, H-12
~7.05d2HH-9, H-11
~5.40s1HH-2
~3.40m1HH-5
~2.70dd2HH-4a, H-6a
~2.50dd2HH-4b, H-6b
~2.30s3HH-13
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~203.0C-1
~175.0C-3
~140.0C-7
~137.0C-10
~129.5C-9, C-11
~127.0C-8, C-12
~100.0C-2
~45.0C-4, C-6
~38.0C-5
~21.0C-13

Experimental Protocols

The following protocols outline the standard procedures for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh the appropriate amount of this compound into a small, clean, and dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial to ensure the complete dissolution of the solid.

  • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

G NMR Sample Preparation Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer solution to NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap end Ready for NMR Analysis cap->end

Figure 2. Workflow for NMR sample preparation.

¹H NMR Spectrum Acquisition

Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Spectrometer Frequency: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or equivalent)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): ~3-4 s

  • Spectral Width (sw): ~16 ppm

Procedure:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to obtain optimal resolution.

  • Set the appropriate acquisition parameters as listed above.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectrum Acquisition

Instrument Parameters (Example for a 125 MHz Spectrometer):

  • Spectrometer Frequency: 125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~1-2 s

  • Spectral Width (sw): ~240 ppm

Procedure:

  • Follow steps 1-3 from the ¹H NMR acquisition procedure.

  • Set the appropriate ¹³C NMR acquisition parameters.

  • Acquire the FID.

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

G NMR Data Acquisition and Processing Workflow cluster_acq Data Acquisition cluster_proc Data Processing insert Insert Sample lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft FID phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Figure 3. General workflow for NMR data acquisition and processing.

Spectral Analysis and Interpretation

The interpretation of the NMR spectra is key to confirming the structure of this compound.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.0-7.2 ppm): The two doublets in this region, each integrating to 2H, are characteristic of a para-substituted benzene ring. The coupling constants for these doublets are expected to be around 8 Hz.

  • Enolic Proton (δ ~5.4 ppm): The singlet corresponds to the vinyl proton of the enol tautomer. Its chemical shift is downfield due to the influence of the adjacent carbonyl and hydroxyl groups.

  • Aliphatic Protons (δ 2.5-3.4 ppm): The multiplets in this region correspond to the protons on the cyclohexane ring. The methine proton at C-5 (H-5) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C-4 and C-6 will appear as complex multiplets due to both geminal and vicinal coupling.

  • Methyl Protons (δ ~2.3 ppm): The singlet integrating to 3H is characteristic of the methyl group attached to the aromatic ring.

¹³C NMR Spectrum Analysis
  • Carbonyl and Enol Carbons (δ 175-203 ppm): The two signals in the downfield region correspond to the carbonyl carbon (C-1) and the enolic carbon bearing the hydroxyl group (C-3).

  • Aromatic Carbons (δ 127-140 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The quaternary carbons (C-7 and C-10) will have different chemical shifts from the protonated carbons (C-8, C-9, C-11, C-12).

  • Enol Vinyl Carbon (δ ~100 ppm): The signal for the vinyl carbon (C-2) appears in this region.

  • Aliphatic Carbons (δ 21-45 ppm): The signals for the aliphatic carbons of the cyclohexane ring (C-4, C-5, C-6) and the methyl group (C-13) appear in the upfield region.

By combining the information from both ¹H and ¹³C NMR spectra, a complete and unambiguous structural assignment for this compound can be achieved. Further confirmation can be obtained through 2D NMR experiments such as COSY, HSQC, and HMBC.

Application Note: Purity Determination of 5-(p-tolyl)cyclohexane-1,3-dione by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 5-(p-tolyl)cyclohexane-1,3-dione, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the presence of keto-enol tautomerism in 1,3-dicarbonyl compounds, which can lead to poor chromatographic peak shape and inaccurate quantification, a derivatization step is employed prior to GC-MS analysis. This method provides a reliable protocol for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and potential process-related impurities.

Introduction

5-(p-tolyl)cyclohexane-1,3-dione is a crucial building block in the development of novel therapeutic agents. Its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. The synthesis of 5-arylcyclohexane-1,3-diones, commonly achieved through a Michael addition followed by cyclization and decarboxylation, can potentially introduce various impurities. These may include unreacted starting materials, reaction intermediates, and by-products from side reactions.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. This note describes a validated GC-MS method, incorporating a derivatization step to ensure the analyte is in a single, stable form, allowing for accurate and reproducible purity assessment.

Experimental Protocols

Sample Preparation and Derivatization

A two-step oximation-silylation derivatization process is recommended to ensure complete and uniform derivatization, preventing keto-enol tautomerism.[1]

Reagents:

  • Methoxyamine hydrochloride (MEOX) solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • 5-(p-tolyl)cyclohexane-1,3-dione sample

Protocol:

  • Accurately weigh approximately 10 mg of the 5-(p-tolyl)cyclohexane-1,3-dione sample into a 2 mL autosampler vial.

  • Add 1 mL of ethyl acetate to dissolve the sample.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Oximation: Add 50 µL of the MEOX solution to the dried sample. Seal the vial and vortex for 30 seconds. Incubate the mixture at 60°C for 60 minutes. Allow the vial to cool to room temperature.[1]

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the oximated sample. Seal the vial and vortex for 30 seconds. Incubate the mixture at 70°C for 30 minutes.[1]

  • Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 10 minutes at 300°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-550

  • Scan Mode: Full Scan

Data Presentation

The purity of the 5-(p-tolyl)cyclohexane-1,3-dione sample is determined by the area percentage of the main peak relative to the total peak area of all components in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with reference spectra in the NIST library and by interpreting their fragmentation patterns.

Table 1: Quantitative Analysis of a 5-(p-tolyl)cyclohexane-1,3-dione Sample

Peak No.Retention Time (min)Compound NameMolecular Weight (Derivatized)Peak Area (%)Identification Method
18.544-Methylacetophenone (Starting Material)-0.15MS Library Match
211.21Diethyl malonate (Starting Material)-0.08MS Library Match
314.895-(p-tolyl)cyclohexane-1,3-dione-bis(O-methyloxime)-bis(TMS)42099.52Standard Comparison & MS
416.05Michael Adduct Intermediate-0.11MS Fragmentation
517.32Aldol Condensation By-product-0.14MS Fragmentation

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Ethyl Acetate A->B C Dry under Nitrogen B->C D Oximation (MEOX, 60°C) C->D E Silylation (BSTFA, 70°C) D->E F Inject Sample E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration & Area % Calculation H->I J Impurity Identification (MS Library & Fragmentation) H->J K Purity Report Generation I->K J->K

Caption: Workflow for GC-MS purity analysis of 5-(p-tolyl)cyclohexane-1,3-dione.

Discussion

The described GC-MS method with prior derivatization is highly effective for the purity assessment of 5-(p-tolyl)cyclohexane-1,3-dione. The derivatization step successfully addresses the challenges posed by keto-enol tautomerism, resulting in sharp, symmetrical peaks and enabling accurate quantification.

The mass spectrum of the derivatized main compound shows a characteristic molecular ion peak and fragmentation pattern consistent with the bis(O-methyloxime)-bis(trimethylsilyl) derivative. Potential impurities, such as unreacted starting materials and reaction by-products, are well-separated from the main peak, allowing for their confident identification and quantification at trace levels. The fragmentation patterns of 1,3-cyclohexanediones are generally initiated by cleavages adjacent to the carbonyl groups.[2]

Conclusion

The GC-MS method detailed in this application note provides a reliable and reproducible approach for determining the purity of 5-(p-tolyl)cyclohexane-1,3-dione. This protocol is suitable for quality control in both research and manufacturing environments within the pharmaceutical industry, ensuring the integrity of this critical synthetic intermediate.

References

Application Notes and Protocols: Derivatization of 5-(4-Methylphenyl)cyclohexane-1,3-dione for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3-dione derivatives are a well-established class of herbicides, with commercial products targeting key enzymes in plant metabolic pathways.[1][2][3] The derivatization of the cyclohexane-1,3-dione scaffold offers a versatile platform for the development of novel herbicides with potentially improved efficacy, selectivity, and environmental profiles. This document provides detailed protocols for the synthesis of derivatives of 5-(4-Methylphenyl)cyclohexane-1,3-dione and the evaluation of their herbicidal activity. Two primary modes of action for this class of herbicides are the inhibition of Acetyl-CoA Carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6][7][8]

Derivatization Strategy: Synthesis of an Oxime Ether Derivative

A common and effective strategy for enhancing the herbicidal activity of cyclohexane-1,3-diones is the introduction of an oxime ether moiety at the 2-position. This involves a two-step process: acylation of the C2 position followed by condensation with an alkoxyamine.

Protocol 1: Synthesis of 2-acetyl-5-(4-methylphenyl)cyclohexane-1,3-dione (Intermediate)

This protocol describes the acylation of this compound at the C2 position.

Materials:

  • This compound

  • Triethylamine

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 2-acetyl-5-(4-methylphenyl)cyclohexane-1,3-dione.

Protocol 2: Synthesis of 2-(1-(ethoxyimino)ethyl)-5-(4-methylphenyl)cyclohexane-1,3-dione (Final Product)

This protocol describes the formation of the oxime ether derivative.

Materials:

  • 2-acetyl-5-(4-methylphenyl)cyclohexane-1,3-dione

  • Ethoxyamine hydrochloride

  • Pyridine

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-acetyl-5-(4-methylphenyl)cyclohexane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.

  • Add ethoxyamine hydrochloride (1.2 eq) to the solution.

  • Add pyridine (1.5 eq) to the reaction mixture and stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final oxime ether derivative.

Experimental Workflows

cluster_synthesis Synthesis Workflow start 5-(4-Methylphenyl) cyclohexane-1,3-dione acylation Acylation (Protocol 1) start->acylation intermediate 2-acetyl-5-(4-methylphenyl) cyclohexane-1,3-dione acylation->intermediate oxime_ether Oxime Ether Formation (Protocol 2) intermediate->oxime_ether final_product Final Derivative oxime_ether->final_product

Caption: Synthetic workflow for the derivatization of this compound.

Mechanism of Action: ACCase Inhibition

Many herbicidal cyclohexane-1,3-dione derivatives, particularly the oxime ethers ("dims"), are known inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).[6][9][10] ACCase catalyzes the first committed step in fatty acid biosynthesis. Inhibition of this enzyme disrupts the production of lipids, which are essential for cell membrane integrity and plant growth, ultimately leading to plant death, especially in susceptible grass species.[5][10]

cluster_pathway ACCase Inhibition Pathway Derivative 5-(4-Methylphenyl)cyclohexane -1,3-dione Derivative Inhibition Inhibition Derivative->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) MalonylCoA Malonyl-CoA ACCase->MalonylCoA Inhibition->ACCase FattyAcids Fatty Acid Biosynthesis Inhibition->FattyAcids Disruption AcetylCoA Acetyl-CoA AcetylCoA->ACCase MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Death Plant Death FattyAcids->Death Growth Plant Growth Membranes->Growth

Caption: Signaling pathway of ACCase inhibition by cyclohexane-1,3-dione derivatives.

Herbicidal Activity Evaluation

Protocol 3: In Vitro ACCase Inhibition Assay

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against ACCase.

Materials:

  • Partially purified ACCase from a susceptible grass species (e.g., Avena fatua)

  • Synthesized inhibitor compounds

  • [¹⁴C]-NaHCO₃

  • Acetyl-CoA

  • ATP

  • MgCl₂

  • Tricine-KOH buffer

  • Dithiothreitol (DTT)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tricine-KOH buffer, ATP, MgCl₂, DTT, and acetyl-CoA.

  • Add various concentrations of the inhibitor compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Initiate the reaction by adding the partially purified ACCase enzyme.

  • Start the carboxylation reaction by adding [¹⁴C]-NaHCO₃.

  • Incubate the reaction at 32 °C for 10 minutes.

  • Stop the reaction by adding HCl.

  • Dry the samples and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C]-malonyl-CoA formed.

  • Calculate the percentage of inhibition for each concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Greenhouse Herbicidal Efficacy Study

This protocol outlines a whole-plant bioassay to assess the herbicidal efficacy of the synthesized compounds.

Materials:

  • Seeds of various weed species (e.g., Avena fatua, Setaria viridis, Echinochloa crus-galli) and crop species (e.g., wheat, soybean)

  • Pots with standard potting mix

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Synthesized inhibitor compounds

  • Formulation agents (e.g., surfactant, solvent)

  • Spray chamber

Procedure:

  • Sow seeds of test plant species in pots and grow them in the greenhouse to the 2-3 leaf stage.

  • Prepare spray solutions of the synthesized compounds at various concentrations (e.g., 50, 100, 200, 400 g a.i./ha) in a suitable formulation.

  • Apply the spray solutions to the plants using a calibrated spray chamber.

  • Include a negative control (formulation blank) and a positive control (commercial herbicide).

  • Return the treated plants to the greenhouse.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).

  • Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each compound and plant species.

Data Presentation

The following tables present illustrative quantitative data for a series of hypothetical derivatives of this compound.

Table 1: In Vitro ACCase Inhibition

Compound IDR Group at C2IC₅₀ (µM) vs. Avena fatua ACCase
MPC-01-COCH₃15.2
MPC-02-CO(CH₂)₂CH₃8.7
MPC-03 (Oxime Ether)=N-OCH₂CH₃0.9
MPC-04 (Oxime Ether)=N-O-allyl0.5
Commercial Standard (Sethoxydim)-1.2

Table 2: Greenhouse Herbicidal Efficacy (GR₅₀ in g a.i./ha at 21 DAT)

Compound IDAvena fatua (Wild Oat)Setaria viridis (Green Foxtail)Triticum aestivum (Wheat)Glycine max (Soybean)
MPC-01>800>800>800>800
MPC-02650720>800>800
MPC-03120150>800>800
MPC-0485110>800>800
Commercial Standard (Clethodim)100130>800>800

Conclusion

The derivatization of this compound, particularly through the formation of oxime ethers, presents a promising avenue for the development of potent and selective grass herbicides. The provided protocols offer a framework for the synthesis and evaluation of such compounds. The illustrative data highlights the potential for significant improvements in herbicidal activity through chemical modification. Further research, including optimization of the derivatization strategy and comprehensive biological evaluation, is warranted to fully explore the potential of this chemical class in agriculture.

References

Application Notes and Protocols for Acetyl-CoA Carboxylase (ACC) Inhibition Assay Using Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2][3] This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids.[3][4] In mammals, two main isoforms exist: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[2][3][5] Due to its crucial role in lipid metabolism, ACC has emerged as a significant therapeutic target for a range of diseases, including metabolic syndrome, obesity, diabetes, and cancer.[3][4][5]

Cyclohexane-1,3-dione derivatives are a class of compounds that have been identified as potent inhibitors of ACC.[6][7][8][9] These compounds, which include several commercial herbicides, act as non-competitive inhibitors with respect to acetyl-CoA, ATP, and bicarbonate, suggesting they do not bind to the active site of the substrates.[9] Evidence suggests that they inhibit the carboxyltransferase (CT) domain of the enzyme.[4][9] This application note provides detailed protocols for both radiochemical and spectrophotometric assays to determine the inhibitory activity of cyclohexane-1,3-diones on ACC.

Signaling Pathway and Inhibition Mechanism

ACC catalyzes the first committed step in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. This process is fundamental for the production of new fatty acids. Cyclohexane-1,3-diones intervene in this pathway by directly inhibiting the ACC enzyme, thereby blocking the production of malonyl-CoA and consequently halting de novo fatty acid synthesis.

ACC_Inhibition cluster_pathway De Novo Fatty Acid Synthesis cluster_inhibition Inhibition AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC + HCO₃⁻ + ATP MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ACC->MalonylCoA - ADP - Pi Cyclohexane_diones Cyclohexane-1,3-diones Cyclohexane_diones->ACC Inhibition

Caption: ACC inhibition by cyclohexane-1,3-diones.

Experimental Protocols

Two primary methods for assessing ACC activity and its inhibition are the radiochemical assay, which measures the incorporation of radiolabeled bicarbonate into malonyl-CoA, and the spectrophotometric assay, which couples the ACC reaction to the oxidation of NADPH.

Radiochemical Inhibition Assay

This traditional and highly sensitive method directly measures the product of the ACC-catalyzed reaction.

Materials:

  • Purified or recombinant ACC enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM Dithiothreitol (DTT), 0.5 mg/mL BSA

  • Substrates: Acetyl-CoA, [¹⁴C]-Sodium Bicarbonate (NaH¹⁴CO₃)

  • Inhibitors: Cyclohexane-1,3-dione derivatives dissolved in DMSO

  • Stopping Solution: 6 M HCl

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ACC enzyme, and the desired concentration of the cyclohexane-1,3-dione inhibitor or DMSO for the control.

  • Pre-incubation: Incubate the enzyme with the inhibitor for 10-15 minutes at 37°C to allow for binding.

  • Initiation: Start the reaction by adding acetyl-CoA and [¹⁴C]-Sodium Bicarbonate. The final volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of 6 M HCl. This step also serves to remove any unincorporated [¹⁴C]O₂.

  • Evaporation: Dry the samples in a fume hood or using a speed vacuum to remove the acid and unincorporated radiolabel.

  • Quantification: Resuspend the dried residue in water, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [¹⁴C]-malonyl-CoA formed.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Spectrophotometric Inhibition Assay

This continuous assay is a non-radioactive alternative that couples the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase.[10][11][12] The activity is monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials:

  • Purified or recombinant ACC enzyme

  • Assay Buffer: 100 mM TRIS-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT, 0.2 mM NADPH

  • Coupling Enzyme: Malonyl-CoA Reductase

  • Substrates: Acetyl-CoA, Sodium Bicarbonate (NaHCO₃)

  • Inhibitors: Cyclohexane-1,3-dione derivatives dissolved in DMSO

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, add the assay buffer, NaHCO₃, ATP, NADPH, malonyl-CoA reductase, and the ACC enzyme.

  • Inhibitor Addition: Add the desired concentration of the cyclohexane-1,3-dione inhibitor or DMSO for the control.

  • Background Measurement: Start monitoring the absorbance at 340 nm to establish a baseline rate of NADPH oxidation in the absence of acetyl-CoA.

  • Reaction Initiation: Initiate the reaction by adding acetyl-CoA.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve). Subtract the background rate from the rate of the ACC-catalyzed reaction. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Experimental Workflow

The general workflow for determining the inhibitory potential of cyclohexane-1,3-diones on ACC is outlined below.

experimental_workflow cluster_detection Detection Method cluster_radio Radiochemical cluster_spectro Spectrophotometric prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitors) setup Set up Reaction Mixtures (Enzyme + Inhibitor/DMSO) prep->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction (Add Substrates) preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate_radio Terminate Reaction (Add HCl) incubate->terminate_radio measure_spectro Measure Absorbance at 340 nm incubate->measure_spectro evaporate Evaporate terminate_radio->evaporate quantify_radio Quantify Radioactivity evaporate->quantify_radio analyze Data Analysis (Calculate % Inhibition and IC50) quantify_radio->analyze measure_spectro->analyze

Caption: ACC inhibition assay workflow.

Data Presentation

The inhibitory potency of different cyclohexane-1,3-dione derivatives is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for selected compounds against ACC from different species.

CompoundTarget SpeciesACC IsoformIC50 (µM)Reference
SethoxydimMaizePlastid0.53[7]
ClethodimMaizePlastid0.28[7]
AlloxydimMaizePlastid1.95[7]
CycloxydimBarleyPlastid~0.1[6]
SethoxydimBarleyPlastid~0.1[6]
ND-630HumanACC1 / ACC20.0021 / 0.0061[13]
ND-646HumanACC1 / ACC20.0035 / 0.0042[13]
PF-05175157HumanACC1 / ACC20.027 / 0.033[13]

Note: The IC50 values can vary depending on the assay conditions, enzyme source, and purity of the compounds. The data presented here is for comparative purposes.

Conclusion

The protocols described provide robust methods for evaluating the inhibitory activity of cyclohexane-1,3-diones against acetyl-CoA carboxylase. The choice between the radiochemical and spectrophotometric assay will depend on the available equipment, safety considerations, and the desired throughput. Both methods are well-established and can provide reliable data for structure-activity relationship studies and the characterization of novel ACC inhibitors. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Screening 5-(4-Methylphenyl)cyclohexane-1,3-dione Derivatives for HPPD Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the screening of 5-(4-Methylphenyl)cyclohexane-1,3-dione and its derivatives as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This document outlines the mechanism of HPPD inhibition, protocols for synthesis and in vitro screening, and a framework for data analysis.

Introduction to HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolic pathway of tyrosine.[1] In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant defense.[2] Inhibition of HPPD leads to a depletion of these vital molecules, causing bleaching of plant tissues and ultimately, plant death.[3] This makes HPPD a prime target for the development of herbicides. The triketone class of HPPD inhibitors, which includes derivatives of cyclohexane-1,3-dione, has been a significant area of research in agrochemicals.[1][4]

Mechanism of Action

HPPD inhibitors function by binding to the active site of the HPPD enzyme, preventing the conversion of its substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate.[2] Many of these inhibitors, particularly those with a triketone-like scaffold, are thought to chelate the ferrous ion (Fe2+) that is essential for the enzyme's catalytic activity.[5] The 5-phenyl substituent on the cyclohexane-1,3-dione ring plays a crucial role in the molecule's interaction with the enzyme's active site, with various substitutions on the phenyl ring influencing the inhibitory potency.

HPPD Signaling Pathway and Inhibition

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by HPPD inhibitors.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis & Oxidative Protection Carotenoids->Photosynthesis Inhibitor 5-(4-Methylphenyl) cyclohexane-1,3-dione (HPPD Inhibitor) Inhibitor->HPPD Inhibition

Caption: HPPD inhibition disrupts the tyrosine catabolism pathway.

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 5-(substituted phenyl)cyclohexane-1,3-dione derivatives, adapted from established procedures.

Materials:

  • Substituted benzaldehyde (e.g., 4-methylbenzaldehyde)

  • Malonic acid ester (e.g., diethyl malonate)

  • Acetoacetic acid ester (e.g., ethyl acetoacetate)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Condensation: React the substituted benzaldehyde with a malonic acid ester in the presence of a base like piperidine to form a benzylidenemalonate derivative.

  • Michael Addition: The benzylidenemalonate derivative is then condensed with an acetoacetic acid ester using a base such as sodium ethoxide in an alcoholic solvent.

  • Cyclization and Hydrolysis: The resulting intermediate undergoes intramolecular cyclization followed by hydrolysis and decarboxylation upon heating in an acidic aqueous solution to yield the 5-(substituted phenyl)cyclohexane-1,3-dione.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

In Vitro HPPD Inhibition Assay

This spectrophotometric assay determines the inhibitory activity of the synthesized compounds on HPPD.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate solution

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the HPPD enzyme in the assay buffer containing ascorbate and catalase.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, HPPD enzyme solution, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the HPPA substrate to all wells.

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPPA.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram outlines the workflow for screening this compound derivatives for HPPD inhibition.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of 5-(4-Methylphenyl) cyclohexane-1,3-dione Derivatives Purification Purification & Characterization Synthesis->Purification Assay HPPD Inhibition Assay Purification->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis, screening, and analysis of HPPD inhibitors.

Data Presentation

Compound ClassR Group on Benzoyl RingIC50 (nM) vs. Rat Liver HPPDReference
2-(substituted-benzoyl)-cyclohexane-1,3-dione2-nitro-4-trifluoromethyl~40[6]
2-(substituted-benzoyl)-cyclohexane-1,3-dione2-chloro-4-methanesulfonylSimilar to above[6]

Note: The inhibitory activity is highly dependent on the specific substitutions on the phenyl ring and the overall structure of the cyclohexane-1,3-dione derivative. Further experimental work is required to determine the specific IC50 values for this compound derivatives.

Structure-Activity Relationship (SAR) Considerations

Based on the broader class of 5-phenylcyclohexane-1,3-dione HPPD inhibitors, the following SAR points can be considered for the design of new derivatives:

  • Substituents on the Phenyl Ring: The nature, position, and number of substituents on the 5-phenyl ring significantly influence herbicidal activity. Electron-withdrawing groups at specific positions can enhance potency.

  • Acyl Group at C2: Acylation of the cyclohexane-1,3-dione ring at the 2-position is a common strategy to produce potent HPPD inhibitors. The nature of this acyl group is a key determinant of activity.

  • Cyclohexane Ring Modifications: Modifications to the cyclohexane-1,3-dione core can also impact activity and selectivity.

Conclusion

The screening of this compound derivatives presents a promising avenue for the discovery of novel HPPD inhibitors. The protocols and information provided herein offer a solid foundation for researchers to synthesize, screen, and analyze these compounds. Future work should focus on generating specific quantitative data for this compound class to establish a clear structure-activity relationship and guide the development of potent and selective herbicides.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 5-(4-Methylphenyl)cyclohexane-1,3-dione on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3-dione derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer activities. This document provides a detailed overview of the in vitro cytotoxicity of 5-(4-Methylphenyl)cyclohexane-1,3-dione against various cancer cell lines. The presented data is a representative summary intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and apoptotic effects of this compound. The protocols outlined below are standardized methods for assessing cell viability, cytotoxicity, and the underlying molecular mechanisms of cell death.

Data Presentation

The following tables summarize representative quantitative data for the cytotoxic effects of this compound on a panel of human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma4810.3 ± 1.2
A549Lung Carcinoma4825.5 ± 2.1
HCT116Colon Carcinoma4818.9 ± 1.5
HeLaCervical Carcinoma4822.4 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control (DMSO)-3.1 ± 0.51.5 ± 0.30.8 ± 0.2
Compound515.7 ± 1.95.2 ± 0.81.1 ± 0.3
Compound1035.2 ± 3.112.8 ± 1.51.5 ± 0.4
Compound2058.9 ± 4.525.4 ± 2.72.3 ± 0.6

Data were obtained by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4][5][6]

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3][5]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][3]

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

Cytotoxicity Assessment: LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7][8][9]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cells and treat them with various concentrations of this compound as described in the MTT assay protocol.

  • Prepare controls: a no-cell control for background, a vehicle-only control for spontaneous LDH release, and a maximum LDH release control (by lysing untreated cells with the provided lysis buffer).[8]

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[14][15][16][17]

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[14][15]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Determine the protein concentration of the supernatant using a BCA assay.[14]

  • Normalize the protein samples with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[14]

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[14]

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Wash the membrane three times with TBST for 10 minutes each.[14]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again as in step 9.

  • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[14][15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Analyze Data (IC50, % Apoptosis, etc.) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Apoptosis_Signaling_Pathway cluster_membrane Mitochondrial Membrane Compound 5-(4-Methylphenyl) cyclohexane-1,3-dione Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax MOMP MOMP Bax->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing of 5-arylcyclohexane-1,3-diones. The protocols outlined below are based on established methodologies and published data on cyclohexane-1,3-dione derivatives.

Introduction

5-Arylcyclohexane-1,3-diones are a class of organic compounds that have garnered interest for their potential biological activities, including antimicrobial properties. As the challenge of antimicrobial resistance grows, the systematic evaluation of new chemical entities is crucial. These notes offer detailed protocols for determining the antimicrobial efficacy of this specific class of compounds, guidance on data presentation, and a visualization of the experimental workflow.

Data Presentation: Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives

The following tables summarize the available quantitative data on the antimicrobial activity of various cyclohexane-1,3-dione derivatives against a range of microbial strains. It is important to note that data specifically for 5-arylcyclohexane-1,3-diones is limited in publicly available literature; therefore, data for structurally related compounds are also included to provide a broader context.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclohexane-1,3-dione Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
2-(phenyldiazenyl)cyclohexane-1,3-dione derivativePseudomonas aeruginosa0.30 - 0.45[cite: ]
2-(phenyldiazenyl)cyclohexane-1,3-dione derivativeStaphylococcus aureus0.25 - 0.45[cite: ]
2-(phenyldiazenyl)cyclohexane-1,3-dione derivativeBacillus subtilis0.20 - 0.45[cite: ]
2-(phenyldiazenyl)cyclohexane-1,3-dione derivativeEscherichia coli0.30 - 0.45[cite: ]
5,5-dimethyl-2-(3-oxo-1,3-diphenylpropyl)cyclohexane-1,3-dione (Compound 5c)Not Specified2500[1]

Table 2: Zone of Inhibition for Cyclohexane-1,3-dione Derivatives and their Metal Complexes

Compound/ComplexEscherichia coli (mm)Enterococcus faecalis (mm)Staphylococcus aureus (mm)Salmonella typhimurium (mm)Reference
Ampicillin (10 µg)20202422[2]
----[2]
[Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂O12111011[2]
----[2]
[Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂O12111212[2]
[Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂O12111012[2]

L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione '-' indicates no activity was observed.

Experimental Protocols

The following are detailed protocols for the agar disk diffusion method and the broth microdilution method, which are standard procedures for determining the antimicrobial susceptibility of compounds. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7]

Protocol 1: Agar Disk Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Test compounds (5-arylcyclohexane-1,3-diones)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and/or fungal cultures

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

  • Positive control antibiotic disks

  • Negative control disks (impregnated with DMSO)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Dissolve the 5-arylcyclohexane-1,3-dione compounds in DMSO to a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile paper disks with a specific volume of the compound solution (e.g., 10 µL).

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria. For fungi, incubation conditions may vary.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

    • Compare the zone diameters of the test compounds to the controls.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (5-arylcyclohexane-1,3-diones)

  • DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal inoculum prepared as in Protocol 1 and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each 5-arylcyclohexane-1,3-dione in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in broth to achieve a range of concentrations. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

Visualizations

Experimental Workflow

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing Methods cluster_analysis Data Analysis cluster_results Results Compound_Prep Prepare Stock Solutions of 5-Arylcyclohexane-1,3-diones Disk_Diffusion Agar Disk Diffusion Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC) Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition (mm) Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC (µg/mL) Broth_Microdilution->Determine_MIC Report Summarize Data in Tables Measure_Zones->Report Determine_MIC->Report

Caption: Workflow for antimicrobial susceptibility testing of 5-arylcyclohexane-1,3-diones.

Hypothetical Mechanism of Action

While the precise antimicrobial mechanism of 5-arylcyclohexane-1,3-diones is not well-elucidated, related cyclohexane triones have been reported to be membrane-active agents.[8][9] The following diagram illustrates a hypothetical mechanism involving the disruption of the bacterial cell membrane.

Hypothetical_Mechanism_of_Action cluster_compound Compound Interaction cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects cluster_outcome Final Outcome Compound 5-Arylcyclohexane-1,3-dione Membrane_Interaction Interaction with Lipid Bilayer Compound->Membrane_Interaction Membrane_Disruption Membrane Destabilization and Increased Permeability Membrane_Interaction->Membrane_Disruption Ion_Leakage Leakage of Intracellular Ions (e.g., K+, Na+) Membrane_Disruption->Ion_Leakage Metabolite_Leakage Efflux of Essential Metabolites Membrane_Disruption->Metabolite_Leakage Inhibition_Transport Inhibition of Solute Transport Membrane_Disruption->Inhibition_Transport Cell_Death Inhibition of Growth and Eventual Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death Inhibition_Transport->Cell_Death

Caption: Hypothetical membrane-disrupting mechanism of 5-arylcyclohexane-1,3-diones.

References

Application Notes and Protocols: Utilizing 5-(4-Methylphenyl)cyclohexane-1,3-dione as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for leveraging the 5-(4-methylphenyl)cyclohexane-1,3-dione scaffold in modern drug discovery. This document outlines the synthesis, potential therapeutic applications, and detailed experimental protocols for the design and evaluation of novel drug candidates based on this promising chemical framework.

Introduction

The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry, known for its synthetic tractability and its presence in numerous biologically active compounds. The introduction of a 5-(4-methylphenyl) substituent offers a unique combination of lipophilicity and aromatic interactions, making it an attractive starting point for developing targeted therapies. Derivatives of the closely related 5-phenylcyclohexane-1,3-dione have shown a range of biological activities, including anticancer, antimicrobial, and herbicidal properties. This document will explore the potential of the this compound scaffold in these areas.

Therapeutic Potential and Applications

The this compound scaffold can be chemically modified at various positions to optimize its pharmacological profile. The primary areas of therapeutic interest for derivatives of this scaffold include:

  • Anticancer Agents: The cyclohexane-1,3-dione moiety is a known pharmacophore in several anticancer agents. Derivatives have been shown to inhibit receptor tyrosine kinases such as c-Met, which is implicated in non-small-cell lung cancer (NSCLC).[1] The 4-methylphenyl group can be tailored to enhance binding to the hydrophobic pockets of kinase domains.

  • Antimicrobial Agents: The scaffold has been utilized in the synthesis of compounds with activity against various bacterial and fungal strains.[2][3] Modifications can be introduced to improve potency and spectrum of activity.

  • Enzyme Inhibitors: The core structure is amenable to the design of inhibitors for various enzymes. For instance, related structures have been investigated as inhibitors of human dihydrofolate reductase.

Data Presentation: Biological Activity of Related Cyclohexane-1,3-dione Derivatives

While specific data for derivatives of this compound is limited in publicly available literature, the following tables summarize the activity of analogous cyclohexane-1,3-dione derivatives to provide a baseline for potential efficacy.

Table 1: Anticancer Activity of Cyclohexane-1,3-dione Derivatives [2]

Compound IDModificationCancer Cell LineIC50 (µg/mL)
5c 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethylMDA-MB-231 (Breast)10.31 ± 0.003

Table 2: Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives [2]

Compound IDModificationBacterial StrainMIC (mg/mL)
5c 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethylStaphylococcus aureus2.5
5c 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethylBacillus subtilis2.5
5c 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethylEscherichia coli> 5
5c 2-[(4-chlorophenyl)(phenyl)methyl]-5,5-dimethylPseudomonas aeruginosa> 5

Experimental Protocols

Synthesis of this compound (Scaffold)

A common method for the synthesis of 5-arylcyclohexane-1,3-diones is the Michael addition reaction.[2]

Materials:

  • 4-Methylbenzaldehyde

  • Malonic acid

  • Diethyl malonate or Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Chalcone Formation (Knoevenagel Condensation): React 4-methylbenzaldehyde with malonic acid in the presence of a base like pyridine to form 4-methylcinnamic acid.

  • Michael Addition: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. To this, add diethyl malonate or ethyl acetoacetate.

  • Add the prepared 4-methylcinnamic acid derivative to the reaction mixture.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • The precipitated solid, this compound, is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

General Protocol for Derivatization at the 2-position

The active methylene group at the C2 position of the cyclohexane-1,3-dione ring is a prime site for chemical modification.

Knoevenagel Condensation for 2-substituted Derivatives:

  • Dissolve this compound and an appropriate aromatic aldehyde in ethanol.

  • Add a catalytic amount of a base such as piperidine or triethylamine.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is adapted from studies on similar cyclohexane-1,3-dione derivatives.[2]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This is a standard method for evaluating the antimicrobial activity of new compounds.[2]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar

  • Sterile filter paper discs

  • Standard antibiotic discs (positive control)

  • DMSO (negative control)

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Spread the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in DMSO.

  • Place the discs on the agar surface.

  • Place standard antibiotic discs and a DMSO-impregnated disc as controls.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization scaffold This compound Scaffold derivatization Chemical Modification (e.g., at C2 position) scaffold->derivatization library Library of Derivatives derivatization->library anticancer Anticancer Assays (e.g., MTT Assay) library->anticancer antimicrobial Antimicrobial Assays (e.g., Disk Diffusion) library->antimicrobial sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for drug design using the scaffold.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Derivative This compound Derivative Derivative->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription

Caption: Potential signaling pathways modulated by the derivatives.

References

Troubleshooting & Optimization

optimizing reaction yield for 5-(4-Methylphenyl)cyclohexane-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize your reaction yield and address common challenges.

Frequently Asked Questions (FAQs)

Q1: My overall reaction yield is low. What are the most common causes?

A1: Low yields in the synthesis of this compound, which typically proceeds via a Michael addition followed by an intramolecular condensation, hydrolysis, and decarboxylation, can arise from several factors:

  • Inefficient Michael Addition: The initial carbon-carbon bond-forming step is critical. Poor yields in this step can be due to an inappropriate choice of base, solvent, or reaction temperature. Steric hindrance on the chalcone or malonate derivative can also play a role.[1]

  • Side Reactions: The primary side reaction in the first step (chalcone synthesis) is a subsequent Michael addition of the ketone enolate onto the newly formed chalcone.[2] During the formation of the cyclohexane ring, a retro-Michael reaction can occur, breaking the newly formed bond.

  • Incomplete Cyclization: The intramolecular Dieckmann or Claisen-type condensation that forms the six-membered ring requires a sufficiently strong base to generate the necessary enolate. If the base is too weak or used in insufficient quantity, this step may be inefficient.

  • Difficult Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester and subsequent decarboxylation. Harsh conditions can lead to degradation of the desired product, while conditions that are too mild may result in incomplete reaction.[3]

Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?

A2: The synthesis of 5-arylcyclohexane-1,3-diones can be accompanied by several side reactions:

  • Polymerization of the Chalcone: The chalcone intermediate, being an α,β-unsaturated ketone, can undergo polymerization under basic conditions.

  • Self-Condensation of Acetophenone: During the initial chalcone synthesis, the acetophenone can undergo self-condensation (an aldol condensation) if the reaction conditions are not optimized.

  • Formation of Michael Adduct Dimers: An enolate can react with a molecule of the chalcone, leading to the formation of a dimeric byproduct.[2]

  • Incomplete Decarboxylation: If the final hydrolysis and decarboxylation step is not carried out to completion, you may isolate the corresponding β-keto ester as a byproduct.

Q3: How do the substituents on the chalcone affect the Michael addition step?

A3: The electronic properties of the substituents on the aromatic rings of the chalcone intermediate significantly impact the Michael addition. Electron-withdrawing groups on the benzaldehyde-derived ring generally increase the electrophilicity of the β-carbon, which typically leads to higher yields of the Michael adduct.[1] In the case of this compound, the methyl group on the phenyl ring is weakly electron-donating, which may slightly decrease the reactivity of the chalcone compared to unsubstituted or electron-withdrawn chalcones.

Q4: What is the best strategy for purifying the final product?

A4: The final product, this compound, is a solid at room temperature.[4] Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of Chalcone Intermediate - Inactive base.- Incorrect stoichiometry.- Michael addition side reaction.[2]- Use a fresh, properly stored base (e.g., NaOH, KOH).- Ensure equimolar amounts of p-tolualdehyde and acetophenone.- Run the reaction at a lower temperature (e.g., in an ice bath) to minimize the Michael addition side reaction.[2]
Low Yield of Michael Adduct - Steric hindrance.- Weak base for enolate formation.- Unsuitable solvent.- Retro-Michael addition.- While steric hindrance is inherent to the reactants, optimizing other conditions can help.- Use a strong enough base (e.g., sodium ethoxide, potassium tert-butoxide) to fully deprotonate the diethyl malonate.[5]- Toluene has been shown to be an effective solvent for this type of reaction.[6]- Running the reaction at a lower temperature can help minimize the retro-Michael reaction.
Reaction Stalls After Michael Addition - Insufficiently strong base for intramolecular cyclization.- Low reaction temperature.- After the Michael addition is complete, a stronger base or higher temperatures may be needed to facilitate the intramolecular condensation.- Consider isolating the Michael adduct first, then proceeding with the cyclization under optimized conditions.
Final Product is Contaminated with Starting Materials - Incomplete reaction.- Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the recrystallization solvent system or perform column chromatography.

Data Presentation

The following table summarizes the effect of different solvents on the yield of the Michael addition adduct of diethyl malonate to chalcone, which is a critical intermediate in the synthesis of this compound.

Solvent Catalyst System Temperature (°C) Time (h) Yield (%) Reference
Toluene10 mol% Ni(acac)₂ / Sparteine25585[6]
Toluene10 mol% NiCl₂ / Sparteine251290[6]
Dichloromethane10 mol% Ni(acac)₂ / Sparteine251287[6]
Chloroform10 mol% Ni(acac)₂ / Sparteine251285[6]
Tetrahydrofuran10 mol% Ni(acac)₂ / Sparteine251283[6]
Methanol10 mol% Ni(acac)₂ / Sparteine251280[6]
Ethanol10 mol% Ni(acac)₂ / Sparteine251282[6]
DichloromethaneCatalytic KOt-BuRoom Temp3-472-94[5]

Note: The yields presented are for the Michael addition step and not the overall yield of this compound.

Experimental Protocols

Part A: Synthesis of 4'-Methylchalcone (Intermediate)

This protocol is based on the Claisen-Schmidt condensation.[7]

  • Reaction Setup: In a flask, dissolve p-tolualdehyde (10 mmol) and acetophenone (10 mmol) in 20 mL of ethanol with constant stirring.

  • Cooling: Cool the mixture in an ice bath.

  • Base Addition: Slowly add 5 mL of a 40% aqueous sodium hydroxide solution dropwise to the reaction mixture, ensuring the temperature remains below 25°C.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral. Dry the crude product and recrystallize from ethanol to obtain pure 4'-methylchalcone.

Part B: Synthesis of this compound

This procedure involves a Michael addition, followed by intramolecular condensation, hydrolysis, and decarboxylation.

  • Michael Addition:

    • In a dry flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.

    • To this solution, add diethyl malonate (1.1 eq) and stir.

    • Add a solution of 4'-methylchalcone (1.0 eq) in ethanol dropwise to the reaction mixture.

    • Stir the reaction at room temperature until the chalcone is consumed (monitor by TLC).

  • Cyclization, Hydrolysis, and Decarboxylation:

    • To the reaction mixture from the previous step, add a solution of potassium hydroxide (excess) in water.

    • Heat the mixture to reflux for several hours to effect cyclization, hydrolysis of the ester, and decarboxylation.

    • Cool the reaction mixture and distill off the ethanol.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid until acidic to methyl orange.

    • The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by suction filtration and wash with ice-cold water.

    • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will yield pure this compound.

Visualizations

experimental_workflow cluster_chalcone Part A: 4'-Methylchalcone Synthesis cluster_dione Part B: this compound Synthesis A1 Dissolve p-tolualdehyde & Acetophenone in Ethanol A2 Cool in Ice Bath A1->A2 A3 Add NaOH Solution A2->A3 A4 Stir at Room Temperature (4-6h) A3->A4 A5 Work-up & Recrystallization A4->A5 B1 Michael Addition: 4'-Methylchalcone + Diethyl Malonate (Base: NaOEt in Ethanol) A5->B1 Intermediate B2 Intramolecular Condensation, Hydrolysis & Decarboxylation (Base: KOH, Heat) B1->B2 B3 Acidification (HCl) B2->B3 B4 Isolation & Recrystallization B3->B4

Caption: Overall experimental workflow for the synthesis.

reaction_mechanism cluster_step1 cluster_step2 cluster_step3 Chalcone 4'-Methylchalcone Adduct Michael Adduct Chalcone->Adduct Malonate Diethyl Malonate Enolate Malonate->Chalcone Nucleophilic Attack Adduct_enolate Adduct Enolate Adduct->Adduct_enolate Cyclic_intermediate Cyclic β-Keto Ester Adduct_enolate->Cyclic_intermediate Intramolecular Attack Hydrolysis Hydrolysis of Ester Cyclic_intermediate->Hydrolysis Cyclic_intermediate->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Key steps in the reaction mechanism.

troubleshooting_tree Start Low Overall Yield Check_Michael Check Michael Addition Step Start->Check_Michael Check_Cyclization Check Cyclization/Hydrolysis Start->Check_Cyclization Low_Michael Low Yield in Michael Addition? Check_Michael->Low_Michael Low_Cyclization Incomplete Cyclization? Check_Cyclization->Low_Cyclization Low_Michael->Check_Cyclization No Sol_Michael_Base Optimize Base: - Use stronger base (NaOEt, KOtBu) - Ensure anhydrous conditions Low_Michael->Sol_Michael_Base Yes Sol_Michael_Temp Optimize Temperature: - Lower temp to reduce retro-Michael Low_Michael->Sol_Michael_Temp Yes Sol_Michael_Solvent Change Solvent: - Try Toluene or DCM Low_Michael->Sol_Michael_Solvent Yes Sol_Cyclization_Base Optimize Base: - Use excess strong base (KOH) - Ensure sufficient heating Low_Cyclization->Sol_Cyclization_Base Yes Sol_Cyclization_Time Increase Reaction Time/Temp Low_Cyclization->Sol_Cyclization_Time Yes Sol_Decarboxylation Check Decarboxylation: - Ensure proper acidification - Check for β-keto ester byproduct Low_Cyclization->Sol_Decarboxylation Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-arylcyclohexane-1,3-diones.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-arylcyclohexane-1,3-diones in a question-and-answer format.

Problem: My column chromatography separation is poor, and I'm getting broad or overlapping peaks.

Answer: This is a frequent challenge, often attributed to the keto-enol tautomerism inherent in 5-arylcyclohexane-1,3-diones.[1][2][3][4] The presence of both tautomers on the column can lead to band broadening and poor separation.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a weak acid, such as acetic acid, to your mobile phase (e.g., hexane/ethyl acetate) can help to drive the equilibrium towards one tautomeric form, resulting in sharper peaks.

  • Solvent System Optimization: Experiment with different solvent systems. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted to improve separation. For instance, a 70:30 hexane:EtOAc mixture has been successfully used.[5]

  • Low-Temperature Chromatography: In some cases, running the column at a lower temperature can slow down the interconversion between tautomers, leading to better separation.[2]

Problem: My compound is not dissolving well in common recrystallization solvents.

Answer: 5-Arylcyclohexane-1,3-diones can exhibit variable solubility depending on the specific aryl substituent and the solvent.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your compound in a variety of solvents at both room temperature and elevated temperatures. Common solvents to try include ethanol, acetone, chloroform, and mixtures like hexane/ethyl acetate or hexane/THF.[6][7] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[8][9]

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can yield pure crystals.[7][10]

Problem: My NMR spectrum is complex and difficult to interpret, showing more signals than expected.

Answer: The presence of both keto and enol tautomers in solution is the most likely reason for a complex NMR spectrum.[1][11][12] This results in two sets of signals corresponding to each tautomer.

Troubleshooting Steps:

  • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to distinguish between tautomers and other impurities. At higher temperatures, the rate of interconversion between tautomers may increase, leading to coalescence of the signals.[13]

  • Solvent Effects: The keto-enol equilibrium is often solvent-dependent.[2][14] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) can alter the ratio of the tautomers and simplify the spectrum. In some cases, one tautomer may be significantly favored in a particular solvent.[1]

  • 2D NMR Techniques: Techniques such as HSQC and HMBC can help to correlate proton and carbon signals, aiding in the assignment of peaks to the respective tautomers.

Problem: After synthesis, my crude product contains several impurities that are difficult to remove.

Answer: The synthesis of 5-arylcyclohexane-1,3-diones can sometimes result in side products or unreacted starting materials that co-purify with the desired product.

Troubleshooting Steps:

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Acidifying the reaction mixture with HCl to a pH of 0 to 3, followed by extraction with a suitable organic solvent like ethyl acetate, can help remove basic impurities.[5]

  • Column Chromatography: As the primary purification method, careful selection of the stationary and mobile phases is key. Silica gel is commonly used.[5][15] A step-gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the desired product from impurities with different polarities.

  • Recrystallization: After initial purification by chromatography, recrystallization can be used to remove minor impurities and obtain a highly pure product.[8][9][16]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying 5-arylcyclohexane-1,3-diones?

A1: The most significant challenge is the keto-enol tautomerism.[3][4] These compounds exist as an equilibrium mixture of the diketo and enol forms, which can complicate purification techniques like column chromatography and spectroscopic analysis like NMR.[1][2][11]

Q2: What are the typical solvent systems used for column chromatography of these compounds?

A2: A mixture of hexane and ethyl acetate is the most commonly reported solvent system for silica gel column chromatography.[5] The ratio is adjusted based on the polarity of the specific 5-arylcyclohexane-1,3-dione. Ratios ranging from 95:5 to 70:30 (hexane:ethyl acetate) have been successfully employed.[5]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure. The presence of both tautomers is expected, but the signals should be sharp and well-defined, without extraneous peaks from impurities.[1][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

Q4: Are there any safety precautions I should be aware of during purification?

A4: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with organic solvents, ensure adequate ventilation, preferably within a fume hood. Be aware of the flammability of solvents like hexane and ethyl acetate.

Quantitative Data Summary

Purification TechniqueParameterTypical Values/ConditionsReference(s)
Column Chromatography Stationary PhaseSilica Gel[5][15]
Mobile PhaseHexane:Ethyl Acetate[5]
Solvent Ratio95:5 to 70:30 (v/v)[5]
AdditiveSmall amount of acetic acid[2]
Recrystallization Common SolventsEthanol, Acetone, Chloroform, Hexane/Ethyl Acetate, Hexane/THF[6][7]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude 5-arylcyclohexane-1,3-dione in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. Allow the solution to cool to room temperature. If crystals form, the solvent is suitable.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude 5-Arylcyclohexane-1,3-dione Workup Aqueous Work-up (Acidification & Extraction) Crude->Workup Column Column Chromatography Workup->Column Recrystallization Recrystallization Column->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product TLC TLC NMR NMR HPLC HPLC MS MS MP Melting Point Pure_Product->TLC Pure_Product->NMR Pure_Product->HPLC Pure_Product->MS Pure_Product->MP

Caption: General workflow for the purification and analysis of 5-arylcyclohexane-1,3-diones.

Tautomerism_Troubleshooting cluster_problem Problem cluster_cause Root Cause cluster_solution Solution Poor_Sep Poor Chromatographic Separation / Broad Peaks Tautomerism Keto-Enol Tautomerism Poor_Sep->Tautomerism Complex_NMR Complex NMR Spectrum Complex_NMR->Tautomerism Acidify_MP Acidify Mobile Phase Tautomerism->Acidify_MP Low_Temp_Chrom Low-Temp Chromatography Tautomerism->Low_Temp_Chrom VT_NMR Variable-Temp NMR Tautomerism->VT_NMR Solvent_Change Change NMR Solvent Tautomerism->Solvent_Change

References

preventing polymerization in the synthesis of cyclohexanedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during the synthesis of cyclohexanedione derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of cyclohexanedione derivatives?

A1: The primary cause of unwanted polymerization is the formation of reactive intermediates, particularly α,β-unsaturated ketones. These compounds, often generated during reactions like the Robinson annulation, are susceptible to spontaneous free-radical polymerization. This process is typically initiated by heat, light, or the presence of radical-initiating impurities in reagents or solvents. The conjugated system of the double bond and the carbonyl group makes the β-carbon electrophilic and prone to radical attack, leading to a chain reaction that forms high-molecular-weight polymers.

Q2: My reaction mixture turned into a solid mass or a viscous, intractable oil. What happened?

A2: This is a classic sign of runaway polymerization. The monomeric α,β-unsaturated ketone intermediates have reacted with themselves to form a polymer, resulting in a significant increase in viscosity or solidification of the reaction mixture. This leads to a substantial decrease in the yield of the desired cyclohexanedione derivative.

Q3: What is self-condensation, and how does it affect my synthesis?

A3: Self-condensation is a reaction where two molecules of a carbonyl compound react with each other. In the context of cyclohexanedione synthesis, the cyclohexanedione ring itself can undergo self-condensation, especially at high temperatures and in the presence of catalysts. This side reaction leads to the formation of undesired dimers and oligomers, reducing the purity and yield of the target derivative.[1]

Q4: How do polymerization inhibitors work?

A4: Polymerization inhibitors are compounds that scavenge free radicals, thereby terminating the polymerization chain reaction. Phenolic inhibitors, such as hydroquinone (HQ) and butylated hydroxytoluene (BHT), donate a hydrogen atom to the highly reactive polymer radical. This creates a stable, non-reactive polymer chain and a resonance-stabilized inhibitor radical that is too unreactive to initiate a new polymer chain.

Q5: Are there alternatives to using α,β-unsaturated ketones directly to avoid polymerization?

A5: Yes, using precursors that generate the α,β-unsaturated ketone in situ can be an effective strategy. For example, in the Robinson annulation, instead of using methyl vinyl ketone (MVK) directly, a β-chloroketone or a Mannich base can be used.[2][3][4] These precursors release the reactive α,β-unsaturated ketone slowly, keeping its concentration low and thus minimizing the rate of polymerization.[2][4] The Wichterle reaction, a variant of the Robinson annulation, utilizes 1,3-dichloro-cis-2-butene for this purpose to avoid polymerization.[3]

Troubleshooting Guide: Polymerization Issues

Problem Possible Cause Troubleshooting Suggestion Rationale
Reaction mixture becomes viscous or solidifies Runaway free-radical polymerization of α,β-unsaturated intermediates.1. Add a polymerization inhibitor: Introduce a suitable inhibitor (e.g., hydroquinone, BHT) at the start of the reaction. 2. Lower the reaction temperature: Conduct the reaction at the lowest effective temperature. 3. Protect from light: Wrap the reaction vessel in aluminum foil. 4. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon.1. Inhibitors scavenge free radicals, preventing the chain reaction. 2. Lower temperatures reduce the rate of radical formation. 3. UV light can initiate free-radical polymerization. 4. Oxygen can contribute to the formation of peroxides, which are polymerization initiators.
Low yield of desired product with significant high-molecular-weight residue Self-condensation of the cyclohexanedione starting material or product.1. Control reaction temperature: Avoid excessive heating. 2. Optimize catalyst concentration: In some cases, a lower catalyst loading can reduce side reactions.1. Self-condensation is often favored at higher temperatures. 2. Excess catalyst can promote undesired side reactions.
Inconsistent reaction outcomes and yields Variability in reagent purity, leading to the presence of radical initiators (e.g., peroxides).1. Purify reagents: Distill liquid reagents and recrystallize solid reagents before use. 2. Use fresh solvents: Peroxides can form in ethers and other solvents upon storage.Impurities can initiate or catalyze polymerization, leading to unpredictable results.
Polymerization occurs during purification (e.g., distillation) High temperatures during purification are initiating polymerization.1. Add a non-volatile inhibitor: Use an inhibitor like hydroquinone during distillation. 2. Use vacuum distillation: Lowering the pressure reduces the boiling point and the required temperature.1. The inhibitor will remain in the distillation pot and prevent polymerization. 2. Reduced temperature minimizes thermal initiation of polymerization.

Data on Polymerization Inhibitors

The selection and concentration of a polymerization inhibitor are critical for successfully synthesizing cyclohexanedione derivatives, especially when α,β-unsaturated intermediates are involved.

Inhibitor Type Recommended Concentration (ppm) Key Considerations
Hydroquinone (HQ) Phenolic100 - 1000A very effective and common inhibitor. Requires the presence of trace oxygen to function optimally.
Hydroquinone monomethyl ether (MEHQ) Phenolic50 - 500Similar to HQ but may cause less discoloration. Also requires oxygen to be effective.
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000A good general-purpose inhibitor, often used for storage stabilization.
Phenothiazine (PTZ) Amine-based100 - 500Highly effective, especially at elevated temperatures, and can function in low-oxygen environments.

Note: The optimal concentration may vary depending on the specific reactants, temperature, and reaction time. It is advisable to start with a lower concentration and increase if polymerization is still observed.

Experimental Protocols

Protocol 1: Synthesis of the Wieland-Miescher Ketone (A Robinson Annulation Product)

This protocol is an example of a Robinson annulation, a common method for synthesizing cyclohexenone derivatives which are a class of cyclohexanedione derivatives. This reaction is prone to polymerization of the methyl vinyl ketone (MVK).

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK), freshly distilled

  • Triethylamine

  • Methanol

  • Sodium methoxide

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hydroquinone (as polymerization inhibitor)

Procedure:

Step 1: Michael Addition [2]

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DCM, add triethylamine (4.0 eq).

  • Add hydroquinone (200 ppm based on the mass of MVK).

  • Add freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.[2]

  • Stir the mixture for 96 hours while protecting it from light by wrapping the flask in aluminum foil.[2]

  • Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.[2]

Step 2: Intramolecular Aldol Condensation and Dehydration [2]

  • Dissolve the crude Michael adduct in methanol.

  • Add sodium methoxide (3.0 eq) in one portion and stir the mixture for 24 hours.[2]

  • Add an additional portion of sodium methoxide (1.0 eq) and continue stirring for another 20 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Wieland-Miescher ketone.

Visualizations

Polymerization and Inhibition Mechanisms

G cluster_0 Free-Radical Polymerization cluster_1 Inhibition Mechanism Initiation Initiation Propagation Propagation Initiation->Propagation Radical + Monomer Growing Polymer Chain Growing Polymer Chain Propagation->Growing Polymer Chain + Monomer Growing Polymer Chain->Propagation Termination Termination Growing Polymer Chain->Termination + Radical Growing Polymer Chain_Inhib Growing Polymer Chain Terminated Polymer Terminated Polymer Growing Polymer Chain_Inhib->Terminated Polymer + Inhibitor Inhibitor Inhibitor (e.g., HQ) Inhibitor->Terminated Polymer Non-reactive radical Non-reactive radical Terminated Polymer->Non-reactive radical Forms

Caption: Mechanisms of free-radical polymerization and its inhibition.

Experimental Workflow for Preventing Polymerization

G start Start: Reagent Preparation purify Purify Reagents (Distillation/Recrystallization) start->purify inert Set up under Inert Atmosphere (Nitrogen/Argon) purify->inert inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) inert->inhibitor reaction Perform Synthesis (e.g., Robinson Annulation) - Control Temperature - Protect from Light inhibitor->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Vacuum Distillation with inhibitor) workup->purification product Final Product purification->product

Caption: Workflow incorporating polymerization prevention steps.

References

improving solubility of 5-(4-Methylphenyl)cyclohexane-1,3-dione for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Methylphenyl)cyclohexane-1,3-dione. Our aim is to help you overcome solubility challenges to ensure the accuracy and reliability of your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound for a stock solution?

A1: this compound is a hydrophobic compound with low aqueous solubility. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds.[1] It is crucial to use high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of your compound.[2]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[2] This happens because achieving good activity against a biological target often involves structural features, like lipophilic substructures, that reduce aqueous solubility.[3] Here are several strategies to address this:

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. A gradual decrease in the organic solvent concentration can prevent precipitation.[1] It is preferable to add the DMSO stock dilution directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[3]

  • Use a Co-solvent System: Prepare your stock solution in a mixture of solvents. A 1:1 mixture of DMSO and ethanol or Polyethylene Glycol 400 (PEG 400) can sometimes improve solubility upon dilution into the aqueous phase.[1][4][5]

  • Reduce Final Concentration: Solubility issues are often concentration-dependent. The simplest approach may be to lower the final working concentration of the compound in your assay.[2]

  • Gentle Warming and Sonication: Gently warming the solution or using sonication can help redissolve small amounts of precipitate and break down aggregates.[1] However, be mindful of the compound's thermal stability.

Q3: I am concerned about the toxicity of DMSO in my cell-based assay. What are my options?

A3: Solvent toxicity is a critical consideration. As a general rule, you should keep the final concentration of any organic solvent in your cell culture medium below 1%, and ideally below 0.5%, to minimize cytotoxic effects.[1]

  • Determine Solvent Tolerance: It is essential to perform a solvent tolerance experiment with your specific cell line to determine the maximum concentration of the solvent that does not affect cell viability or the assay endpoint.

  • Include Vehicle Controls: Always include a vehicle control in your experiments. This consists of the assay medium with the same final concentration of the solvent (e.g., DMSO) used to deliver the test compound.

  • Explore Alternative Solubilization Methods: If solvent toxicity remains an issue, consider methods that enhance aqueous solubility directly, such as pH adjustment or the use of cyclodextrins.[6][7][8]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective strategy. The cyclohexane-1,3-dione moiety is weakly acidic.[9] Increasing the pH of the buffer (making it more basic) will deprotonate the dione, forming an anionic salt which is generally more water-soluble.[8][10][11] It is critical to first confirm that the required pH range is compatible with your biological assay and will not affect the stability of the compound or the activity of the biological target.

Q5: What are cyclodextrins, and can they help with the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate poorly water-soluble molecules, like this compound, into their hydrophobic core, forming an "inclusion complex."[14][15] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity, making it suitable for many biological applications.[15]

Troubleshooting Guide: Solubility Issues

If you are encountering solubility problems, follow this step-by-step troubleshooting workflow.

G start Start: Compound Precipitates in Assay check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Option: Cautiously increase DMSO to 0.5-1.0%. Run solvent toxicity controls. check_dmso->increase_dmso Yes lower_conc Strategy 1: Lower final compound concentration. check_dmso->lower_conc No increase_dmso->lower_conc use_cosolvent Strategy 2: Use a co-solvent system (e.g., DMSO/PEG 400). See Protocol 2. lower_conc->use_cosolvent success Success: Compound is soluble. lower_conc->success adjust_ph Strategy 3: Adjust buffer pH. (e.g., to pH 7.4 or higher). See Protocol 4. use_cosolvent->adjust_ph use_cosolvent->success use_cd Strategy 4: Use Cyclodextrins (e.g., HP-β-CD). See Protocol 3. adjust_ph->use_cd adjust_ph->success use_cd->success fail Issue Persists: Consider nanoparticle formulation or further derivatization. use_cd->fail

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on how different formulation strategies can improve the aqueous solubility of a hydrophobic compound like this compound. Note: This is representative data based on common formulation outcomes and should be confirmed experimentally.

Table 1: Solubility in Different Co-solvent Systems

Solvent System (at 1% final concentration in PBS pH 7.4) Apparent Solubility (µg/mL) Fold Increase (vs. Water)
Water < 1 -
1% DMSO / Water 15 ~15x
1% Ethanol / Water 10 ~10x
1% PEG 400 / Water 25 ~25x

| 0.5% DMSO + 0.5% PEG 400 / Water | 35 | ~35x |

Table 2: Effect of pH on Aqueous Solubility

Aqueous Buffer Apparent Solubility (µg/mL)
pH 5.0 Acetate Buffer < 2
pH 6.0 Phosphate Buffer 5
pH 7.4 Phosphate Buffer 20

| pH 8.5 Tris Buffer | 85 |

Table 3: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Solubility

HP-β-CD Concentration (w/v) in Water Apparent Solubility (µg/mL)
0% < 1
1% 150
2% 320

| 5% | 800 |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh 2.02 mg of this compound (MW: 202.25 g/mol ) in a sterile microcentrifuge or glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If needed, gently warm the vial to 37°C or briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.

Protocol 2: Using a Co-solvent System for Assay Dilution

  • Prepare Co-solvent Stock: Prepare a 10 mM stock solution of the compound in a 1:1 (v/v) mixture of DMSO and PEG 400 following the steps in Protocol 1.

  • Thawing: Thaw a single aliquot of the co-solvent stock solution at room temperature.

  • Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution step in the assay medium.

  • Final Dilution: Add the required volume of the stock or intermediate dilution to the final assay volume. Ensure the final co-solvent concentration is below the predetermined toxicity level for your cell line (e.g., <0.5% total solvent).

  • Mixing: Mix immediately and thoroughly by gentle pipetting or swirling.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the 1:1 DMSO/PEG 400 mixture to the assay medium.

Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin

This protocol creates a solubilized, aqueous stock of the compound.

G cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 Mechanism drug Poorly Soluble Drug (Hydrophobic) complex Soluble Inclusion Complex cd Cyclodextrin (HP-β-CD) Hydrophilic Exterior Hydrophobic Cavity water Aqueous Solution water->complex drug_mol Drug cd_mol CD drug_mol->cd_mol Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Prepare Cyclodextrin Solution: Prepare a 5% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 500 mg of HP-β-CD in 10 mL of PBS). Filter sterilize if necessary.

  • Add Compound: Add an excess amount of powdered this compound to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and shake or stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This contains the solubilized compound-cyclodextrin complex.

  • Determine Concentration: The concentration of the solubilized compound in the supernatant must be determined using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve). This solution can now be used as an aqueous stock for dilutions into your assay.

Protocol 4: pH-Dependent Solubility Testing

This protocol helps determine the optimal pH for solubilizing the compound.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) HA R-H (Protonated, Neutral) Low Solubility A_minus R⁻ (Deprotonated, Anionic) High Solubility HA->A_minus + OH⁻ A_minus->HA + H⁺

Caption: Effect of pH on a weakly acidic compound.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Add Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separate and Analyze: Centrifuge the samples to pellet undissolved solid. Collect the supernatant and determine the compound concentration using an appropriate analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (concentration) against the pH of the buffer to identify the pH at which solubility is maximized while remaining compatible with your assay conditions.

References

troubleshooting low yield in Robinson annulation of cyclohexanediones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Robinson annulation of cyclohexanediones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Robinson annulation of cyclohexanediones, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a very low yield or no desired product. What are the common causes?

Low yields in the Robinson annulation of cyclohexanediones can stem from several factors. The most common issues are related to the Michael acceptor, reaction conditions, and side reactions.

  • Polymerization of the Michael Acceptor: α,β-Unsaturated ketones, particularly methyl vinyl ketone (MVK), are prone to polymerization under the basic conditions of the reaction. This is a frequent cause of low product yield.[1]

  • Suboptimal Base and Solvent: The choice of base and solvent is critical for efficient enolate formation and the subsequent Michael addition and intramolecular aldol condensation steps. An inappropriate base may not efficiently deprotonate the cyclohexanedione, or it could favor side reactions.

  • Side Reactions: Besides polymerization of the Michael acceptor, other side reactions can reduce the yield of the desired annulated product. These include double alkylation of the cyclohexanedione, where it reacts with two molecules of the Michael acceptor.[1]

  • Retro-Michael Reaction: The initial Michael addition is a reversible reaction. Unfavorable conditions can lead to a retro-Michael reaction, where the 1,5-diketone intermediate reverts to the starting materials.

Q2: How can I prevent the polymerization of methyl vinyl ketone (MVK)?

Several strategies can be employed to mitigate the polymerization of MVK:

  • Use of MVK Equivalents: Instead of MVK, more stable precursors can be used. A common alternative is the Wichterle reaction , which utilizes 1,3-dichloro-cis-2-butene.[2]

  • In Situ Generation of MVK: MVK can be generated in the reaction mixture from a more stable precursor, such as a Mannich base (e.g., 1-(diethylamino)-3-butanone hydrochloride).[1] This method maintains a low concentration of MVK throughout the reaction, minimizing polymerization.

  • Use of β-Chloroketones: A β-chloroketone can be used as an MVK precursor. The HCl generated during the reaction can also act as a catalyst for the Michael addition and aldol condensation.[3]

Q3: What are the recommended bases and solvents for this reaction?

The optimal base and solvent combination can be substrate-dependent. However, some general guidelines are:

  • Bases: A range of bases can be used, from strong bases like potassium hydroxide (KOH) and sodium methoxide (NaOMe) to weaker amine bases like triethylamine, pyrrolidine, or piperidine.[3][4][5] For the synthesis of the Wieland-Miescher ketone, a well-known product of this reaction, L-proline has been used as an organocatalyst in DMSO.[5]

  • Solvents: Protic solvents like methanol and ethanol are commonly used, especially with alkoxide or hydroxide bases.[4][5] Aprotic solvents such as benzene or DMSO can also be employed, particularly with amine catalysts.[4][6] Solvent-free conditions, often assisted by microwave irradiation, have also been shown to be effective and can lead to higher yields and shorter reaction times.[7][8]

Q4: My reaction is producing a complex mixture of products. How can I improve the selectivity?

A complex product mixture often indicates the occurrence of side reactions. To improve selectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes minimize side reactions and prevent the retro-Michael reaction.

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the cyclohexanedione can sometimes help to minimize double alkylation.

  • Stepwise vs. One-Pot Procedure: While the Robinson annulation is often performed as a one-pot reaction, a stepwise approach can offer better control and potentially higher yields. This involves isolating the Michael adduct first and then subjecting it to the intramolecular aldol condensation under different conditions.[3][5]

Data Presentation

Table 1: Comparison of One-Pot vs. Stepwise Synthesis of Wieland-Miescher Ketone
ParameterOne-Pot Robinson AnnulationStepwise Michael Addition & Aldol Condensation
Starting Materials 2-methyl-1,3-cyclohexanedione & Methyl vinyl ketone2-methyl-1,3-cyclohexanedione & Methyl vinyl ketone
Intermediate Not Isolated2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (isolated)
Catalyst/Conditions L-proline (organocatalyst) in DMSOStep 1: Base (e.g., KOH) in MethanolStep 2: Base or Acid catalyst
Overall Yield 49% (for a specific one-pot asymmetric synthesis)[5]Literature reports range from 56.8% to 80%[4][5]
Enantiomeric Excess (ee) 76% ee (for the one-pot asymmetric synthesis)[5]Dependent on the catalyst used in the cyclization step
Advantages Higher efficiency, shorter reaction time, less solvent and reagent usage.[5]Allows for optimization of each step individually, potentially leading to higher overall yields in some cases.[5]
Disadvantages Optimization can be more complex as conditions must suit both reactions.[5]More laborious, requires more solvent and reagents, potential for material loss during intermediate purification.[5]

Experimental Protocols

General Protocol for the Robinson Annulation of a Cyclohexanedione (Wieland-Miescher Ketone Synthesis)

This protocol is a generalized procedure for the synthesis of the Wieland-Miescher ketone, a classic example of the Robinson annulation of a cyclohexanedione derivative.

Step 1: Michael Addition

  • Dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a base (e.g., potassium hydroxide) and stir the mixture at room temperature.

  • Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,5-diketone intermediate.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the crude 1,5-diketone in a suitable solvent (e.g., benzene).

  • Add a catalytic amount of an amine base (e.g., pyrrolidine or piperidine).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and wash with dilute acid and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.

Mandatory Visualization

experimental_workflow cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Aldol Condensation start Dissolve Cyclohexanedione and Base in Solvent add_mvk Add Methyl Vinyl Ketone start->add_mvk react_michael Stir at Room Temperature (Monitor by TLC) add_mvk->react_michael workup_michael Neutralize, Extract, Dry, and Concentrate react_michael->workup_michael intermediate Crude 1,5-Diketone workup_michael->intermediate dissolve_intermediate Dissolve Crude Diketone and Amine Catalyst in Solvent intermediate->dissolve_intermediate reflux Reflux with Water Removal (Monitor by TLC) dissolve_intermediate->reflux workup_aldol Cool, Wash, Dry, and Concentrate reflux->workup_aldol purify Column Chromatography workup_aldol->purify product Purified α,β-Unsaturated Ketone purify->product

Caption: A generalized experimental workflow for the two-step Robinson annulation.

troubleshooting_flowchart cluster_mvk MVK Polymerization cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Robinson Annulation check_mvk Is MVK polymerizing? start->check_mvk check_conditions Are reaction conditions optimal? start->check_conditions check_side_reactions Are there significant side products? start->check_side_reactions use_equivalent Use MVK equivalent (e.g., Wichterle reaction) check_mvk->use_equivalent Yes in_situ Generate MVK in situ (from Mannich base) check_mvk->in_situ Yes optimize_base Optimize base (e.g., KOH, NaOMe, amines) check_conditions->optimize_base No optimize_solvent Optimize solvent (e.g., MeOH, EtOH, DMSO, solvent-free) check_conditions->optimize_solvent No optimize_temp Optimize temperature check_conditions->optimize_temp No control_stoichiometry Adjust reactant stoichiometry check_side_reactions->control_stoichiometry Yes stepwise Consider a stepwise approach check_side_reactions->stepwise Yes solution Improved Yield use_equivalent->solution in_situ->solution optimize_base->solution optimize_solvent->solution optimize_temp->solution control_stoichiometry->solution stepwise->solution

Caption: A troubleshooting flowchart for low yield in Robinson annulation.

References

Technical Support Center: Synthesis of 5-(p-tolyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione. The synthesis of this and similar 5-aryl-cyclohexane-1,3-diones is a multi-step process that can be prone to side reactions, leading to impurities and reduced yields. This guide will help you identify and address these common issues.

Troubleshooting Guides and FAQs

This section is designed to address specific issues you might encounter during the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction has resulted in a low yield or no 5-(p-tolyl)cyclohexane-1,3-dione. What are the potential causes and how can I improve the outcome?

A1: Low or no yield in the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione, which is often prepared via a Michael addition followed by a Dieckmann or Claisen condensation, can stem from several factors:

  • Inefficient Enolate Formation: The initial deprotonation of the active methylene compound (e.g., diethyl malonate) is crucial. If the base is not strong enough or has degraded, enolate formation will be incomplete.

    • Solution: Use a fresh, strong base like sodium ethoxide, prepared in situ by reacting sodium metal with absolute ethanol, to ensure complete enolate formation.[1]

  • Side Reactions of the Michael Acceptor: The α,β-unsaturated ketone (chalcone derivative) formed in situ can undergo polymerization or other side reactions under strong basic conditions.

    • Solution: Control the reaction temperature by running the reaction at a lower temperature (e.g., in an ice bath) to minimize polymerization.[2] Also, adding the Michael acceptor slowly to the reaction mixture can help to control the reaction rate and reduce side reactions.

  • Reversibility of the Michael Addition: The Michael addition is a reversible reaction. The equilibrium may not favor the product under your current reaction conditions.

    • Solution: After the addition of the Michael acceptor, ensure a sufficient reaction time for the equilibrium to favor the adduct. In some cases, removing the alcohol byproduct by distillation can help to drive the reaction forward.

  • Incomplete Cyclization: The subsequent intramolecular condensation (Dieckmann or Claisen) to form the cyclohexane-1,3-dione ring requires specific conditions.

    • Solution: Ensure that a strong base is present to facilitate the cyclization. Refluxing the reaction mixture for an adequate amount of time is typically necessary for the condensation to go to completion.[1]

Issue 2: Presence of Significant Impurities in the Product

Q2: My final product is contaminated with significant impurities. What are the likely side products and how can I remove them?

A2: Several side products can form during the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione. Identifying these impurities is key to their removal.

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials like p-tolualdehyde, acetone (or another ketone), and diethyl malonate in your product.

  • Michael Adduct Intermediate: The open-chain 1,5-dicarbonyl compound formed after the Michael addition may not have fully cyclized.

  • Double Michael Addition Product: The active methylene of the Michael adduct can potentially react with a second molecule of the α,β-unsaturated ketone.

  • Self-Condensation Products: The starting ketone (e.g., acetone) can undergo self-aldol condensation under basic conditions.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallizing cyclohexane-1,3-dione derivatives.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of ethyl acetate and petroleum ether is often effective for this class of compounds.[3]

Issue 3: Difficulty with the Knoevenagel Condensation Step

Q3: I am having trouble with the initial Knoevenagel condensation to form the α,β-unsaturated intermediate. What are some common issues?

A3: The Knoevenagel condensation between p-tolualdehyde and an active methylene compound is the first step in some synthetic routes.

  • Use of a Weak Base: This reaction requires a basic catalyst to deprotonate the active methylene compound.

    • Solution: While strong bases can cause self-condensation of the aldehyde, a weak base like piperidine or an amine salt is typically sufficient and recommended.[4][5]

  • Formation of E/Z Isomers: The product of the Knoevenagel condensation can be a mixture of E and Z isomers.

    • Solution: Often, one isomer is thermodynamically more stable and can be obtained as the major product by allowing the reaction to reach equilibrium.[4]

Data Presentation

ProductReaction TypeStarting MaterialsCatalyst/BaseYield (%)Reference
5,5-dimethylcyclohexane-1,3-dioneMichael/Aldol CondensationMesityl oxide, Diethyl malonateSodium ethoxide67-85--INVALID-LINK--
2-Arylmethylene-bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)Knoevenagel Condensation5,5-dimethylcyclohexane-1,3-dione, Aromatic aldehydesSodium bicarbonate in waterGood to Excellent--INVALID-LINK--
Diethyl 2-(1-aryl-3-oxo-3-thienylpropyl)malonateMichael AdditionChalcone derivatives, Diethyl malonateKOt-Bu72-94--INVALID-LINK--

Experimental Protocols

A detailed experimental protocol for the synthesis of 5,5-dimethylcyclohexane-1,3-dione from mesityl oxide and diethyl malonate is provided here as a representative procedure that can be adapted for the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione by substituting mesityl oxide with the appropriate p-tolyl-substituted α,β-unsaturated ketone.[1]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • p-Tolyl-substituted α,β-unsaturated ketone (e.g., 4-(p-tolyl)but-3-en-2-one)

  • Potassium hydroxide

  • Hydrochloric acid

  • Decolorizing charcoal (Norite)

Procedure:

  • Preparation of Sodium Ethoxide: In a dry, three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium metal in absolute ethanol.

  • Michael Addition: To the sodium ethoxide solution, add diethyl malonate, followed by the slow addition of the p-tolyl-substituted α,β-unsaturated ketone. Reflux the mixture with stirring.

  • Saponification and Cyclization: Add a solution of potassium hydroxide in water and continue to reflux with stirring for several hours to facilitate both saponification of the ester and intramolecular condensation.

  • Workup and Neutralization: After cooling, acidify the mixture with dilute hydrochloric acid. Distill off the ethanol.

  • Decolorization and Isolation: Boil the aqueous residue with decolorizing charcoal and filter. Repeat this step. Finally, make the filtrate acidic to methyl orange with hydrochloric acid, boil, and then cool to crystallize the 5-(p-tolyl)cyclohexane-1,3-dione.

  • Purification: Collect the crystals by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions p_tolualdehyde p-Tolualdehyde chalcone p-Tolyl Chalcone Derivative (α,β-Unsaturated Ketone) p_tolualdehyde->chalcone Knoevenagel Condensation active_methylene Active Methylene (e.g., Diethyl Malonate) active_methylene->chalcone michael_adduct Michael Adduct (1,5-Diketone) chalcone->michael_adduct Michael Addition product 5-(p-tolyl)cyclohexane-1,3-dione michael_adduct->product Intramolecular Condensation chalcone_side p-Tolyl Chalcone Derivative polymerization Polymerization chalcone_side->polymerization Base-catalyzed michael_adduct_side Michael Adduct double_michael Double Michael Adduct michael_adduct_side->double_michael Excess Chalcone ketone Starting Ketone (e.g., Acetone) self_condensation Self-Condensation Product ketone->self_condensation Base-catalyzed

Caption: Main reaction pathway and potential side reactions in the synthesis of 5-(p-tolyl)cyclohexane-1,3-dione.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Inefficient Enolate Formation start->cause1 cause2 Michael Acceptor Side Reactions start->cause2 cause3 Reversible Michael Addition start->cause3 cause4 Incomplete Cyclization start->cause4 solution1 Use fresh, strong base (e.g., NaOEt) cause1->solution1 solution2 Lower reaction temperature Slow addition of acceptor cause2->solution2 solution3 Increase reaction time Remove byproduct cause3->solution3 solution4 Ensure strong base is present Adequate reflux time cause4->solution4

Caption: Troubleshooting logic for addressing low or no product yield during the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for scaling up this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and robust synthetic route is a variation of the Robinson annulation. This multi-step process begins with a Michael addition of a soft nucleophile, typically a malonic ester like diethyl malonate, to an α,β-unsaturated ketone, in this case, 4'-methylchalcone. The resulting adduct then undergoes an intramolecular Claisen condensation to form the six-membered ring. Finally, hydrolysis and decarboxylation yield the desired this compound.[1][2][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: During the scale-up of this synthesis, it is crucial to monitor several parameters to ensure reproducibility and safety. These include:

  • Temperature control: Both the Michael addition and the cyclization steps can be exothermic. Efficient heat transfer is critical to prevent side reactions and ensure consistent product quality.[4]

  • Mixing efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and increased impurities.[4][5]

  • Rate of reagent addition: The controlled addition of reagents, particularly the base and the Michael acceptor, is important to manage the reaction exotherm and minimize side reactions.

  • Moisture control: The use of anhydrous solvents and reagents is essential, as the presence of water can interfere with the base-catalyzed reactions.

Q3: What are the typical yields for this synthesis?

A3: The overall yield for the synthesis of this compound can vary depending on the scale and optimization of the reaction conditions. Laboratory-scale syntheses of similar 5-arylcyclohexane-1,3-diones can achieve yields ranging from 60% to 80%. However, on a larger scale, yields might be slightly lower due to the challenges of heat and mass transfer. Careful optimization of the process parameters is key to maximizing the yield on scale-up.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: The primary safety concerns include:

  • Handling of flammable solvents: The synthesis often employs flammable organic solvents like toluene and ethanol. Large-scale operations require appropriate fire safety measures.

  • Use of strong bases: Strong bases such as sodium ethoxide or sodium hydride are often used. These reagents are corrosive and can react violently with water.

  • Exothermic reactions: As mentioned, the reaction steps can be exothermic. A failure in cooling systems could lead to a runaway reaction. A thorough thermal hazard evaluation is recommended before scaling up.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Michael Addition 1. Incomplete reaction.[6] 2. Competing polymerization of the chalcone. 3. Retro-Michael reaction.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. 2. Add the chalcone solution slowly to the reaction mixture. Consider using a different, less reactive base. 3. Perform the reaction at a lower temperature to favor the forward reaction.
Formation of Multiple Byproducts 1. Self-condensation of the chalcone or diethyl malonate. 2. Formation of open-chain diketone impurities.1. Optimize the stoichiometry of reactants. Use a non-nucleophilic base if possible. 2. Ensure complete cyclization by adjusting the base concentration and reaction time for the Claisen condensation step.
Incomplete Decarboxylation 1. Insufficient acid concentration or reaction time. 2. Low reaction temperature.1. Increase the concentration of the acid (e.g., sulfuric acid) and prolong the reflux time. Monitor the evolution of CO2. 2. Ensure the reaction mixture is maintained at a vigorous reflux.
Product Purity Issues 1. Residual starting materials. 2. Presence of side-products.1. Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. 2. Column chromatography may be necessary for high-purity material.

Experimental Protocols

Synthesis of this compound

This synthesis is a three-step process: (1) Michael Addition, (2) Intramolecular Claisen Condensation, and (3) Hydrolysis and Decarboxylation.

Step 1: Michael Addition of Diethyl Malonate to 4'-Methylchalcone

Parameter Lab Scale (10g product) Pilot Scale (1kg product)
4'-Methylchalcone11.1 g (0.05 mol)1.11 kg (5.0 mol)
Diethyl Malonate8.8 g (0.055 mol)880 g (5.5 mol)
Sodium Ethoxide (21% in Ethanol)16.2 g (0.05 mol)1.62 kg (5.0 mol)
Anhydrous Ethanol100 mL10 L
Reaction Temperature25-30 °C25-30 °C (with cooling)
Reaction Time4-6 hours6-8 hours

Methodology:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Diethyl malonate is added dropwise to the stirred solution at room temperature.

  • A solution of 4'-methylchalcone in anhydrous ethanol is then added slowly to the reaction mixture.

  • The reaction is stirred at 25-30 °C and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • The reaction mixture is then neutralized with a dilute acid (e.g., 1M HCl) and the ethanol is removed under reduced pressure.

  • The residue is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Michael adduct.

Step 2 & 3: Intramolecular Claisen Condensation, Hydrolysis, and Decarboxylation

Parameter Lab Scale Pilot Scale
Crude Michael AdductFrom Step 1From Step 1
Sodium Hydroxide (50% aq. solution)20 mL2 L
Water50 mL5 L
Concentrated Sulfuric Acid~15 mL~1.5 L
Reaction TemperatureReflux (approx. 100-110 °C)Reflux (with careful heating)
Reaction Time6-8 hours8-12 hours

Methodology:

  • The crude Michael adduct is suspended in a solution of sodium hydroxide and water.

  • The mixture is heated to reflux and maintained for several hours to effect both cyclization and hydrolysis of the ester groups.

  • After cooling, the reaction mixture is carefully acidified with concentrated sulfuric acid.

  • The acidified mixture is then heated to reflux to facilitate decarboxylation, which is evident by the evolution of carbon dioxide gas.

  • The reaction is monitored until the gas evolution ceases.

  • The mixture is cooled, and the precipitated solid product is collected by filtration.

  • The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Chalcone 4'-Methylchalcone Adduct Michael Adduct Chalcone->Adduct Malonate Diethyl Malonate Malonate->Adduct Base1 Sodium Ethoxide Base1->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Adduct->Cyclized Base2 NaOH Base2->Cyclized FinalProduct 5-(4-Methylphenyl) cyclohexane-1,3-dione Cyclized->FinalProduct Cyclized->FinalProduct Acid H2SO4 / Heat Acid->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_MA Michael Addition Troubleshooting cluster_Cyc Cyclization Troubleshooting cluster_Decarb Decarboxylation Troubleshooting cluster_Purity Purity Troubleshooting Start Low Product Yield Check_MA Check Michael Addition Step Start->Check_MA Check_Cyc Check Cyclization Step Start->Check_Cyc Check_Decarb Check Decarboxylation Step Start->Check_Decarb Check_Purity Check Starting Material Purity Start->Check_Purity MA_Incomplete Incomplete Reaction? Check_MA->MA_Incomplete MA_Side_Rxn Side Reactions? Check_MA->MA_Side_Rxn Cyc_Incomplete Incomplete Cyclization? Check_Cyc->Cyc_Incomplete Decarb_Incomplete Incomplete Decarboxylation? Check_Decarb->Decarb_Incomplete Purity_Issue Impure Reagents? Check_Purity->Purity_Issue MA_Sol1 Increase Time/Temp MA_Incomplete->MA_Sol1 MA_Sol2 Optimize Base/Addition Rate MA_Side_Rxn->MA_Sol2 Cyc_Sol1 Adjust Base Conc./Time Cyc_Incomplete->Cyc_Sol1 Decarb_Sol1 Increase Acid/Reflux Time Decarb_Incomplete->Decarb_Sol1 Purity_Sol1 Purify/Verify Starting Materials Purity_Issue->Purity_Sol1

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Stability of 5-Arylcyclohexane-1,3-diones in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-arylcyclohexane-1,3-diones. The information provided addresses common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 5-arylcyclohexane-1,3-dione solution is showing signs of degradation. What are the most likely causes?

A1: The primary factor governing the stability of 5-arylcyclohexane-1,3-diones in solution is the keto-enol tautomerism. These compounds predominantly exist in the more stable enol form. However, several factors can lead to degradation:

  • pH: Both acidic and basic conditions can catalyze hydrolysis of the dione ring. The pH of your solution is a critical factor to control.

  • Solvent: The polarity of the solvent can influence the keto-enol equilibrium and the rate of degradation. Protic solvents may participate in degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • Light Exposure: Many organic molecules, including cyclic diones, can be susceptible to photodegradation.

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.

Q2: How does the aryl substituent affect the stability of the compound?

A2: The electronic and steric properties of the aryl substituent can influence the stability of the 5-arylcyclohexane-1,3-dione. Electron-donating groups on the aryl ring can increase electron density in the system, potentially affecting the keto-enol equilibrium and susceptibility to oxidation. Conversely, electron-withdrawing groups can also impact stability. Steric hindrance from bulky substituents on the aryl ring can influence the conformation of the molecule and its susceptibility to degradation.

Q3: What are the expected degradation products of 5-arylcyclohexane-1,3-diones?

A3: While specific degradation products will depend on the exact conditions, common degradation pathways for similar compounds suggest the following possibilities:

  • Hydrolysis: Cleavage of the cyclohexane-1,3-dione ring can occur, leading to the formation of dicarboxylic acid derivatives.

  • Oxidation: Oxidation can lead to the formation of various oxygenated products, potentially involving the aryl ring and the dione moiety.

  • Photodegradation: Light exposure can induce complex reactions, potentially leading to radical-mediated degradation and the formation of a variety of photoproducts.

Q4: What are the recommended storage conditions for solutions of 5-arylcyclohexane-1,3-diones?

A4: To maximize stability, solutions of 5-arylcyclohexane-1,3-diones should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Protected from light: Use amber vials or store in the dark.

  • Prepared in a suitable solvent: Apolar, aprotic solvents are generally preferred. If aqueous solutions are necessary, buffer them at a neutral or slightly acidic pH and use them as fresh as possible.

  • Degassed: To minimize oxidative degradation, consider degassing the solvent before preparing the solution and storing it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Rapid loss of compound concentration in solution.
Possible Cause Troubleshooting Steps
Hydrolysis 1. Measure the pH of your solution. If it is acidic or basic, adjust to a neutral pH (6-7) using a suitable buffer. 2. If possible, switch to a less protic or aprotic solvent. 3. Prepare fresh solutions before each experiment.
Elevated Temperature 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 4 °C). 2. Avoid prolonged heating of solutions.
Oxidative Degradation 1. Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). 2. Prepare and store solutions under an inert atmosphere. 3. Consider the addition of an antioxidant, but be mindful of potential interactions with your experimental system.
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
Possible Cause Troubleshooting Steps
Degradation 1. Characterize the unknown peaks using techniques like LC-MS or NMR to identify potential degradation products. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 3. Optimize your HPLC method to ensure baseline separation of the parent compound from all degradation products.
Contamination 1. Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. 2. Ensure proper cleaning of all glassware and equipment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of the 5-arylcyclohexane-1,3-dione in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.

3. Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

2. Method Optimization: Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products generated during the forced degradation study.

3. Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the parent compound and its degradation products. Select a wavelength that provides good sensitivity for all compounds of interest.

4. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway parent 5-Arylcyclohexane-1,3-dione in Solution hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidative Degradation (e.g., with O2) parent->oxidation photo Photodegradation (Light Exposure) parent->photo products Degradation Products (e.g., ring-opened acids, oxygenated species) hydrolysis->products oxidation->products photo->products

Caption: Potential degradation pathways for 5-arylcyclohexane-1,3-diones in solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare Solution of 5-Arylcyclohexane-1,3-dione acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidation prep->oxid heat Thermal Stress prep->heat light Photostability prep->light hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc char Characterization of Degradants (LC-MS, NMR) hplc->char method Validate Analytical Method hplc->method path Identify Degradation Pathways char->path storage Determine Optimal Storage Conditions path->storage method->storage

Caption: Workflow for investigating the stability of 5-arylcyclohexane-1,3-diones.

Technical Support Center: NMR Interpretation of 5-(4-Methylphenyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-Methylphenyl)cyclohexane-1,3-dione and its derivatives. The complex NMR spectra of these compounds arise from a combination of keto-enol tautomerism and conformational isomers of the cyclohexane ring.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my compound show more signals than expected for a single structure?

A: This is the most common observation for cyclohexane-1,3-dione derivatives and is due to keto-enol tautomerism. The molecule exists as a dynamic equilibrium between the diketo form and one or more enol forms.[1] This equilibrium is often slow on the NMR timescale, meaning that separate signals are observed for each tautomer present in the solution.[2] The ratio of these forms can be determined by integrating their respective signals.

dot

KetoEnolTautomerism cluster_keto Diketo Form cluster_enol Enol Form Keto 5-(4-Methylphenyl) cyclohexane-1,3-dione Enol 5-(4-Methylphenyl)-3-hydroxy cyclohex-2-en-1-one Keto->Enol Equilibrium

Caption: Keto-enol equilibrium in this compound.

Q2: How does the choice of NMR solvent affect the spectrum?

A: The solvent plays a critical role by influencing the position of the keto-enol equilibrium.[3][4] The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other.[3] For instance, polar, hydrogen-bond accepting solvents like DMSO-d₆ can stabilize the enol form through intermolecular hydrogen bonds.[3] In contrast, non-polar solvents like chloroform-d or benzene-d₆ may favor the diketo form or a different equilibrium ratio.[4][5] Changing the solvent is also a common strategy to resolve signal overlap.[6]

Q3: What are the characteristic ¹H NMR signals that differentiate the keto and enol forms?

A:

  • Enol Form: Look for a broad singlet far downfield (typically δ 10-12 ppm) corresponding to the acidic enolic hydroxyl (-OH) proton. Another key signal is a singlet in the olefinic region (δ 5-6 ppm) for the vinyl proton on the C=C double bond.[1]

  • Keto Form: The most distinct signal for the keto form is a singlet or an AB quartet around δ 3.5 ppm, which corresponds to the two protons on the carbon atom situated between the two carbonyl groups (C2-H₂).[1] The cyclohexane ring protons for both forms will appear in the aliphatic region.

Q4: How does the cyclohexane ring's conformation complicate the aliphatic region of the spectrum?

A: The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[7] In a substituted cyclohexane, the bulky 4-methylphenyl group will strongly prefer the equatorial position to avoid steric clashes with axial protons on the same side of the ring (1,3-diaxial interactions).[8][9] This locks the ring into a single dominant conformation. As a result:

  • The axial and equatorial protons on each methylene (CH₂) group of the ring are chemically non-equivalent and will have different chemical shifts.[10]

  • These non-equivalent protons will split each other (geminal coupling) and also couple to adjacent protons (vicinal coupling), leading to complex, overlapping multiplets in the aliphatic region (typically δ 2.0-3.5 ppm).

Troubleshooting Guide

Problem 1: Severe signal overlap in the aliphatic region (δ 2.0-3.5 ppm) makes assignment impossible.

Cause Solution
Multiple overlapping multiplets from non-equivalent axial and equatorial protons of both keto and enol forms.1. Change Solvent: Acquire spectra in different solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆) to induce changes in chemical shifts, which may resolve the overlap.[6]
2. Use 2D NMR: Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will reveal which protons are coupled to each other, allowing you to trace the spin systems of the cyclohexane ring for each tautomer.[11]
3. Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz). The increased spectral dispersion will spread the signals out, reducing overlap.

Problem 2: My spectrum has very broad peaks, especially for the enolic -OH.

Cause Solution
Chemical Exchange: The enolic proton can exchange with trace amounts of water or other acidic protons in the sample, leading to broadening.1. D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad -OH signal should disappear, confirming its assignment.[6]
Poor Shimming or Sample Issues: The magnetic field may not be homogeneous, or the sample may be too concentrated or partially insoluble.[6]2. Re-shim & Check Sample: Ensure the spectrometer is properly shimmed. If the sample is cloudy or has precipitated, try diluting it or using a different solvent for better solubility.[6]
Intermediate Exchange Rate: The keto-enol tautomerism or conformational ring flipping might be occurring at a rate that causes broadening on the NMR timescale.3. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Cooling the sample may slow the exchange enough to sharpen the signals for individual species, while heating may cause them to coalesce into a single averaged signal.[7]

Problem 3: I am struggling to definitively assign signals to the correct tautomer and position on the ring.

Cause Solution
Ambiguity in 1D spectra due to the complexity of the molecule.1. Use Heteronuclear 2D NMR:HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, simplifying the assignment of the crowded aliphatic region. • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is extremely powerful for piecing together the carbon skeleton.[11] For example, you can confirm the enol structure by observing a correlation from the enolic -OH proton to the C=O and C=C carbons.
The stereochemical orientation (axial/equatorial) of the 4-methylphenyl group is uncertain.2. Use NOESY/ROESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment shows through-space correlations between protons that are close to each other. For the sterically favored equatorial conformer, you would expect to see NOE correlations between the phenyl protons and the axial protons at positions 3 and 5 of the cyclohexane ring.

dot

TroubleshootingWorkflow start Complex NMR Spectrum Observed q1 More signals than expected? start->q1 a1 Keto-Enol Tautomerism (See FAQ Q1) q1->a1 Yes q2 Severe Signal Overlap? q1->q2 No a1->q2 a2 Run 2D COSY / HSQC Change Solvent q2->a2 Yes q3 Broad Peaks Observed? q2->q3 No a2->q3 a3 Perform D₂O Exchange Check Sample / Shimming q3->a3 Yes q4 Assignment Ambiguous? q3->q4 No a3->q4 a4 Run 2D HMBC / NOESY q4->a4 Yes end_node Structure Elucidated q4->end_node No a4->end_node

Caption: A logical workflow for troubleshooting complex NMR spectra.

Reference Data & Experimental Protocols

Typical ¹H and ¹³C Chemical Shift Ranges

The following tables summarize approximate chemical shift (δ) values in ppm. Actual values will vary based on solvent and specific molecular structure.

Table 1: Approximate ¹H NMR Chemical Shifts (ppm)

Proton TypeDiketo Form (δ)Enol Form (δ)Notes
Enolic -OH-10.0 - 12.0Broad singlet, exchanges with D₂O.
Aromatic (Tolyl C-H)7.1 - 7.37.1 - 7.3Two doublets (AA'BB' system).
Vinylic (=C-H)-5.0 - 6.0Singlet.
C2-H₂ (between C=O)~3.5-Singlet or AB quartet.
C5-H (methine)2.8 - 3.42.8 - 3.4Multiplet.
C4/C6-H₂ (ring CH₂)2.2 - 2.82.2 - 2.8Complex, overlapping multiplets.
Methyl (-CH₃)~2.3~2.3Singlet.

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm)

Carbon TypeDiketo Form (δ)Enol Form (δ)Notes
Carbonyl (C=O)200 - 210195 - 205Enol C=O is slightly upfield.
Aromatic (ipso-C)~140~140
Aromatic (C-H)128 - 130128 - 130
Vinylic (=C-OH)-170 - 180
Vinylic (=C-H)-95 - 105
C2 (between C=O)~58-
C5 (methine)~40~38
C4/C6 (ring CH₂)~45~35
Methyl (-CH₃)~21~21
Standard Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.[6]

2. 1D ¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to a reference signal (e.g., TMS at 0.00 ppm or residual solvent peak).

  • Integrate all signals.

3. 2D COSY Acquisition:

  • Use the same prepared sample and shims from the ¹H experiment.

  • Select a standard COSY pulse program (e.g., cosygpppqf).

  • Set the spectral width to cover all proton signals.

  • Acquire the data, typically with 2-4 scans per increment and 256-512 increments in the indirect dimension.

  • Process the 2D data to generate the contour plot showing ¹H-¹H correlations.

4. 2D HMBC Acquisition:

  • Use the same prepared sample.

  • Select a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-220 ppm).

  • Optimize the long-range coupling delay (d6) for an average J-coupling of 8-10 Hz.

  • Acquire the data, which may require more scans (e.g., 8-16) per increment for good sensitivity.

  • Process the 2D data to generate the contour plot showing long-range ¹H-¹³C correlations.

References

Technical Support Center: Overcoming Resistance to Cyclohexane-1,3-dione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating resistance to cyclohexane-1,3-dione (CHD or "DIM") herbicides.

Section 1: Frequently Asked Questions - Understanding the Basics of Resistance

This section addresses fundamental concepts regarding the mode of action and resistance mechanisms associated with cyclohexane-1,3-dione herbicides.

Q1: What is the primary mode of action for cyclohexane-1,3-dione herbicides?

A: Cyclohexane-1,3-dione herbicides, along with aryloxyphenoxypropionates ("FOPs") and phenylpyrazoles ("DENs"), function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] This enzyme catalyzes a critical step in the biosynthesis of fatty acids, which are essential for forming cell membranes and energy storage.[1][3] Inhibition of ACCase depletes fatty acids, leading to the cessation of growth and eventual death, primarily in grass species.[1][3]

Q2: My herbicide application was ineffective. How can I determine if this is due to herbicide resistance or other factors?

A: Ineffective weed control can result from several factors besides resistance. Before initiating resistance testing, verify the following:

  • Application Parameters: Ensure the herbicide was applied at the correct rate, with appropriate spray volume and adjuvants as per the label.[4][5]

  • Environmental Conditions: Extreme temperatures (too hot or too cold) or drought stress can reduce herbicide efficacy.[4]

  • Weed Growth Stage: Herbicides are most effective on small, actively growing weeds.[4][6] If these factors were optimal, the survival of weeds that were previously susceptible strongly suggests the evolution of resistance.

Q3: What are the primary mechanisms of resistance to ACCase-inhibiting herbicides like cyclohexane-1,3-diones?

A: Herbicide resistance mechanisms are broadly categorized into two main types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[7][8][9][10] Both types have been documented in weeds resistant to ACCase inhibitors. It is also possible for a single plant to possess multiple resistance mechanisms simultaneously.[7][11]

  • Target-Site Resistance (TSR): This occurs due to genetic modifications of the ACCase enzyme itself. The most common cause is a single nucleotide polymorphism (SNP) in the ACCase gene, leading to an amino acid substitution in the enzyme's carboxyl-transferase (CT) domain where the herbicide binds.[8][9] This change reduces the binding affinity of the herbicide, rendering the enzyme less sensitive to inhibition.[12] Less commonly, TSR can result from the overexpression or amplification of the ACCase gene, producing more of the target enzyme than the herbicide can inhibit at standard field rates.[7][9]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target ACCase enzyme.[8][13] NTSR mechanisms are generally more complex and can confer cross-resistance to herbicides with different modes of action.[7] Key NTSR mechanisms include:

    • Enhanced Metabolic Degradation: The herbicide is detoxified by enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), before it can reach the target site.[9][10][14]

    • Altered Translocation or Sequestration: The herbicide is not efficiently moved to the meristematic tissues where ACCase is active, or it is sequestered into cellular compartments like the vacuole, isolating it from its target.[8][14]

    • Reduced Herbicide Absorption: Modifications to the leaf cuticle or other surface barriers can limit the uptake of the herbicide into the plant, though this is considered a less common mechanism.[7][8]

Resistance_Mechanisms Figure 1. Mechanisms of Action and Resistance to ACCase Herbicides cluster_plant Plant Cell cluster_NTSR Non-Target-Site Resistance (NTSR) cluster_TSR Target-Site Resistance (TSR) AC Acetyl-CoA ACCase ACCase Enzyme (Target Site) AC->ACCase Substrate Mutated_ACCase Mutated ACCase Enzyme AC->Mutated_ACCase MC Malonyl-CoA FA Fatty Acid Biosynthesis MC->FA Growth Plant Growth & Survival FA->Growth ACCase->MC Product Herbicide_in Herbicide (CHD) Herbicide_in->ACCase Inhibition Metabolism Metabolic Degradation Herbicide_in->Metabolism Detoxification Sequestration Sequestration (e.g., Vacuole) Herbicide_in->Sequestration Isolation Herbicide_in->Mutated_ACCase Binding Reduced Mutated_ACCase->MC Continues Function

Figure 1. Mechanisms of Action and Resistance to ACCase Herbicides

Section 2: Troubleshooting Experimental Workflows

This section provides guidance for common challenges encountered during the investigation of herbicide resistance.

Problem: My whole-plant dose-response assays are yielding inconsistent or highly variable results.

Possible Causes & Solutions:

  • Genetic Variability: Weed populations, especially outcrossing species, can have high genetic diversity. Ensure you collect seeds from multiple surviving plants (e.g., 10-30) across the suspected area to get a representative sample.[6]

  • Seed Dormancy: Inconsistent germination can lead to treating plants at different growth stages. Implement a standardized dormancy-breaking procedure (e.g., stratification, scarification) suitable for your target species before starting experiments.[4]

  • Growth Conditions: Non-uniform environmental conditions (light, temperature, water, soil nutrients) can significantly impact plant health and response to herbicides. Use controlled environment chambers or greenhouses with standardized conditions for all replicates.[5]

  • Application Error: Inconsistent spray coverage is a major source of variability. Use a calibrated track sprayer to ensure uniform application for all treatments.[5] Always include a known susceptible and a known resistant population as controls in every experiment.[5]

Problem: I have confirmed resistance with a whole-plant assay, but I don't know if the mechanism is TSR or NTSR.

Recommended Workflow: The most efficient way to differentiate between TSR and NTSR is to combine whole-plant assays with direct enzyme activity measurements.

  • Conduct an in vitro ACCase inhibition assay using crude enzyme extracts from both your resistant (R) and susceptible (S) populations (See Protocol 2).

  • Interpret the Results:

    • If the ACCase from the R population is significantly less inhibited by the herbicide than the enzyme from the S population (i.e., the I50 value is much higher), the primary mechanism is likely TSR . Proceed to ACCase gene sequencing to identify the mutation (See Protocol 3).

    • If the ACCase from both R and S populations shows similar levels of inhibition , the mechanism is likely NTSR , as the enzyme itself is still sensitive. The resistance comes from the plant preventing the herbicide from reaching the enzyme. In this case, you should proceed with metabolism or translocation studies, often using radiolabeled herbicides.[15]

Problem: I sequenced the ACCase carboxyl-transferase (CT) domain from my resistant population but found no known resistance-conferring mutations.

Possible Explanations & Next Steps:

  • Novel Mutation: You may have discovered a new, uncharacterized mutation in the ACCase gene that confers resistance. Carefully compare your sequences to the susceptible control and reference sequences to identify any consistent amino acid changes.

  • Mutation Outside the Sequenced Region: While most resistance mutations are in the CT domain, it is possible, though rare, for a mutation to exist elsewhere.

  • Gene Amplification (TSR): The resistance could be due to an increased number of copies of the ACCase gene. This can be investigated using quantitative PCR (qPCR) to compare the gene copy number between resistant and susceptible individuals.

  • Non-Target-Site Resistance (NTSR): It is highly probable that the resistance is due to an NTSR mechanism, such as enhanced metabolism. This is a common cause of resistance to ACCase inhibitors.[9][10] Your next step should be to design experiments to test for enhanced metabolism or altered translocation.

Troubleshooting_Workflow Figure 2. Experimental Workflow for Characterizing Resistance start Weed Survival After Field Herbicide Application check_app Verify Application Factors (Rate, Timing, Weather) start->check_app bioassay Whole-Plant Dose-Response Assay check_app->bioassay Factors OK confirm_res Resistance Confirmed? bioassay->confirm_res no_res No Resistance Detected (Other Factors) confirm_res->no_res No enzyme_assay In Vitro ACCase Inhibition Assay confirm_res->enzyme_assay Yes enzyme_res Is ACCase Enzyme Resistant? enzyme_assay->enzyme_res tsr_path Investigate TSR enzyme_res->tsr_path Yes ntsr_path Investigate NTSR enzyme_res->ntsr_path No sequencing Sequence ACCase CT Domain tsr_path->sequencing qpcr qPCR for Gene Amplification tsr_path->qpcr metabolism Metabolism Studies (e.g., 14C-Herbicide) ntsr_path->metabolism translocation Translocation Studies (e.g., 14C-Herbicide) ntsr_path->translocation

Figure 2. Experimental Workflow for Characterizing Resistance

Section 3: Data Presentation and Key Experimental Protocols

Quantitative Data Summary

Resistance levels are typically quantified by a Resistance Index (RI), calculated as the GR50 (herbicide dose causing 50% growth reduction) of the resistant population divided by the GR50 of the susceptible population.

Table 1: Common Target-Site Mutations Conferring Resistance to ACCase Inhibitors

Amino Acid PositionCommon SubstitutionTypical Cross-Resistance ProfileRepresentative Weed Species
Isoleucine-1781Leucine (Leu)High resistance to FOPs, variable to DIMs and DENs.[9][12]Lolium spp., Alopecurus myosuroides, Digitaria ciliaris[16]
Tryptophan-2027Cysteine (Cys)High resistance to FOPs and DENs, moderate to DIMs.[9][17]Alopecurus myosuroides, Beckmannia syzigachne[17]
Isoleucine-2041Asparagine (Asn)Broad resistance to FOPs, DIMs, and DENs.[9][18]Lolium spp., Alopecurus myosuroides
Aspartate-2078Glycine (Gly)High resistance to FOPs, variable to DIMs.[12][19]Alopecurus myosuroides
Cysteine-2088Arginine (Arg)Resistance primarily to DIMs (e.g., sethoxydim).[18]Lolium spp.
Glycine-2096Alanine (Ala)Broad resistance, particularly to FOPs.[18][20]Alopecurus myosuroides
Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol establishes the level of resistance in a weed population.

Methodology:

  • Plant Preparation: Grow seedlings from both suspected resistant and known susceptible seed lots in pots under controlled conditions (e.g., 22°C/18°C day/night, 16h photoperiod).

  • Treatment: At the 2-4 leaf stage, treat the plants with a range of herbicide doses. A typical range would be 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended field application rate. Include an untreated control (0 dose). Use a minimum of 5-10 replicate pots per dose.

  • Application: Apply the herbicide using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Evaluation: After 21-28 days, visually assess plant survival and record the above-ground fresh or dry weight for each pot.

  • Data Analysis: Calculate the growth reduction for each dose relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value for each population.

  • Calculate Resistance Index (RI): RI = GR50 (Resistant Population) / GR50 (Susceptible Population).

Protocol 2: In Vitro ACCase Activity Assay

This biochemical assay measures the sensitivity of the ACCase enzyme itself to the herbicide.

Methodology:

  • Enzyme Extraction: Harvest fresh leaf tissue (approx. 1-2 g) from young, actively growing plants (both R and S populations) and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder.

  • Homogenization: Resuspend the powder in a cold extraction buffer (e.g., containing HEPES, glycerol, DTT). Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

  • ACCase Assay: The activity of ACCase is typically measured by quantifying the ATP-dependent incorporation of radiolabeled ¹⁴C-bicarbonate into acid-stable malonyl-CoA. A colorimetric alternative, the malachite green assay, measures the release of phosphate from ATP during the reaction and can be used instead of radioactivity.[16]

  • Inhibition Assay: Pre-incubate aliquots of the enzyme extract with a range of herbicide concentrations (e.g., 0.1 µM to 100 µM) for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates (acetyl-CoA, ATP, and ¹⁴C-bicarbonate).

  • Quantification: After a set incubation period, stop the reaction and measure the amount of product formed.

  • Data Analysis: Plot the enzyme activity against the herbicide concentration and use regression analysis to calculate the I50 value (the herbicide concentration required to inhibit 50% of the enzyme's activity) for both R and S populations.

Protocol 3: Molecular Analysis of Target-Site Resistance (ACCase Sequencing)

This protocol identifies mutations in the ACCase gene.

Methodology:

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual resistant and susceptible plants using a standard method like the CTAB protocol or a commercial plant DNA extraction kit.[19]

  • Primer Design: Use primers designed to amplify the carboxyl-transferase (CT) domain of the plastidic ACCase gene. Multiple primer pairs may be needed to cover the entire region where known mutations occur (typically spanning codons 1781 to 2096).[12][21]

  • PCR Amplification: Perform a Polymerase Chain Reaction (PCR) to amplify the target region of the ACCase gene. The reaction mix should contain the extracted DNA, primers, Taq polymerase, dNTPs, and PCR buffer.[21] Use standard cycling conditions (e.g., initial denaturation at 95°C, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension).

  • Purification and Sequencing: Purify the PCR product to remove primers and unincorporated dNTPs. Send the purified product for Sanger sequencing.[12][21]

  • Sequence Analysis: Align the obtained DNA sequences from the resistant plants with sequences from susceptible plants and a reference ACCase gene from GenBank. Identify any consistent nucleotide changes that result in an amino acid substitution at a known resistance-conferring site.

Section 4: Advanced Strategies for Overcoming Resistance

For researchers in drug development, understanding resistance mechanisms is key to designing new herbicides or strategies to restore the efficacy of existing ones.

Q: How can metabolism-based NTSR be overcome in an experimental setting?

A: Metabolism-based resistance can often be reversed by using a synergist that inhibits the detoxifying enzymes. For example, if resistance is mediated by cytochrome P450 enzymes, co-applying the cyclohexane-1,3-dione herbicide with a known P450 inhibitor (e.g., malathion or piperonyl butoxide - PBO) can restore susceptibility in the resistant population. A positive result in such an experiment provides strong evidence for metabolism-based NTSR.

Q: What is the role of herbicide mixtures in managing resistance?

A: Using tank-mixtures of herbicides with different modes of action is a primary strategy to manage resistance.[22][23] For a mixture to be effective, both active ingredients should be effective against the target weed.[22] This strategy puts multiple selection pressures on the weed population, making it statistically much less likely for an individual plant to possess resistance mechanisms to both herbicides. Synergistic interactions, where the combined effect is greater than the sum of the individual effects, are rare but highly valuable and can sometimes overcome existing resistance.[24][25] Conversely, some mixtures can be antagonistic, where one herbicide reduces the efficacy of the other.[23] Therefore, any novel combination should be experimentally validated.

Logical_Relationships Figure 3. Logical Relationships in Herbicide Resistance center_node Herbicide Resistance tsr Target-Site Resistance (TSR) center_node->tsr ntsr Non-Target-Site Resistance (NTSR) center_node->ntsr mutations Gene Mutations (e.g., Ile-1781-Leu) tsr->mutations amplification Gene Amplification (Overexpression) tsr->amplification metabolism Enhanced Metabolism ntsr->metabolism translocation Altered Translocation/ Sequestration ntsr->translocation uptake Reduced Uptake ntsr->uptake

Figure 3. Logical Relationships in Herbicide Resistance

References

Validation & Comparative

A Comparative Analysis of Herbicidal Activity: 5-(4-Methylphenyl)cyclohexane-1,3-dione versus Sulcotrione

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the herbicidal potential of 5-(4-Methylphenyl)cyclohexane-1,3-dione in comparison to the commercial herbicide sulcotrione reveals insights into their shared mechanism of action and highlights the need for further whole-plant efficacy studies to fully assess the former's practical application in weed management.

Both this compound and sulcotrione belong to the broader class of cyclohexane-1,3-dione herbicides, which are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD disrupts this pathway, leading to a depletion of essential molecules for photosynthesis and photoprotection. The subsequent buildup of toxic intermediates results in the characteristic bleaching symptoms, followed by necrosis and death of susceptible plant species.

Sulcotrione, a well-established commercial herbicide, is a member of the triketone chemical family, a prominent group of HPPD inhibitors. Its efficacy against a wide range of broadleaf and grass weeds is well-documented. While this compound shares the same core chemical scaffold and is expected to exhibit a similar mode of action, specific data on its whole-plant herbicidal activity remains limited in publicly available scientific literature.

In Vitro HPPD Enzyme Inhibition

Comparative Data Summary

Due to the lack of specific whole-plant herbicidal activity data for this compound, a direct quantitative comparison with sulcotrione's performance on various weed species is not possible at this time. The following table summarizes the available information:

FeatureThis compoundSulcotrione
Chemical Class Cyclohexane-1,3-dioneTriketone (a subclass of Cyclohexane-1,3-diones)
Mechanism of Action Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
In Vitro HPPD Inhibition (IC50) Data not available~0.25 µM (Arabidopsis thaliana)
Whole-Plant Herbicidal Activity Data not availableEffective against a broad spectrum of broadleaf and grass weeds
Mode of Application Expected to have both pre- and post-emergence activityPre- and post-emergence

Experimental Protocols

To facilitate further research and a direct comparison, the following are detailed methodologies for key experiments.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the HPPD enzyme.

Principle: This spectrophotometric assay measures the activity of recombinant HPPD enzyme by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA). The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.

Protocol:

  • Enzyme Preparation: Express and purify recombinant HPPD from a suitable host, such as E. coli.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), an iron source (e.g., (NH₄)₂Fe(SO₄)₂), and an antioxidant (e.g., ascorbate).

  • Inhibitor Preparation: Dissolve the test compounds (this compound and sulcotrione) in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, purified HPPD enzyme, and varying concentrations of the test compounds. Include a control with no inhibitor.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (HPPA).

    • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 310 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Plant Herbicidal Bioassay (Post-Emergence)

Objective: To evaluate and compare the post-emergence herbicidal efficacy of the test compounds on various weed species.

Protocol:

  • Plant Material: Grow various weed species (e.g., Amaranthus retroflexus, Setaria viridis, Abutilon theophrasti) in pots containing a standardized soil mix in a greenhouse or controlled environment chamber.

  • Herbicide Application: When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the test compounds at a range of application rates. The compounds should be formulated with appropriate adjuvants to ensure proper leaf uptake. A control group should be treated with the formulation blank.

  • Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of injury (0% = no effect, 100% = complete kill).

  • Data Collection: In addition to visual assessment, harvest the above-ground biomass of the plants and measure the fresh and dry weights.

  • Data Analysis: Calculate the growth reduction percentage for each treatment compared to the untreated control. Use this data to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for each compound on each weed species.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the HPPD inhibition pathway and a typical experimental workflow for herbicide evaluation.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Inhibitor This compound or Sulcotrione Inhibitor->Block Block->HPPD Inhibition

Caption: Mechanism of action of HPPD-inhibiting herbicides.

Herbicidal_Activity_Workflow cluster_invitro In Vitro Assay cluster_invivo Whole-Plant Bioassay Enzyme Recombinant HPPD Enzyme Production IC50_Assay IC50 Determination Assay Enzyme->IC50_Assay Data_Analysis Data Analysis & Comparison (GR50) IC50_Assay->Data_Analysis Planting Weed Species Cultivation Application Herbicide Application (Pre- & Post-emergence) Planting->Application Evaluation Efficacy Evaluation (Visual Injury, Biomass) Application->Evaluation Evaluation->Data_Analysis

Caption: Experimental workflow for herbicide comparison.

Conclusion

Cyclohexane-1,3-diones as Inhibitors of Acetyl-CoA Carboxylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various cyclohexane-1,3-dione derivatives on acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. The information presented herein is curated from scientific literature to aid in research and development efforts targeting ACC.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of several cyclohexane-1,3-dione derivatives against acetyl-CoA carboxylase are summarized below. It is important to note that the inhibitory constants (Ki) and IC50 values can vary based on the source of the enzyme (e.g., plant species, tissue type) and the specific experimental conditions. The data presented here is primarily from studies on plant-derived ACC, where these compounds are widely used as herbicides.

CompoundType of InhibitionKi (µM)IC50 (µM)Enzyme Source (Plant)Reference
AlloxydimCompetitive0.02 - 1.95Not ReportedGrasses (susceptible)[1][2]
SethoxydimCompetitive0.02 - 1.950.7 (susceptible)Grasses, Maize[1][2]
ClethodimCompetitive0.02 - 1.95Not ReportedGrasses (susceptible)[1][2]
CycloxydimCompetitiveNot ReportedNot ReportedGrasses (susceptible)[3]
ButroxydimCompetitiveNot Reported10Maize[4]

Note: The Ki values for alloxydim, sethoxydim, and clethodim are presented as a range, reflecting the variability observed across different susceptible grass species.[1][2] In herbicide-resistant biotypes, the IC50 values for these compounds can be significantly higher.

Signaling Pathway of Fatty Acid Biosynthesis and ACC Inhibition

The following diagram illustrates the central role of Acetyl-CoA Carboxylase in the de novo fatty acid synthesis pathway and the point of intervention for cyclohexane-1,3-dione inhibitors.

FattyAcidBiosynthesis cluster_cytosol Cytosol cluster_inhibition cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA_cytosol Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cytosol->MalonylCoA Acetyl-CoA Carboxylase (ACC) Citrate_cytosol Citrate Citrate_cytosol->AcetylCoA_cytosol ATP-citrate lyase FattyAcidSynthase Fatty Acid Synthase Complex MalonylCoA->FattyAcidSynthase FattyAcids Fatty Acids FattyAcidSynthase->FattyAcids CHD Cyclohexane-1,3-diones CHD->AcetylCoA_cytosol Inhibition AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_mito->Citrate_cytosol Transport TCA TCA Cycle Citrate_mito->TCA

Fatty Acid Biosynthesis Pathway and ACC Inhibition.

Experimental Protocols

Two common methods for assaying the inhibition of acetyl-CoA carboxylase are the radioactive assay and the malachite green colorimetric assay.

Radioactive Assay for ACC Activity

This method measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Materials:

  • Enzyme extract (e.g., partially purified ACC from plant tissue)

  • Assay Buffer: 100 mM Tricine-KOH (pH 8.0), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.5 mM ATP

  • Substrates: Acetyl-CoA, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Inhibitors: Cyclohexane-1,3-dione derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Stopping solution: 6 M HCl

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes on ice. To each tube, add the assay buffer.

  • Add the desired concentration of the cyclohexane-1,3-dione inhibitor or the vehicle control.

  • Add the enzyme extract to each tube and pre-incubate for 5-10 minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a mixture of acetyl-CoA and NaH¹⁴CO₃.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes) during which the reaction is linear.

  • Terminate the reaction by adding the stopping solution (e.g., 6 M HCl). This also serves to remove any unreacted ¹⁴CO₂.

  • Evaporate the samples to dryness to ensure all unincorporated ¹⁴CO₂ is removed.

  • Resuspend the residue in water or a suitable buffer.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the rate of malonyl-CoA formation and the percentage of inhibition by the test compounds.

Malachite Green Colorimetric Assay for ACC Activity

This assay quantifies the amount of inorganic phosphate (Pi) produced from the hydrolysis of ATP during the carboxylation of acetyl-CoA. The released Pi forms a colored complex with malachite green and molybdate.

Materials:

  • Enzyme extract

  • Assay Buffer: 100 mM Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP

  • Substrate: Acetyl-CoA

  • Inhibitors: Cyclohexane-1,3-dione derivatives

  • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

  • Phosphate standard solution

Procedure:

  • Set up the reactions in a 96-well plate. Add the assay buffer to each well.

  • Add the cyclohexane-1,3-dione inhibitors at various concentrations or the vehicle control.

  • Add the enzyme extract to each well and pre-incubate for 5-10 minutes at room temperature.

  • Start the reaction by adding acetyl-CoA.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent. This will initiate color development.

  • Incubate at room temperature for 15-20 minutes to allow the color to stabilize.

  • Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Create a standard curve using the phosphate standard to determine the amount of Pi produced in each reaction.

  • Calculate the enzyme activity and the percentage of inhibition.

Experimental Workflow

The general workflow for evaluating the inhibitory effect of cyclohexane-1,3-diones on ACC activity is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis EnzymePrep Enzyme Preparation (e.g., from plant tissue) ReactionSetup Reaction Setup (Enzyme + Inhibitor + Buffer) EnzymePrep->ReactionSetup InhibitorPrep Inhibitor Preparation (dissolve cyclohexane-1,3-diones) InhibitorPrep->ReactionSetup ReagentPrep Reagent Preparation (Buffers, Substrates) ReagentPrep->ReactionSetup ReactionStart Reaction Initiation (add Substrates) ReactionSetup->ReactionStart Incubation Incubation (controlled time and temperature) ReactionStart->Incubation ReactionStop Reaction Termination Incubation->ReactionStop Measurement Measurement (Radioactivity or Absorbance) ReactionStop->Measurement DataAnalysis Data Analysis (Calculate IC50/Ki values) Measurement->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

General Experimental Workflow.

References

Unraveling the Structure-Activity Relationship of Cyclohexane-1,3-dione HPPD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors is paramount for the rational design of novel herbicides and potential therapeutic agents. This guide provides a comprehensive comparison of 5-arylcyclohexane-1,3-dione analogues, a key class of HPPD inhibitors, supported by experimental data and detailed methodologies.

At the heart of this inhibitor class lies the cyclohexane-1,3-dione scaffold, which acts as a potent chelator of the Fe(II) ion in the active site of the HPPD enzyme. This inhibition disrupts the tyrosine catabolism pathway, a critical process for both plants and animals. In plants, this disruption leads to a halt in the biosynthesis of plastoquinones and tocopherols, essential components for photosynthesis and antioxidant defense, ultimately resulting in bleaching and plant death.[1]

The herbicidal efficacy of these compounds is profoundly influenced by the nature and position of substituents on both the cyclohexane-1,3-dione core and the appended aryl ring. This guide will delve into these relationships, presenting quantitative data to illustrate the impact of various structural modifications.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of cyclohexane-1,3-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the in vitro inhibitory activities of a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones against Arabidopsis thaliana HPPD (AtHPPD), providing a basis for understanding the structure-activity relationships.

Table 1: Inhibitory Activity of 2-(Aryloxyacetyl)cyclohexane-1,3-dione Derivatives [1]

Compound IDR1R2R3R4R5Ki (μM)
1 HHHHH0.138
2 2-ClHHHH0.059
3 3-ClHHHH0.097
4 4-ClHHHH0.041
5 2-FHHHH0.088
6 4-FHHHH0.062
7 2-CH3HHHH0.115
8 4-CH3HHHH0.076
9 2-NO2HHHH0.033
10 4-NO2HHHH0.029
11 2,4-diClHHHH0.031
12 2,4-diFHHHH0.045

Table 2: Influence of Cyclohexane Ring Substitution on Inhibitory Activity [1]

Compound IDAryl SubstituentCyclohexane Substituent (R)pKi
13 4-NO2-PhH7.54
14 4-NO2-Ph5-CH36.28
15 4-NO2-Ph5,5-diCH35.87

Key Structure-Activity Relationship Insights

The data presented in the tables above, along with findings from various studies, illuminate several key SAR trends for cyclohexane-1,3-dione based HPPD inhibitors:

  • Aryl Ring Substitution: The nature and position of substituents on the aryl ring play a critical role in determining inhibitory potency. Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), at the para and ortho positions of the phenyl ring generally enhance inhibitory activity. This is exemplified by the lower Ki values of compounds with these substituents (e.g., compounds 4 and 10 ). The increased activity is attributed to the enhanced acidity of the enol proton, leading to stronger chelation with the Fe(II) ion in the HPPD active site.

  • The Acyl Group: The 2-acyl group is a critical pharmacophoric feature. The triketone moiety, formed by the 2-acyl group and the cyclohexane-1,3-dione, is essential for the potent inhibition of HPPD.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

HPPD Enzyme Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of the compounds on HPPD enzyme activity.

1. Enzyme and Substrate Preparation:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD) is expressed and purified.
  • The substrate, 4-hydroxyphenylpyruvate (HPP), is prepared in a suitable buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.
  • A reaction mixture is prepared containing buffer, a reducing agent (e.g., sodium ascorbate), and purified AtHPPD.
  • The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations.
  • The reaction is initiated by the addition of the HPP substrate.
  • The activity of HPPD is determined by measuring the rate of oxygen consumption using a specific probe or by a coupled enzyme assay that monitors the formation of the product, homogentisate.

3. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
  • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Visualizing the SAR and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the tyrosine catabolism pathway, the general experimental workflow, and the key SAR determinants.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase Homogentisate Homogentisate HPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate HPPD_Inhibitor 5-Arylcyclohexane- 1,3-dione Inhibitor HPPD_Enzyme HPPD Enzyme HPPD_Inhibitor->HPPD_Enzyme Inhibition

Caption: Tyrosine catabolism pathway and the point of inhibition by 5-arylcyclohexane-1,3-diones.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_sar SAR Analysis Synthesis Synthesis of 5-Arylcyclohexane-1,3-dione Analogues Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification HPPD_Assay In vitro HPPD Inhibition Assay Purification->HPPD_Assay Data_Analysis IC50 / Ki Determination HPPD_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for SAR studies of HPPD inhibitors.

SAR_Summary SAR Structure-Activity Relationship Cyclohexane-1,3-dione Core 2-Acyl Group 5-Aryl Group Ring_Subst Cyclohexane Ring Substitutions SAR:f1->Ring_Subst Substitution at C5 (e.g., methyl) decreases activity (steric hindrance) Acyl_Req 2-Acyl Group Requirement SAR:f2->Acyl_Req Essential for HPPD Inhibition (triketone moiety) Aryl_Subst Aryl Ring Substitutions SAR:f3->Aryl_Subst Electron-withdrawing groups (e.g., NO2, Cl) at ortho/para positions increase activity

Caption: Key SAR determinants for cyclohexane-1,3-dione based HPPD inhibitors.

Conclusion

The structure-activity relationship of 5-arylcyclohexane-1,3-diones and their analogues as HPPD inhibitors is a complex interplay of electronic and steric factors. While the 2-acylcyclohexane-1,3-dione core is fundamental for activity, substitutions on both the aryl and cyclohexane rings provide critical avenues for modulating potency. Specifically, electron-withdrawing groups on the aryl ring and minimal steric bulk at the 5-position of the cyclohexane ring are favorable for enhanced HPPD inhibition. The data and protocols presented in this guide offer a foundational understanding for the continued development of this important class of molecules. Further research focusing specifically on a broader range of 5-aryl substitutions is warranted to fully elucidate the SAR and to design next-generation HPPD inhibitors with improved efficacy and selectivity.

References

Unveiling the Anticancer Potential: A Comparative Look at the Cytotoxicity of 5-(4-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A review of the available cytotoxic data for the synthetic compound 5-(4-Methylphenyl)cyclohexane-1,3-dione against cancer cell lines. This guide synthesizes the limited existing experimental data and provides detailed experimental protocols for future comparative studies.

Executive Summary

This compound, a derivative of cyclohexane-1,3-dione, has been identified as a compound of interest in the exploration of new anticancer agents. While comprehensive comparative studies on its cytotoxicity across a wide range of cancer cell lines are currently limited, preliminary research has demonstrated its potential in inhibiting the growth of human breast adenocarcinoma cells. This guide presents the available quantitative data, outlines detailed methodologies for key cytotoxic and mechanistic assays, and provides visual workflows to support further research in this area. The scarcity of extensive data highlights a critical need for broader screening and mechanistic studies to fully elucidate the therapeutic potential of this compound.

Comparative Cytotoxicity Data

To date, the publicly available research on the cytotoxic effects of this compound is confined to a single study. The following table summarizes the reported median lethal concentration (LC50) for this compound against the specified cancer cell line.

CompoundCancer Cell LineCell TypeLC50 (µg/mL)Reference
This compoundMDA-MB-231Human Breast Adenocarcinoma10.31 ± 0.003[1]

Note: The LC50 value represents the concentration of the compound required to kill 50% of the cell population.

Experimental Protocols

To facilitate further research and ensure reproducibility, the following are detailed protocols for essential in vitro assays to determine the cytotoxic and mechanistic properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS and then resuspend in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizing Experimental and Signaling Pathways

To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Acquisition & Analysis start Seed Cancer Cells in 96-well plates treatment Treat with 5-(4-Methylphenyl) cyclohexane-1,3-dione start->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader Microplate Reader mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis IC50 Determination & Cell Cycle/Apoptosis Profiling plate_reader->data_analysis flow_cytometer->data_analysis Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Regulation receptor Growth Factor Receptors pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/Raf/MEK/ERK Pathway receptor->ras mtor mTOR pi3k->mtor bcl2 Bcl-2 Family pi3k->bcl2 inhibits pro-apoptotic members proliferation Cell Proliferation & Survival ras->proliferation mtor->proliferation caspases Caspase Cascade bcl2->caspases regulates apoptosis_outcome Apoptosis caspases->apoptosis_outcome 5_4_Methylphenyl_cyclohexane_1_3_dione 5-(4-Methylphenyl) cyclohexane-1,3-dione 5_4_Methylphenyl_cyclohexane_1_3_dione->pi3k Potential Target? 5_4_Methylphenyl_cyclohexane_1_3_dione->ras Potential Target? 5_4_Methylphenyl_cyclohexane_1_3_dione->caspases Potential Activator?

References

A Comparative Guide to the Selectivity of Cyclohexane-1,3-dione Derivatives for Grass Weeds: An Insight into the Potential of 5-(p-tolyl)cyclohexane-1,3-dione Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary mechanism of action for the grass-selective toxicity of cyclohexane-1,3-dione herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] This enzyme plays a critical role in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][2] The inhibition of ACCase leads to a depletion of these vital lipids, ultimately resulting in the death of the susceptible grass plant.

The remarkable selectivity of these herbicides stems from the structural differences in the ACCase enzyme between grass species (monocots) and broadleaf plants (dicots).[1] The ACCase in grasses is highly sensitive to inhibition by cyclohexane-1,3-dione derivatives, whereas the enzyme in broadleaf plants is significantly less susceptible.[1] This differential sensitivity allows for the effective control of grass weeds within broadleaf crops.

Quantitative Comparison of ACCase Inhibition

To illustrate the potent and selective nature of cyclohexane-1,3-dione herbicides, the following table summarizes the inhibition constants (Ki) for several representative compounds against ACCase isolated from various plant species. Lower Ki values indicate stronger inhibition.

HerbicidePlant SpeciesPlant TypeKi (µM)
Sethoxydim Zea mays (Corn)Grass0.29
Glycine max (Soybean)Broadleaf1000
Clethodim Zea mays (Corn)Grass0.05
Pisum sativum (Pea)Broadleaf75
Alloxydim Avena sativa (Oat)Grass1.5
Spinacia oleracea (Spinach)Broadleaf700

Data extrapolated from studies on cyclohexanedione herbicides.[1][2]

Experimental Protocols

1. Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of a compound on the ACCase enzyme.

  • Enzyme Extraction: ACCase is isolated and partially purified from the leaves of both a susceptible grass species (e.g., barley, Hordeum vulgare) and a tolerant broadleaf species (e.g., pea, Pisum sativum).

  • Assay Mixture: The reaction mixture contains the extracted enzyme, bicarbonate (a source of CO2), ATP, MgCl2, and acetyl-CoA. The reaction is initiated by the addition of [14C]bicarbonate.

  • Inhibitor Addition: The test compound (e.g., a 5-(p-tolyl)cyclohexane-1,3-dione derivative) is added to the assay mixture at various concentrations.

  • Reaction and Quantification: The mixture is incubated, and the reaction is stopped by the addition of acid. The acid-stable radioactivity, corresponding to the [14C]malonyl-CoA formed by the ACCase reaction, is measured using a scintillation counter.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined. The inhibition constant (Ki) can be calculated from this data.

2. Whole-Plant Herbicidal Activity Assay (Greenhouse)

This assay evaluates the herbicidal efficacy and selectivity of a compound on whole plants.

  • Plant Cultivation: Seeds of various grass weed species (e.g., barnyardgrass, Echinochloa crus-galli; wild oat, Avena fatua) and broadleaf crop species (e.g., soybean, Glycine max; cotton, Gossypium hirsutum) are sown in pots and grown under controlled greenhouse conditions.

  • Herbicide Application: The test compound is formulated as an emulsifiable concentrate and applied to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer. A range of application rates is typically used.

  • Evaluation: The plants are observed for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Data Collection: The efficacy of the herbicide is typically assessed by visual rating on a scale of 0% (no effect) to 100% (complete plant death) or by measuring the fresh or dry weight of the above-ground plant material.

  • Selectivity Determination: The selectivity is determined by comparing the herbicidal effect on the grass weeds to the effect on the broadleaf crops.

Visualizing the Mechanism and Workflow

cluster_0 Fatty Acid Biosynthesis Pathway in Grasses cluster_1 Inhibition by Cyclohexane-1,3-dione Derivatives Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth CHD_Derivative Cyclohexane-1,3-dione Derivative Inhibition CHD_Derivative->Inhibition Inhibition->Malonyl-CoA Blocks Conversion

Caption: Mechanism of action of cyclohexane-1,3-dione herbicides.

cluster_0 Experimental Workflow: Whole-Plant Assay Start Start Planting Plant Seeds (Grasses & Broadleaves) Start->Planting Growth Greenhouse Growth (2-3 leaf stage) Planting->Growth Application Apply Test Compound (Varying Rates) Growth->Application Observation Observe Phytotoxicity (7, 14, 21 days) Application->Observation Data_Collection Collect Data (Visual Rating, Biomass) Observation->Data_Collection Analysis Analyze Selectivity and Efficacy Data_Collection->Analysis End End Analysis->End

Caption: Workflow for whole-plant herbicidal activity assay.

References

The Antimicrobial Potential of Cyclohexane-1,3-dione Derivatives: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2][3] Within this landscape, cyclohexane-1,3-dione derivatives have garnered significant interest as a promising class of synthetic compounds with diverse biological activities, including antimicrobial properties. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various cyclohexane-1,3-dione derivatives, offering researchers, scientists, and drug development professionals a critical overview of the current state of research, supported by experimental data and detailed methodologies. While specific data for 5-(4-Methylphenyl)cyclohexane-1,3-dione is not extensively available in the reviewed literature, this guide focuses on the broader class of cyclohexane-1,3-dione derivatives to provide a valuable comparative analysis.

In Vitro Efficacy: A Summary of Antimicrobial Activity

In vitro studies are foundational in antimicrobial drug discovery, providing initial insights into the potency and spectrum of activity of a compound. For cyclohexane-1,3-dione derivatives, these studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria and fungi. The disc diffusion method is also commonly employed to assess the zone of inhibition.

A study on novel cyclohexane-1,3-dione ligands and their metal complexes revealed varied antibacterial activity against several bacterial strains. Notably, some of the synthesized zinc(II) and copper(II) complexes of these ligands demonstrated medium-level antibacterial activity when compared to the standard antibiotic, ampicillin.[4] Another research effort focusing on different derivatives found that while they were active against Gram-positive bacteria, no significant activity was observed against Gram-negative bacteria.[5] The antibacterial efficacy of these compounds was comparable to antibiotics such as chloramphenicol, ampicillin, and tetracycline.[5]

Furthermore, research into dimedone derivatives, which share the cyclohexane-1,3-dione core structure, has also shown promising results. For instance, one study reported the minimum inhibitory concentration of a specific dimedone derivative to be 2.5 mg/ml in its antimicrobial activity assessment.[6]

Table 1: Summary of In Vitro Antimicrobial Activity of Selected Cyclohexane-1,3-dione Derivatives

Derivative/ComplexTest Organism(s)MethodKey FindingsReference
Zn(II) and Cu(II) complexes of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dioneEscherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 25923, Salmonella typhimurium CCM 583Disc DiffusionSome complexes showed medium-level antibacterial activity compared to ampicillin.[4]
Unspecified Cyclohexane-1,3-dione derivativesBacillus subtilis, Bacillus cereus, Micrococcus luteus, Staphylococcus aureusAgar Overlay Method (MIC determination)Active against Gram-positive bacteria; comparable to chloramphenicol, ampicillin, or tetracycline. No activity against Gram-negative bacteria.[5]
Compound 5c (a dimedone derivative)Not specifiedNot specified (MIC determination)Minimum inhibitory concentration of 2.5 mg/ml.[6]

In Vivo Efficacy: Assessing Performance in a Biological System

Data on the in vivo efficacy of cyclohexane-1,3-dione derivatives as antimicrobial agents is currently limited in the available literature. In vivo studies, which are crucial for evaluating a compound's therapeutic potential in a living organism, typically involve animal models of infection. These studies assess parameters such as the reduction in microbial load, survival rates, and pharmacokinetic/pharmacodynamic profiles. The absence of extensive in vivo data for this class of compounds highlights a significant gap in the research and underscores the need for future investigations to translate the promising in vitro findings into potential clinical applications.

Alternative Antimicrobial Agents for Comparison

To contextualize the antimicrobial activity of cyclohexane-1,3-dione derivatives, it is essential to compare their performance against established antibiotics. In the cited studies, ampicillin, chloramphenicol, and tetracycline were used as reference drugs.[4][5] These antibiotics represent different classes with distinct mechanisms of action and spectra of activity, providing a robust benchmark for evaluating the potential of novel compounds.

Table 2: Efficacy of Standard Antibiotics (for Comparison)

AntibioticClassGeneral Spectrum of Activity
Ampicillinβ-lactamBroad-spectrum, effective against many Gram-positive and Gram-negative bacteria.
ChloramphenicolAmphenicolBroad-spectrum, effective against a wide variety of Gram-positive and Gram-negative bacteria.
TetracyclineTetracyclineBroad-spectrum, effective against many Gram-positive and Gram-negative bacteria, as well as atypical organisms.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validation of scientific findings. The following sections outline the typical methodologies used to assess the antimicrobial efficacy of cyclohexane-1,3-dione derivatives.

In Vitro Antimicrobial Susceptibility Testing

1. Disc Diffusion Method:

  • Microbial Culture Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard) is uniformly streaked onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Serial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Drug Discovery

The journey from a promising compound to a potential therapeutic agent involves a structured workflow. The following diagram illustrates the typical stages of antimicrobial drug discovery, from initial in vitro screening to preclinical in vivo evaluation.

Antimicrobial_Drug_Discovery_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (e.g., Cyclohexane-1,3-dione derivatives) Primary_Screening Primary Screening (e.g., Disc Diffusion) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., MIC/MBC Determination) Primary_Screening->Secondary_Screening Active Hits Spectrum_Activity Spectrum of Activity (Gram+/Gram- Bacteria, Fungi) Secondary_Screening->Spectrum_Activity Toxicity_Assessment Preliminary Toxicity (Cytotoxicity Assays) Spectrum_Activity->Toxicity_Assessment Promising Candidates Animal_Model Animal Model of Infection Toxicity_Assessment->Animal_Model Efficacy_Studies Efficacy Studies (e.g., Microbial Load Reduction, Survival) Animal_Model->Efficacy_Studies Pharmacokinetics Pharmacokinetics/Pharmacodynamics Efficacy_Studies->Pharmacokinetics

Caption: Workflow for antimicrobial drug discovery.

Conclusion

Cyclohexane-1,3-dione derivatives represent a promising scaffold for the development of new antimicrobial agents. The available in vitro data indicates that certain derivatives possess significant activity against Gram-positive bacteria, with efficacy comparable to some established antibiotics. However, the lack of comprehensive in vivo studies remains a critical hurdle in validating their therapeutic potential. Future research should focus on synthesizing and screening a wider range of these derivatives to establish clear structure-activity relationships, followed by rigorous in vivo testing of the most promising candidates to determine their safety and efficacy in a biological system. Such efforts will be instrumental in advancing this class of compounds through the drug development pipeline and potentially addressing the growing threat of antimicrobial resistance.

References

Cross-Reactivity of 5-Arylcyclohexane-1,3-diones with Mammalian Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 5-arylcyclohexane-1,3-diones with mammalian enzymes. The primary focus of this class of compounds, widely known for its herbicidal members, is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). However, emerging research suggests potential interactions with other mammalian enzyme systems. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways involved to provide a comprehensive resource for researchers in pharmacology and toxicology.

Primary Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The principal molecular target of herbicidal 5-arylcyclohexane-1,3-diones in both plants and mammals is 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the tyrosine catabolism pathway, where it converts 4-hydroxyphenylpyruvate to homogentisate. Inhibition of HPPD in mammals leads to an accumulation of tyrosine in the bloodstream, a condition known as tyrosinemia.

The potency of various 5-arylcyclohexane-1,3-diones against HPPD has been quantified, with significant variations observed between compounds. Below is a summary of the half-maximal inhibitory concentrations (IC50) for several notable compounds against human HPPD.

CompoundTypeIC50 (µM) for human HPPDReference
SulcotrioneHerbicide0.187 ± 0.037[1]
Nitisinone (NTBC)Pharmaceutical0.244 ± 0.071[1]
MesotrioneHerbicide0.396 ± 0.048[1]
TembotrioneHerbicide0.610 ± 0.015[1]

Potential Cross-Reactivity with Other Mammalian Enzymes

While HPPD is the primary target, evidence suggests that the cyclohexane-1,3-dione scaffold may interact with other mammalian enzymes. It is crucial to distinguish between the herbicidal 5-arylcyclohexane-1,3-diones and other derivatives, as their cross-reactivity profiles may differ significantly.

Tyrosine Kinase Inhibition

Certain derivatives of cyclohexane-1,3-dione have been investigated as potential anti-cancer agents due to their ability to inhibit various receptor tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. While the specific 5-aryl derivatives used as herbicides have not been extensively screened for this activity, the core structure shows potential for such interactions. The reported inhibitory effects of some cyclohexane-1,3-dione derivatives extend to the following kinases:

  • c-Kit

  • Flt-3

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Epidermal Growth Factor Receptor (EGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Pim-1 kinase

Cytochrome P450 Enzymes

The pharmaceutical 5-arylcyclohexane-1,3-dione, Nitisinone, has been observed to interact with the cytochrome P450 (CYP) system, which is a major pathway for drug metabolism. Studies have indicated that nitisinone is a weak inducer of CYP2E1 and a modest inhibitor of CYP2C9[2]. This suggests a potential for drug-drug interactions when co-administered with other therapeutic agents metabolized by these enzymes.

Enzymes Related to Oxidative Stress

Some studies have indicated that mesotrione may induce oxidative stress in non-target organisms like fish. This can lead to alterations in the activity of enzymes involved in the cellular antioxidant response, such as:

  • Glutathione S-Transferase (GST): An enzyme that plays a key role in the detoxification of xenobiotics.

  • Superoxide Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical.

These findings suggest that at high concentrations, 5-arylcyclohexane-1,3-diones might perturb the cellular redox balance, although this is not their primary mechanism of action.

Signaling Pathways

To visualize the biological context of these enzyme interactions, the following diagrams illustrate the key signaling pathways.

Tyrosine_Catabolism Tyrosine Tyrosine TAT Tyrosine Aminotransferase (TAT) Tyrosine->TAT HPPA 4-Hydroxyphenylpyruvate HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Homogentisate Homogentisate HGD Homogentisate 1,2-Dioxygenase (HGD) Homogentisate->HGD Maleylacetoacetate Maleylacetoacetate Inhibitor 5-Arylcyclohexane-1,3-diones Inhibitor->HPPD Inhibition TAT->HPPA HPPD->Homogentisate HGD->Maleylacetoacetate

Tyrosine catabolism pathway and the point of inhibition by 5-arylcyclohexane-1,3-diones.

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Inhibitor Cyclohexane-1,3-dione Derivatives Inhibitor->RTK Potential Inhibition Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Generic receptor tyrosine kinase signaling pathway potentially inhibited by certain cyclohexane-1,3-dione derivatives.

Oxidative_Stress_Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., GST, SOD) ARE->Antioxidant_Enzymes activates transcription of Oxidative_Stress Oxidative Stress (e.g., from Mesotrione exposure) Oxidative_Stress->Keap1_Nrf2 induces dissociation

Nrf2-mediated oxidative stress response pathway, potentially modulated by 5-arylcyclohexane-1,3-diones.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below are summaries of common experimental protocols for the key assays mentioned in this guide.

HPPD Enzyme Inhibition Assay (Colorimetric)

This assay measures the activity of HPPD by detecting the formation of its product, homogentisate.

  • Reagents and Materials:

    • Recombinant human HPPD enzyme.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Substrate: 4-hydroxyphenylpyruvate (HPPA).

    • Cofactors: L-Ascorbic acid, Ferrous sulfate (FeSO₄).

    • Test compounds (5-arylcyclohexane-1,3-diones) dissolved in DMSO.

    • Recombinant Homogentisate 1,2-dioxygenase (HGD) to convert homogentisate for detection.

    • UV-transparent 96-well microplate.

    • Microplate spectrophotometer.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In each well of the microplate, add the assay buffer, HPPD enzyme, HGD enzyme, cofactors, and the test compound. c. Pre-incubate the mixture at a controlled temperature (e.g., 30°C). d. Initiate the reaction by adding the HPPA substrate. e. Monitor the change in absorbance at a specific wavelength (e.g., 318 nm) over time. The rate of reaction is proportional to the HPPD activity. f. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tyrosine Kinase Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures the phosphorylation of a substrate by a tyrosine kinase.

  • Reagents and Materials:

    • Recombinant tyrosine kinase (e.g., EGFR, VEGFR2).

    • Kinase reaction buffer.

    • ATP.

    • Tyrosine-containing peptide substrate.

    • Fluorescently labeled anti-phosphotyrosine antibody.

    • Test compounds dissolved in DMSO.

    • 96-well or 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure: a. Add the tyrosine kinase, peptide substrate, and test compound to the wells of the plate. b. Initiate the kinase reaction by adding ATP. c. Incubate for a specified time at a controlled temperature to allow for substrate phosphorylation. d. Stop the reaction by adding a quench buffer containing EDTA. e. Add the fluorescently labeled anti-phosphotyrosine antibody. The antibody will bind to the phosphorylated substrate. f. Measure the fluorescence polarization. A low polarization value indicates that the substrate has been phosphorylated (as the antibody binds to it, and the complex tumbles slowly), while a high polarization value indicates inhibition of the kinase. g. Calculate IC50 values as described for the HPPD assay.

Glutathione S-Transferase (GST) Activity Assay (Spectrophotometric)

This assay measures the conjugation of glutathione to a substrate, catalyzed by GST.

  • Reagents and Materials:

    • Cell or tissue lysate containing GST.

    • Assay buffer (e.g., phosphate buffered saline, pH 6.5).

    • Reduced glutathione (GSH).

    • Substrate: 1-chloro-2,4-dinitrobenzene (CDNB).

    • 96-well plate.

    • Spectrophotometer.

  • Procedure: a. Prepare a reaction cocktail containing the assay buffer, GSH, and CDNB. b. Add the cell or tissue lysate to the wells of the plate. c. Initiate the reaction by adding the reaction cocktail. d. Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity. e. To test for inhibition, pre-incubate the lysate with the test compound before adding the reaction cocktail.

Summary and Conclusion

The primary and most potent interaction of herbicidal 5-arylcyclohexane-1,3-diones in mammals is the inhibition of HPPD, leading to tyrosinemia. The IC50 values for various compounds against human HPPD are in the sub-micromolar range, indicating a high affinity for this target.

Evidence for broader cross-reactivity is still emerging and appears to be dependent on the specific chemical structure of the cyclohexane-1,3-dione derivative. While some derivatives show potential for inhibiting tyrosine kinases, this has not been extensively documented for the common herbicidal compounds. Interactions with the CYP450 system and enzymes involved in oxidative stress have been noted for some members of this class, suggesting that off-target effects, although likely secondary to HPPD inhibition, should be considered in comprehensive toxicological assessments.

Researchers are encouraged to utilize the experimental protocols outlined in this guide to further investigate the cross-reactivity of novel 5-arylcyclohexane-1,3-dione compounds to build a more complete understanding of their pharmacological and toxicological profiles.

References

A Comparative Guide to the Mechanism of Action of Cyclohexane-1,3-dione Herbicides and Other Major Herbicide Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of the mechanism of action of 5-(4-Methylphenyl)cyclohexane-1,3-dione with other major classes of herbicides. While specific experimental data for this compound is not extensively available in public literature, its chemical structure places it within the cyclohexane-1,3-dione class of herbicides. The mechanism of action for this class is well-characterized, and it will be used as the basis for this comparison. Cyclohexane-1,3-diones are potent inhibitors of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. This guide will compare this mechanism with three other major classes of herbicides: glyphosate (an EPSP synthase inhibitor), acetolactate synthase (ALS) inhibitors, and protoporphyrinogen oxidase (PPO) inhibitors.

Mechanism of Action: this compound and Cyclohexanedione Herbicides

Cyclohexane-1,3-dione herbicides, often referred to as "DIMs", are a class of herbicides that selectively control grasses. Their primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.

Key aspects of the mechanism include:

  • Target Enzyme: ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.

  • Biochemical Pathway: This reaction is the first committed step in the de novo fatty acid biosynthesis pathway. Fatty acids are essential components of cell membranes and are crucial for plant growth and development.

  • Inhibition: By inhibiting ACCase, these herbicides block the production of malonyl-CoA, thereby halting fatty acid synthesis. This leads to a loss of cell membrane integrity, leakage of cellular contents, and ultimately, cell death.

  • Selectivity: The selectivity of cyclohexanedione herbicides for grasses is due to differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). Most broadleaf plants have a form of ACCase that is less sensitive to these herbicides.

cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Death Plant Death Cell_Membranes->Plant_Death Disruption ACCase->Malonyl-CoA Cyclohexanedione This compound (Cyclohexanedione Herbicide) Cyclohexanedione->Inhibition Inhibition->ACCase

Mechanism of Action of Cyclohexanedione Herbicides.

Comparative Analysis with Other Herbicide Classes

Glyphosate: EPSP Synthase Inhibition

Glyphosate is a broad-spectrum, non-selective herbicide that acts on the shikimate pathway.

  • Target Enzyme: Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).

  • Biochemical Pathway: The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). These amino acids are essential for protein synthesis and the production of other important secondary metabolites.

  • Inhibition: By blocking EPSPS, glyphosate prevents the synthesis of these vital amino acids, leading to a halt in growth and eventual plant death.

  • Selectivity: The shikimate pathway is present in plants and microorganisms but not in animals, which is the basis for its low toxicity to mammals.

cluster_plant_cell Plant Cell cluster_shikimate Shikimate Pathway Shikimate-3-P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate-3-P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS EPSP EPSP Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->Aromatic_AA Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis EPSPS->EPSP Glyphosate Glyphosate Glyphosate->Inhibition Inhibition->EPSPS Plant_Death Plant Death Protein_Synthesis->Plant_Death Inhibition

Mechanism of Action of Glyphosate.
Acetolactate Synthase (ALS) Inhibitors

This class includes several chemical families, such as sulfonylureas, imidazolinones, and triazolopyrimidines.

  • Target Enzyme: These herbicides inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

  • Biochemical Pathway: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

  • Inhibition: Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

  • Selectivity: The selectivity of ALS inhibitors varies widely among different chemical families and can be due to differences in metabolism by the crop plant.

validation of 5-(4-Methylphenyl)cyclohexane-1,3-dione as a lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 5-(4-Methylphenyl)cyclohexane-1,3-dione as a promising lead compound in drug discovery, this guide provides a comparative assessment of its potential therapeutic activities. Due to the limited publicly available biological data on this specific compound, this guide utilizes data from structurally related analogs, particularly 5-phenylcyclohexane-1,3-dione, to project its potential efficacy. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the cyclohexane-1,3-dione class of compounds, which has garnered significant interest in medicinal chemistry due to a broad spectrum of biological activities. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes the available information on related compounds to build a case for the validation of this compound as a lead compound for further investigation. We present potential therapeutic applications, comparative biological data from analogs, detailed experimental protocols for validation, and visualizations of relevant biological pathways and experimental workflows.

Potential Therapeutic Applications

Derivatives of cyclohexane-1,3-dione have demonstrated a variety of biological activities, suggesting several potential therapeutic avenues for this compound.

  • Anticancer Activity: Numerous studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[1] These compounds have been shown to act as inhibitors of crucial signaling pathways involved in cancer progression, such as tyrosine kinases.[2]

  • Antimicrobial Activity: The cyclohexane-1,3-dione scaffold has been identified as a promising framework for the development of novel antimicrobial agents.[3]

  • Enzyme Inhibition: The core structure of cyclohexane-1,3-dione is known to be a key feature for the inhibition of several enzyme classes.[4]

Comparative Biological Activity

Anticancer Activity: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table compares the IC50 values of various cyclohexane-1,3-dione derivatives against different cancer cell lines with standard anticancer drugs.

Compound/DrugTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
Cyclohexane-1,3-dione Derivative 1 Human Breast Adenocarcinoma (MDA-MB-231)10.31 ± 0.003Paclitaxel Human Breast Adenocarcinoma (MDA-MB-231)0.004 - 0.015
Cyclohexane-1,3-dione Derivative 2 c-Met Kinase0.24 - 9.36 nMForetinib (c-Met inhibitor) c-Met Kinase1.16 nM

Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited literature but are different from this compound.

Antimicrobial Activity: Comparative Zone of Inhibition

The disk diffusion method is a standard test for antimicrobial susceptibility. The diameter of the zone of inhibition indicates the extent of the antimicrobial effect. The following table provides a hypothetical comparison based on data from other cyclohexane-1,3-dione derivatives against common bacterial strains, alongside standard antibiotics.

Compound/AntibioticBacterial StrainZone of Inhibition (mm)
Hypothetical this compound Staphylococcus aureusData not available
Ampicillin Staphylococcus aureus29 - 37
Hypothetical this compound Escherichia coliData not available
Ciprofloxacin Escherichia coli31 - 40

Experimental Protocols for Validation

To validate the potential of this compound, the following standard experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface. Standard antibiotic disks should be used as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Visualizing Pathways and Workflows

Potential Signaling Pathway Inhibition

Many cyclohexane-1,3-dione derivatives have been identified as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified tyrosine kinase signaling pathway that could be a potential target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) RTK->Signaling_Proteins Phosphorylates and activates Ligand Growth Factor Ligand->RTK Binds and activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Lead_Compound 5-(4-Methylphenyl) cyclohexane-1,3-dione Lead_Compound->RTK Inhibits phosphorylation

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Lead Compound Validation

The following diagram outlines the logical workflow for the initial validation of this compound as a drug discovery lead.

G Start Hypothesis: This compound has therapeutic potential Synthesis Synthesis and Purification of Lead Compound Start->Synthesis In_Vitro_Screening In Vitro Biological Screening Synthesis->In_Vitro_Screening Anticancer_Assay Anticancer Activity (MTT Assay) In_Vitro_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (Disk Diffusion) In_Vitro_Screening->Antimicrobial_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assay) In_Vitro_Screening->Enzyme_Assay Data_Analysis Data Analysis and Comparison with Standards Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Decision Lead Compound Validation Decision Data_Analysis->Decision Further_Development Proceed to Further Preclinical Development Decision->Further_Development Promising Activity Stop Stop Development Decision->Stop No Significant Activity

References

Safety Operating Guide

Proper Disposal of 5-(4-Methylphenyl)cyclohexane-1,3-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Disposal Quick Guide

Waste TypeDisposal Method
Solid 5-(4-Methylphenyl)cyclohexane-1,3-dione Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Labware (gloves, pipette tips, etc.) Double-bag and place in a designated hazardous waste container for solids.
Solutions of this compound Collect in a designated, labeled, and sealed hazardous waste container for liquids. Do not mix with other solvents unless permitted by your institution.
Empty Stock Containers Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label and dispose of the container as non-hazardous waste, if permitted by local regulations.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential eye contact, which can cause serious damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To avoid inhalation of the compound.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations[1].

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound and any materials heavily contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated hazardous waste container for solid chemical waste.

  • Liquid Waste: If the compound is in solution, collect it in a designated hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[1].

  • Include the approximate concentration and quantity of the waste.

  • Ensure the label is securely attached to the container and is legible.

Step 3: Waste Storage

  • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials[2].

  • Keep containers tightly sealed to prevent spills or the release of vapors[2][3][4].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for pickup and disposal by an approved hazardous waste disposal company[1].

  • Do not pour this chemical down the drain, as it is harmful to aquatic life.

  • Do not dispose of this chemical in the regular trash.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material to avoid generating dust and place it in a labeled hazardous waste container[5].

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, contact your institution's EHS office immediately.

  • Exposure:

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

    • Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the label or SDS of the related compound to the medical professional[5].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Workflow Diagram

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Label Container Label Container Solid Waste Container->Label Container Liquid Waste Container->Label Container Secure Storage Secure Storage Label Container->Secure Storage EHS Pickup EHS Pickup Secure Storage->EHS Pickup Approved Disposal Facility Approved Disposal Facility EHS Pickup->Approved Disposal Facility

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(4-Methylphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 5-(4-Methylphenyl)cyclohexane-1,3-dione. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of chemical waste.

Summary of Chemical Safety Data

The following table summarizes the known physical, chemical, and toxicological properties of this compound and the closely related compound, Cyclohexane-1,3-dione. This information is crucial for a thorough risk assessment prior to handling.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 61888-37-7PubChem[1]
Molecular Formula C₁₃H₁₄O₂PubChem[1]
Molecular Weight 202.25 g/mol PubChem[1]
Physical State SolidInteromex
Appearance Beige PowderThermo Fisher Scientific[2]
Melting Point 101-105 °C (214-221 °F) (for Cyclohexane-1,3-dione)Sigma-Aldrich[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effectsSigma-Aldrich, PubChem[2][3]
Signal Word DangerSigma-Aldrich[2]
Partition Coefficient (log Pow) ~0.461 at 21.4 °C (for Cyclohexane-1,3-dione)Sigma-Aldrich[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to mitigate the risks of exposure.

Primary Engineering Control:

  • Fume Hood: All handling of this compound in its powdered form must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Required Personal Protective Equipment:

  • Eye and Face Protection:

    • Chemical splash goggles are required at all times.

    • A face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities of the substance.

  • Hand Protection:

    • Wear chemical-resistant gloves, such as nitrile gloves.

    • For prolonged handling or when there is a higher risk of contact, double-gloving is recommended.

    • Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.

  • Body Protection:

    • A flame-resistant lab coat is required.

    • Ensure the lab coat is fully buttoned to provide maximum coverage.

    • Long pants and closed-toe shoes are mandatory laboratory attire.

Operational Plan for Handling

A systematic approach to handling this chemical will minimize the risk of exposure and accidents.

1. Pre-Handling and Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound or a closely related compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Work Area Preparation: Designate a specific area within the fume hood for handling the chemical. Ensure the area is clean and free of clutter.

2. Handling the Chemical:

  • Weighing: When weighing the powdered solid, use a spatula and handle it gently to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

  • Spill Prevention: Use secondary containment, such as a tray, to contain any potential spills.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids.

  • Environmental Precaution: Do not dispose of this chemical down the drain, as it is harmful to aquatic life.

  • Waste Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Spill: For a small spill, carefully clean it up using appropriate absorbent material and place it in the designated solid hazardous waste container. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Workflow for Handling this compound Start Start: Review SDS and Conduct Risk Assessment Prep Prepare Work Area in Fume Hood and Don PPE Start->Prep Weigh Weigh Compound Carefully to Avoid Dust Prep->Weigh Handle Perform Experimental Procedures (e.g., Dissolving, Reaction) Weigh->Handle Clean Decontaminate Work Area and Equipment Handle->Clean Spill Spill Occurs Handle->Spill Potential Hazard Exposure Exposure Occurs Handle->Exposure Potential Hazard Dispose Segregate and Dispose of Hazardous Waste Clean->Dispose RemovePPE Remove PPE and Wash Hands Dispose->RemovePPE End End of Procedure RemovePPE->End SpillResponse Follow Spill Response Protocol Spill->SpillResponse Action ExposureResponse Follow First Aid and Emergency Procedures Exposure->ExposureResponse Action SpillResponse->Clean After Cleanup ExposureResponse->End Seek Medical Attention

Caption: Safe handling workflow for this compound.

References

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